molecular formula C7H6Cl2N2S B1356498 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine CAS No. 87466-23-7

2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine

Cat. No.: B1356498
CAS No.: 87466-23-7
M. Wt: 221.11 g/mol
InChI Key: HIKOVOQFJFSCLL-UHFFFAOYSA-N
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Description

2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine is a useful research compound. Its molecular formula is C7H6Cl2N2S and its molecular weight is 221.11 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2,4-dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2S/c8-6-5-4(2-1-3-12-5)10-7(9)11-6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKOVOQFJFSCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NC(=N2)Cl)Cl)SC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80536094
Record name 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87466-23-7
Record name 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the known and predicted physical properties of the heterocyclic compound 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine . This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the molecule's fundamental characteristics that are critical for its synthesis, handling, and potential therapeutic applications.

Introduction: A Molecule of Interest in Medicinal Chemistry

This compound belongs to the family of thiopyranopyrimidines, a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry. The pyrimidine core is a key structural motif in numerous biologically active molecules, including nucleobases and various therapeutic agents. The fusion of a thiopyran ring and the presence of reactive chloro-substituents at the 2 and 4 positions of the pyrimidine ring make this compound a versatile scaffold for the synthesis of novel derivatives with potential pharmacological activities.[1][2][3] The physical properties of this compound are paramount for its effective utilization in synthetic chemistry and drug design, influencing its reactivity, solubility, and bioavailability.

Core Physicochemical Properties

Precise experimental data for some physical properties of this compound are not extensively reported in publicly available literature. However, based on information from chemical suppliers and computational predictions, we can compile a profile of its key characteristics.

Table 1: Summary of Physical and Chemical Properties

PropertyValueSource
CAS Number 87466-23-7ChemScene[4]
Molecular Formula C₇H₆Cl₂N₂SChemScene[4]
Molecular Weight 221.11 g/mol ChemScene[4]
Appearance Off-white to brown solid (predicted)ChemicalBook[5]
Melting Point Not experimentally determined. A related compound, 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine, has a melting point of 71-79 °C.[6]N/A
Boiling Point Not determined.N/A
Solubility Predicted to be soluble in organic solvents. Stored under inert gas (nitrogen or Argon) at 2-8°C.[5]N/A
Purity ≥98% (as supplied by vendors)ChemScene[4]
Computational Chemistry Data (Predicted)
PropertyValueSource
Topological Polar Surface Area (TPSA) 25.78 ŲChemScene[4]
LogP (Octanol-Water Partition Coefficient) 2.8217ChemScene[4]
Hydrogen Bond Acceptors 3ChemScene[4]
Hydrogen Bond Donors 0ChemScene[4]
Rotatable Bonds 0ChemScene[4]
pKa -3.14 ± 0.20ChemicalBook[5]

Structural Elucidation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the dihydropyran ring. The chemical shifts and coupling patterns would be indicative of their positions relative to the sulfur atom and the fused pyrimidine ring.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the six unique carbon atoms in the bicyclic system. The chemical shifts of the carbons bearing chlorine atoms would be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic absorption bands for C-Cl, C=N, and C-S bonds within the molecule. The absence of N-H or O-H stretching bands would confirm the predicted structure.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 221.11 g/mol . The isotopic pattern of the molecular ion peak, due to the presence of two chlorine atoms, would be a key diagnostic feature.

Experimental Protocol: Determination of Melting Point

The determination of the melting point is a fundamental experiment to assess the purity of a crystalline solid.

Objective: To determine the melting point range of a synthesized batch of this compound.

Materials:

  • Sample of this compound

  • Capillary tubes

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.

  • Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating Rate: Set the initial heating rate to be rapid to approach the expected melting point (based on related structures, a starting point could be around 60 °C).

  • Observation: As the temperature nears the expected melting point, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Melting Point Range: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

  • Repeat: For accuracy, repeat the measurement with a fresh sample.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Melting Point Determination Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary Tube Grind->Pack Insert Insert into Apparatus Pack->Insert Heat Heat Rapidly to Approx. MP Insert->Heat SlowHeat Heat Slowly (1-2°C/min) Heat->SlowHeat Observe Observe Melting SlowHeat->Observe Record Record T_start and T_end Observe->Record Synthesis_Pathway Start Tetrahydrothiopyran-3-one (or derivative) Intermediate1 Cyclocondensation with Urea/Thiourea Start->Intermediate1 Intermediate2 7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine-2,4-diol Intermediate1->Intermediate2 Chlorination Chlorination (e.g., POCl₃) Intermediate2->Chlorination FinalProduct This compound Chlorination->FinalProduct

Caption: A plausible synthetic pathway for the target compound.

Potential Applications

The structural features of this compound suggest its potential as a key intermediate in the synthesis of more complex molecules with a range of biological activities. The two chlorine atoms are excellent leaving groups, allowing for nucleophilic substitution reactions to introduce various functional groups at the 2 and 4 positions of the pyrimidine ring. This derivatization capability makes it a valuable scaffold for developing libraries of compounds for screening against various biological targets. Related pyranopyrimidine and thiopyranopyrimidine derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. [1][2][7]

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry. While a complete experimental profile of its physical properties is not yet available in the public domain, this guide has compiled the existing data and provided a framework for its experimental characterization. Further research to fully elucidate its physical and chemical properties will be invaluable for unlocking its full potential in the development of new therapeutic agents.

References

  • Supporting Information - The Royal Society of Chemistry. (URL not available)
  • 2,4-D - the NIST WebBook. [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - Semantic Scholar. [Link]

  • 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

  • Synthesis of 2,4-dichloro pyrano[2,3-d]pyrimidines and 2,4-dichloro... - ResearchGate. [Link]

  • Synthesis of 6,7-Dihydro-5H-thiopyrano[2,3-d]pyrimidin-5-one Derivatives Starting with 4,6-Dichloro-2-(methylsulfanyl)pyrimidine - ResearchGate. [Link]

  • 2,4-dichloro-7,8-dihydro-5h-thiopyrano[4,3-d]pyrimidine - PubChemLite. [Link]

  • Products - 2a biotech. [Link]

  • This compound - 广州伟伯科技有限公司. [Link]

  • This compound [87466-23-7]生产工厂- 凯美西. [Link]

  • This compound - 迈纳科技商城-化学试剂. [Link]

  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem. [Link]

  • 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem. [Link]

  • Discovery of pyrano[2,3-: D] pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: Design, synthesis and antitumor activity - ResearchGate. [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - NIH. [Link]

  • Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives - Journal of King Saud University - Science. [Link]

  • Phenol, 2,4-dichloro- - the NIST WebBook. [Link]

  • 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine | 181374-43-6 - J&K Scientific. [Link]

  • Developments of pyridodipyrimidine heterocycles and their biological activities - PMC - NIH. [Link]

  • BIOLOGICAL ACTIVITY OF NEW 2-ARYL-6-(METHYLTHIO)-4-CHLORO-2H-PYRAZOLO [3,4-D] PYRIMIDINES | Semantic Scholar. [Link]

  • 2,4-dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine [181374-43-6] | Chemsigma. [Link]

Sources

An In-depth Technical Guide to the NMR Analysis of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of the novel heterocyclic compound, 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine. This molecule, possessing a fused thiopyran and pyrimidine ring system, is of significant interest in medicinal chemistry and drug discovery due to its potential as a scaffold for various therapeutic agents. This document, authored from the perspective of a Senior Application Scientist, offers a detailed, experience-driven approach to the complete structural elucidation of this compound using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy. The guide emphasizes not just the procedural steps but the underlying scientific rationale for experimental design and data interpretation, ensuring a robust and self-validating analytical workflow.

Introduction: The Significance of this compound

The fusion of a thiopyran ring with a pyrimidine core in this compound (Figure 1) creates a unique chemical entity with a rich potential for biological activity. Pyrimidine derivatives are well-established pharmacophores found in a wide array of therapeutic agents, including anticancer and antiviral drugs. The thiopyran moiety introduces a sulfur-containing, partially saturated ring, which can modulate the molecule's lipophilicity, metabolic stability, and three-dimensional conformation, all critical parameters in drug design. The presence of two reactive chlorine atoms at the 2 and 4 positions of the pyrimidine ring offers versatile handles for further chemical modification and the generation of compound libraries for high-throughput screening.

Given its novelty and potential, a definitive and unambiguous structural characterization is paramount. NMR spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution. This guide will provide a comprehensive roadmap for the complete assignment of all proton and carbon resonances of the title compound.

Caption: Molecular structure of the title compound.

Experimental Design and Methodology: A Self-Validating Approach

The following sections detail the recommended experimental protocols for the comprehensive NMR analysis of this compound. The causality behind each choice of solvent, concentration, and specific NMR experiment is explained to ensure a robust and reproducible workflow.

Sample Preparation

The quality of the NMR data is fundamentally dependent on the quality of the sample. The following protocol is designed to minimize impurities and optimize spectral resolution.

Protocol:

  • Analyte Purity: Ensure the sample of this compound is of high purity (≥98% as determined by LC-MS or other suitable methods).

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent for initial analysis due to its excellent solubilizing properties for a wide range of organic compounds and its relatively simple residual solvent signal. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative.

  • Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration provides a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments without significant line broadening due to aggregation.

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-added to commercially available deuterated solvents and serves as the internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (400 MHz or higher) to achieve optimal signal dispersion.

1D NMR Experiments:

  • ¹H NMR: A standard single-pulse experiment is sufficient. Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-64 scans are adequate.

  • ¹³C NMR: A proton-decoupled single-pulse experiment is recommended. A wider spectral width of about 200-220 ppm is necessary. Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (1024-4096) and a longer relaxation delay (2-5 seconds) are required to obtain a good signal-to-noise ratio.

2D NMR Experiments:

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is essential.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. It is invaluable for tracing out the proton networks within the thiopyran ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is a crucial step in assigning the carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. This is particularly important for identifying quaternary carbons and for confirming the connectivity between the pyrimidine and thiopyran rings.

G cluster_0 NMR Analysis Workflow SamplePrep Sample Preparation (Purity, Solvent, Concentration) OneD_NMR 1D NMR Acquisition (¹H, ¹³C) SamplePrep->OneD_NMR Optimized Sample TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Initial Spectral Data DataProcessing Data Processing & Analysis TwoD_NMR->DataProcessing Correlation Data StructureElucidation Complete Structure Elucidation DataProcessing->StructureElucidation Assigned Spectra

Caption: Experimental workflow for NMR analysis.

Predicted NMR Data and Interpretation

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.20s1HH-5 (pyrimidine)The lone proton on the dichloropyrimidine ring is expected to be significantly deshielded by the two electronegative nitrogen atoms and the two chlorine atoms.
~ 3.30t, J ≈ 6.0 Hz2HH-6 (thiopyran)These protons are adjacent to the sulfur atom, which will cause a downfield shift. They will appear as a triplet due to coupling with the H-7 protons.
~ 2.20m2HH-7 (thiopyran)These protons are in a methylene group and will be coupled to both the H-6 and H-8 protons, resulting in a complex multiplet.
~ 3.10t, J ≈ 6.0 Hz2HH-8 (thiopyran)These protons are adjacent to the pyrimidine ring and will be deshielded. They will appear as a triplet due to coupling with the H-7 protons.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 165.0C-2 (pyrimidine)Carbons bonded to both nitrogen and chlorine are highly deshielded.
~ 162.0C-4 (pyrimidine)Similar to C-2, this carbon is deshielded by adjacent nitrogen and chlorine atoms.
~ 155.0C-5 (pyrimidine)The carbon bearing the lone proton will be at a lower chemical shift compared to the chlorine-substituted carbons.
~ 115.0C-4a (pyrimidine)A quaternary carbon at the ring junction.
~ 160.0C-8a (pyrimidine)The other quaternary carbon at the ring junction, deshielded by the adjacent nitrogen.
~ 28.0C-6 (thiopyran)An aliphatic carbon adjacent to a sulfur atom.
~ 25.0C-7 (thiopyran)A typical aliphatic methylene carbon.
~ 29.0C-8 (thiopyran)An aliphatic carbon adjacent to the pyrimidine ring.

Structural Elucidation using 2D NMR

The following section outlines the logical process of using 2D NMR data to confirm the predicted assignments and elucidate the complete structure.

G cluster_0 2D NMR Correlation Pathway H5 H-5 (~8.20 ppm) C5 C-5 (~155.0 ppm) H5->C5 HSQC C4a C-4a (~115.0 ppm) H5->C4a HMBC C8a C-8a (~160.0 ppm) H5->C8a HMBC H6 H-6 (~3.30 ppm) H7 H-7 (~2.20 ppm) H6->H7 COSY C6 C-6 (~28.0 ppm) H6->C6 HSQC H6->C4a HMBC H8 H-8 (~3.10 ppm) H7->H8 COSY C7 C-7 (~25.0 ppm) H7->C7 HSQC C8 C-8 (~29.0 ppm) H8->C8 HSQC H8->C8a HMBC

Caption: Key 2D NMR correlations for structural assignment.

Interpretation Strategy:

  • COSY Analysis: The COSY spectrum will be the first point of analysis to establish the proton-proton connectivity in the thiopyran ring. A clear correlation will be observed between the signals at ~3.30 ppm (H-6) and ~2.20 ppm (H-7), and between ~2.20 ppm (H-7) and ~3.10 ppm (H-8). This confirms the -CH₂-CH₂-CH₂- fragment. The proton at ~8.20 ppm (H-5) will not show any COSY correlations, confirming it is an isolated proton on the pyrimidine ring.

  • HSQC Analysis: The HSQC spectrum will provide direct one-bond proton-carbon correlations. This allows for the confident assignment of the protonated carbons:

    • The proton at ~8.20 ppm will correlate to the carbon at ~155.0 ppm (C-5).

    • The protons at ~3.30 ppm will correlate to the carbon at ~28.0 ppm (C-6).

    • The protons at ~2.20 ppm will correlate to the carbon at ~25.0 ppm (C-7).

    • The protons at ~3.10 ppm will correlate to the carbon at ~29.0 ppm (C-8).

  • HMBC Analysis: The HMBC spectrum is the final piece of the puzzle, providing long-range correlations that confirm the overall molecular framework and allow for the assignment of the quaternary carbons. Key expected correlations include:

    • The protons at H-8 (~3.10 ppm) will show a correlation to the quaternary carbon C-8a (~160.0 ppm), confirming the fusion of the thiopyran and pyrimidine rings at this position.

    • The protons at H-6 (~3.30 ppm) will show a correlation to the quaternary carbon C-4a (~115.0 ppm), confirming the other point of ring fusion.

    • The proton at H-5 (~8.20 ppm) will show correlations to both C-4a and C-8a, further solidifying the structure of the pyrimidine ring.

    • Correlations from the thiopyran protons to the pyrimidine carbons will provide definitive evidence of the fused ring system.

Conclusion

The comprehensive NMR analysis outlined in this technical guide provides a robust and self-validating methodology for the complete structural elucidation of this compound. By combining high-field 1D and 2D NMR techniques with a logical, experience-driven approach to data interpretation, researchers can be confident in the unambiguous assignment of all proton and carbon resonances. This foundational spectroscopic data is essential for the future development and derivatization of this promising heterocyclic scaffold in the pursuit of novel therapeutic agents.

References

  • Note: As this is a guide for a novel compound, direct literature references for its NMR data are not available. The principles and techniques described are based on well-established practices in NMR spectroscopy. For foundational knowledge, the following resources are recommended.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • SpectraBase, a free, curated spectral data system. [Link]

Mass spectrometry of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Mass Spectrometric Analysis of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine

Introduction

This compound is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery, often serving as a versatile scaffold for the synthesis of novel therapeutic agents. The structural elucidation and purity assessment of such molecules are paramount, and mass spectrometry (MS) stands as an indispensable analytical technique for this purpose. Its ability to provide precise molecular weight information and detailed structural insights through fragmentation analysis is unparalleled.

This technical guide offers a comprehensive exploration of the mass spectrometric behavior of this compound. We will delve into the foundational principles of its ionization and fragmentation, present detailed experimental protocols for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provide a framework for data interpretation. This document is intended for researchers, analytical chemists, and drug development professionals who require a deep, practical understanding of how to characterize this molecule and its derivatives.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is the foundation for predicting its mass spectrometric behavior. The key features of this compound are critical to its analysis. The presence of two chlorine atoms is particularly significant, as it imparts a highly characteristic isotopic signature to the molecular ion and any chlorine-containing fragments.

PropertyValueSource
CAS Number 87466-23-7[1]
Molecular Formula C₇H₆Cl₂N₂S[1]
Molecular Weight 221.11 g/mol [1]
Canonical SMILES C1CC2=C(C(=NC(=N2)Cl)Cl)SC1[1]
Key Structural Features Dichlorinated pyrimidine ring, Fused dihydrothiopyran ring, Two nitrogen heteroatoms, One sulfur heteroatom

Core Principles of Mass Spectrometry for Chlorinated Heterocycles

The choice of ionization technique is critical and is dictated by the analytical goal—be it structural confirmation or quantification in a complex matrix.

Ionization Techniques: EI vs. ESI
  • Electron Ionization (EI): As the gold standard for GC-MS, EI is a high-energy ("hard") ionization technique that bombards the analyte with 70 eV electrons.[2][3] This process not only creates a molecular radical cation (M•+) but also imparts significant excess internal energy, leading to extensive and highly reproducible fragmentation.[4] This "fingerprint" spectrum is invaluable for unambiguous library matching and de novo structural elucidation. The extensive fragmentation, however, can sometimes lead to a weak or absent molecular ion peak for certain compounds.[4]

  • Electrospray Ionization (ESI): A "soft" ionization technique predominantly used in LC-MS, ESI is ideal for analyzing molecules in solution. It typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. This is advantageous for confirming molecular weight and for quantitative studies using techniques like Selected Reaction Monitoring (SRM), where the molecular ion is selected as the precursor.

The Chlorine Isotope Pattern: A Definitive Signature

Nature provides a built-in validation tool for chlorinated compounds. Chlorine exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms, such as the target compound, will exhibit a highly predictable cluster of peaks for its molecular ion and any fragments retaining both chlorine atoms. This cluster will have three main peaks:

  • M: The peak corresponding to the molecule with two ³⁵Cl atoms.

  • M+2: The peak for the molecule with one ³⁵Cl and one ³⁷Cl. This is the most abundant peak in the cluster for a dichlorinated compound.

  • M+4: The peak for the molecule with two ³⁷Cl atoms.

The theoretical intensity ratio for a dichlorinated species is approximately 9:6:1 . Observing this pattern is strong evidence for the presence of two chlorine atoms in an ion.

Predicted Fragmentation Pathways under Electron Ionization (EI)

While a definitive experimental spectrum is the ultimate authority, we can predict the fragmentation pathways of this compound based on established fragmentation rules for pyrimidines, chlorinated aromatics, and heterocyclic systems.[5][6][7]

The molecular ion (M•+) is expected at m/z 220 (for the ³⁵Cl isotope). The fragmentation is likely to proceed through several competing pathways involving the loss of chlorine, cleavage of the thiopyran ring, and fragmentation of the pyrimidine core.

G M M•+ m/z 220, 222, 224 C₇H₆Cl₂N₂S•+ F1 [M-Cl]•+ m/z 185, 187 C₇H₆ClN₂S+ M->F1 -Cl• F2 [M-HCl]•+ m/z 184, 186 C₇H₅ClN₂S•+ M->F2 -HCl F3 [M-C₃H₄S]•+ m/z 150, 152, 154 C₄H₂Cl₂N₂•+ M->F3 -C₃H₄S (rDA) F4 [F1-HCN]+ m/z 158, 160 C₆H₅ClNS+ F1->F4 -HCN F5 [F2-Cl]•+ m/z 149 C₇H₅N₂S+ F2->F5 -Cl•

Caption: Predicted EI fragmentation pathways for the target molecule.

Table of Predicted Key Ions in EI-MS:

m/z (³⁵Cl isotope)Ion FormulaProposed Structure / Origin
220[C₇H₆Cl₂N₂S]•+Molecular Ion (M•+)
185[C₇H₆ClN₂S]+Loss of a chlorine radical from M•+
184[C₇H₅ClN₂S]•+Loss of neutral HCl from M•+
158[C₆H₅ClNS]+Loss of hydrogen cyanide from the [M-Cl]+ ion
150[C₄H₂Cl₂N₂]•+Retro-Diels-Alder (rDA) cleavage of the thiopyran ring
149[C₇H₅N₂S]+Loss of a chlorine radical from the [M-HCl]•+ ion

Experimental Protocols & Workflow

The following protocols are designed as robust starting points for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep Dissolve Sample (e.g., in DCM or ACN) gcms GC-MS (EI) For Purity & Structure prep->gcms lcms LC-MS/MS (ESI) For Quantification prep->lcms interp Spectrum Interpretation & Library Search gcms->interp quant Peak Integration & Calibration lcms->quant

Caption: General experimental workflow for MS analysis.

Protocol 4.1: GC-MS for Structural Elucidation

This method is optimized for the identification and purity assessment of the synthesized compound.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a suitable volatile solvent like Dichloromethane (DCM) or Ethyl Acetate to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~10 µg/mL.

  • GC Parameters (Typical):

    • Injector: Split/Splitless, 250°C, 1 µL injection volume, 20:1 split ratio.

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms or equivalent).

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 20°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • MS Parameters (EI):

    • Ion Source: Electron Ionization (EI).

    • Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40 - 450.

    • Solvent Delay: 3 minutes.

Protocol 4.2: LC-MS/MS for Quantification in Biological Matrices

This method is designed for targeted quantification, such as in a pharmacokinetic study, using ESI.

  • Sample Preparation (e.g., Plasma):

    • To 100 µL of plasma, add 10 µL of internal standard solution.

    • Perform protein precipitation by adding 300 µL of cold Acetonitrile (ACN).

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

  • LC Parameters (Typical):

    • Column: C18 reversed-phase, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Parameters (ESI):

    • Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Mode: Selected Reaction Monitoring (SRM).

    • Precursor Ion: m/z 221.1 ([M+H]⁺ for ³⁵Cl isotope).

    • Product Ions: To be determined by infusing the compound and identifying stable fragments (e.g., monitor transitions like 221.1 -> 185.0 and 221.1 -> 149.0).

Data Interpretation and Validation

  • GC-MS Data: The primary peak in the chromatogram should be evaluated. The corresponding mass spectrum should first be checked for the molecular ion cluster (m/z 220, 222, 224). The presence of this cluster with the correct isotopic ratio is the first point of confirmation. Subsequently, the major fragment ions should be matched against the predicted fragmentation pathways. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the molecular ion and key fragments, providing an additional layer of certainty.

  • LC-MS/MS Data: For quantitative analysis, the focus is on the integrated peak area of the specific SRM transition. A calibration curve must be constructed using standards of known concentrations to ensure linearity and accuracy. The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration in unknown samples.

Conclusion

The mass spectrometric analysis of this compound is a powerful and definitive method for its characterization. Electron ionization provides deep structural insight through its reproducible fragmentation patterns, with the compound's dichlorinated nature offering a clear isotopic signature for validation. For quantitative applications in complex environments, the sensitivity and specificity of LC-MS/MS with electrospray ionization are superior. By leveraging the principles and protocols outlined in this guide, researchers can confidently identify, characterize, and quantify this important heterocyclic scaffold, accelerating progress in chemical synthesis and drug development.

References

  • This compound. 2a biotech.[Link]

  • Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, Vol. 4, No. 4, 2014, pp. 92-99. [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan J. Chem.[Link]

  • Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry.[Link]

  • Al-Ostath, A., et al. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 2024. [Link]

  • Pyrimidine, 2,4-dichloro-. NIST WebBook.[Link]

  • This compound. Chem-Space.[Link]

  • Electron Ionization Mass Spectrometry. ResearchGate.[Link]

  • Oliveira, J. P. R., et al. Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer. INIS-IAEA.[Link]

  • Electron Ionization for GC–MS. LCGC International.[Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]

  • Electron Ionization. Chemistry LibreTexts.[Link]

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Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Thiopyranopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the thiopyranopyrimidine scaffold has emerged as a privileged structure, underpinning the development of a diverse array of therapeutic agents. The fusion of the thiopyran and pyrimidine rings creates a unique heterocyclic system with a rich three-dimensional architecture, profoundly influencing its interaction with biological targets. Understanding the precise spatial arrangement of atoms within these molecules—their crystal structure—is paramount for rational drug design, lead optimization, and the elucidation of structure-activity relationships (SAR). This in-depth technical guide provides a comprehensive exploration of the crystal structure of thiopyranopyrimidine derivatives, offering insights into their synthesis, conformational intricacies, and the supramolecular forces that govern their solid-state assembly.

The Significance of the Thiopyranopyrimidine Core in Drug Discovery

Thiopyranopyrimidine derivatives have garnered significant attention in pharmaceutical research due to their broad spectrum of biological activities. These compounds have been investigated as potent inhibitors of various enzymes and receptors implicated in a range of diseases. For instance, certain thiopyranopyrimidine analogs have shown promise as anticancer agents by targeting key signaling pathways.[1][2] The thieno[2,3-d]pyrimidine core, a close structural relative of thiopyranopyrimidine, has been successfully exploited to develop dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in nucleotide biosynthesis and targets for cancer chemotherapy.[2] Furthermore, fused pyrimidine systems are being explored as inhibitors of epidermal growth factor receptor (EGFR) kinases, which are implicated in non-small cell lung cancer.

The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure. The precise orientation of substituent groups, the conformation of the thiopyran ring, and the overall molecular shape dictate how a molecule fits into the binding pocket of a protein. X-ray crystallography, the gold standard for determining molecular structures at atomic resolution, provides an unambiguous "snapshot" of the molecule in its solid state. This information is invaluable for computational modeling, enabling researchers to visualize and predict molecular interactions, and to design next-generation derivatives with improved potency and selectivity.

Synthesis and Crystallization: From Molecule to Measurable Crystal

The journey to elucidating the crystal structure of a thiopyranopyrimidine derivative begins with its synthesis and subsequent crystallization. A variety of synthetic routes have been developed to access this heterocyclic scaffold, often involving multi-component reactions that allow for the efficient construction of molecular complexity.

General Synthetic Strategies

A common and effective method for the synthesis of the related pyrano[2,3-d]pyrimidine dione derivatives involves a three-component reaction between an aromatic aldehyde, malononitrile, and barbituric acid. This reaction can be facilitated by a nanocatalyst, such as sulfonic acid nanoporous silica (SBA-Pr-SO3H), under solvent-free conditions, offering a green and efficient route to these compounds. While this example illustrates the synthesis of a pyran-fused system, similar principles of multicomponent reactions are often applicable to the synthesis of their thiopyran counterparts.

Experimental Protocol: Synthesis of a Pyrano[2,3-d]pyrimidine Derivative

The following is a representative protocol for the synthesis of a pyrano[2,3-d]pyrimidine derivative, which can be adapted for thiopyran analogs with appropriate starting materials.

Materials:

  • Barbituric acid (2 mmol)

  • 4-Nitrobenzaldehyde (2.4 mmol)

  • Malononitrile (2 mmol)

  • SBA-Pr-SO3H catalyst (0.02 g)

Procedure:

  • In a mortar, combine barbituric acid, 4-nitrobenzaldehyde, malononitrile, and the SBA-Pr-SO3H catalyst.

  • Grind the mixture at room temperature for the time specified by reaction monitoring (e.g., thin-layer chromatography).

  • Upon completion of the reaction, add ethanol to the reaction mixture.

  • Heat the mixture to dissolve the product and then cool to room temperature.

  • The solid catalyst can be recovered by filtration.

  • The filtrate is then concentrated under reduced pressure, and the crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield the pure pyrano[2,3-d]pyrimidine dione derivative.

The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The process is influenced by numerous factors, including solvent, temperature, concentration, and the presence of impurities.

General Crystallization Protocol (Slow Evaporation Method):

  • Dissolve the purified thiopyranopyrimidine derivative in a suitable solvent or solvent mixture (e.g., ethanol, methanol, dimethylformamide, or mixtures with water) to near saturation at a slightly elevated temperature.

  • Filter the solution while warm to remove any particulate matter.

  • Transfer the clear solution to a clean vial, cover it loosely with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator).

  • Monitor the vial over several days to weeks for the formation of single crystals.

Unveiling the Architecture: Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, their molecular and crystal structures can be determined using single-crystal X-ray diffraction. This powerful analytical technique provides precise information about bond lengths, bond angles, torsion angles, and the arrangement of molecules in the crystal lattice.

Experimental Workflow for Crystal Structure Determination:

G cluster_0 Crystal Preparation and Data Collection cluster_1 Structure Solution and Refinement cluster_2 Structure Validation and Analysis crystal_selection Crystal Selection & Mounting xray_source X-ray Source (e.g., Mo Kα radiation) crystal_selection->xray_source diffractometer Diffractometer xray_source->diffractometer data_collection Data Collection (measuring diffraction pattern) diffractometer->data_collection data_processing Data Processing (integration & scaling) data_collection->data_processing phase_problem Solving the Phase Problem (e.g., direct methods) data_processing->phase_problem electron_density Electron Density Map Calculation phase_problem->electron_density model_building Model Building & Refinement electron_density->model_building validation Structure Validation (e.g., checkCIF) model_building->validation analysis Structural Analysis (bond lengths, angles, etc.) validation->analysis visualization Visualization analysis->visualization

Caption: Workflow for single-crystal X-ray structure determination.

Decoding the Crystal Structure: Key Structural Features of Thiopyranopyrimidine Analogs

Conformational Analysis of the Fused Ring System

The conformation of the thiopyran ring is a critical determinant of the overall molecular shape. Depending on the level of saturation and the nature of substituents, the thiopyran ring can adopt various conformations, such as a sofa, half-chair, or boat. These conformations influence the relative orientation of substituents, which in turn affects the molecule's ability to interact with its biological target. For instance, in the crystal structures of 2,4-diaminofuro[2,3-d]pyrimidine inhibitors of dihydrofolate reductase, the conformation of the fused ring system and the orientation of the side chains were found to be crucial for their binding mode.[1]

Intermolecular Interactions and Crystal Packing

In the solid state, thiopyranopyrimidine molecules are held together by a network of intermolecular interactions. These non-covalent forces, although individually weak, collectively determine the crystal packing and influence the physicochemical properties of the solid, such as solubility and melting point.

Common intermolecular interactions observed in the crystals of related heterocyclic compounds include:

  • Hydrogen Bonds: These are among the strongest and most directional non-covalent interactions. In thiopyranopyrimidine derivatives with amino or hydroxyl substituents, hydrogen bonds play a dominant role in directing the crystal packing.

  • π-π Stacking: The aromatic pyrimidine ring and any aromatic substituents can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align.

  • van der Waals Forces: These are ubiquitous, non-directional forces that contribute to the overall stability of the crystal lattice.

The interplay of these interactions leads to the formation of specific supramolecular synthons, which are recognizable patterns of intermolecular interactions.

Visualization of Supramolecular Synthons:

G mol1 N H... S C pyrimidine thiopyran mol2 N H... S C pyrimidine thiopyran mol1:H1->mol2:N2 N-H...N H-bond mol3 N H... S C pyrimidine thiopyran mol1:S1->mol3:H3 C-H...S interaction mol4 N H... S C pyrimidine thiopyran mol3:P3->mol4:P4 π-π stacking

Caption: Common intermolecular interactions in thiopyranopyrimidine crystals.

Structure-Activity Relationship (SAR): Linking Geometry to Biological Function

The ultimate goal of studying the crystal structure of thiopyranopyrimidine derivatives is to establish a clear structure-activity relationship. By correlating specific structural features with biological activity, researchers can make informed decisions in the design of more effective drugs.

For example, the X-ray crystal structures of thieno[2,3-d]pyrimidine inhibitors bound to DHFR revealed that the thieno[2,3-d]pyrimidine ring binds in a "folate" mode.[2] This crucial piece of structural information explained the basis of their inhibitory activity and provided a roadmap for the design of even more potent analogs. The introduction of a 6-ethyl group in place of a 6-methyl group, for instance, led to a significant increase in both the potency and the spectrum of tumor inhibition.[2]

Quantitative Data from a Thieno[2,3-d]pyrimidine Inhibitor Study [2]

CompoundSubstitutionHuman TS IC50 (nM)Human DHFR IC50 (nM)
1 6-methyl>1000150
2 6-ethyl5419

This data clearly demonstrates the profound impact of a subtle structural modification on biological activity, a discovery greatly facilitated by crystallographic studies.

Conclusion and Future Directions

The crystal structure of thiopyranopyrimidine derivatives provides a foundational understanding of their chemical and biological properties. This technical guide has outlined the significance of these compounds in drug discovery, provided an overview of their synthesis and crystallization, detailed the process of crystal structure determination, and explored the key structural features that dictate their behavior.

Future research in this area will undoubtedly focus on the design and synthesis of novel thiopyranopyrimidine derivatives with tailored biological activities. The continued application of single-crystal X-ray diffraction, in conjunction with computational modeling and other biophysical techniques, will be instrumental in advancing our understanding of these versatile molecules and in unlocking their full therapeutic potential. The elucidation of more crystal structures of diverse thiopyranopyrimidine derivatives will further enrich our knowledge base and pave the way for the development of next-generation pharmaceuticals.

References

  • Gangjee, A., et al. (2009). Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 52(20), 6439-6449. [Link]

  • Gangjee, A., et al. (2009). Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. Journal of Medicinal Chemistry, 52(15), 4892-902. [Link]

  • El-Sayed, M. A., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Scientific Reports, 13(1), 6833. [Link]

  • Shirvan, M. K., et al. (2016). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. RSC Advances, 6(82), 78539-78546. [Link]

Sources

Solubility Profile of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine: A Methodological and Predictive Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Introduction: The Critical Role of Solubility

2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine is a heterocyclic compound featuring a pyrimidine core, a structure renowned for its prevalence in biologically active molecules and pharmaceuticals.[1] Derivatives of pyrimidine are investigated for a wide spectrum of activities, including anticancer and anti-inflammatory applications.[1][2][3][4] For any such compound to be advanced through the development pipeline—be it for synthesis scale-up, purification, or formulation as a therapeutic agent—its solubility characteristics must be thoroughly understood.

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, dictates the choice of reaction media, purification methods (e.g., crystallization), and the ultimate bioavailability of an active pharmaceutical ingredient (API).[5][6] This guide provides the necessary theoretical and practical tools to systematically determine the solubility of the title compound in a range of relevant organic solvents.

Physicochemical Profile and Preliminary Assessment

Before embarking on experimental measurements, an analysis of the molecule's intrinsic properties provides a qualitative forecast of its solubility behavior.

Structure and Properties:

  • Molecular Formula: C₇H₆Cl₂N₂S[7]

  • Molecular Weight: 221.11 g/mol [7]

  • CAS Number: 87466-23-7[7]

Key computed descriptors for this molecule suggest a moderately lipophilic and largely apolar character:

  • LogP (Octanol-Water Partition Coefficient): 2.82[7]

  • Hydrogen Bond Acceptors: 3 (the two nitrogen atoms and the sulfur atom)[7]

  • Hydrogen Bond Donors: 0[7]

Interpretation: A LogP value of 2.82 indicates a preference for a non-aqueous (lipid) environment over an aqueous one, suggesting poor water solubility but favorable solubility in organic solvents. The absence of hydrogen bond donors and the presence of two chlorine atoms further reinforce the expectation of higher solubility in non-polar to moderately polar aprotic solvents. The molecule's rigid, fused-ring structure will also influence its crystal lattice energy, a key factor that must be overcome by solvent-solute interactions for dissolution to occur.

A Predictive Framework: Hansen Solubility Parameters (HSP)

To move beyond the simple "like dissolves like" maxim, the Hansen Solubility Parameters (HSP) offer a more nuanced, quantitative method for predicting solvent-solute compatibility.[8][9] This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute or solvent) can be described by a point in this three-dimensional "Hansen space." The fundamental principle is that substances with similar HSP coordinates (i.e., a small distance, Rₐ, between them in Hansen space) are likely to be miscible.[8][10]

While the experimental HSP values for this compound are unknown, they can be estimated using group contribution methods.[11] For the purpose of this guide, we will use the HSP framework to select a diverse and informative set of organic solvents for experimental testing, covering a broad range of dispersion, polar, and hydrogen-bonding characteristics.

Experimental Determination of Thermodynamic Solubility

The "shake-flask" method is the gold standard for determining equilibrium (or thermodynamic) solubility due to its reliability and directness.[6][12] It is recommended by numerous regulatory bodies, including for API characterization.[12][13] The following protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment
  • Solute: this compound, purity ≥98%

  • Solvents: HPLC-grade or equivalent purity. A suggested screening set includes:

    • Non-Polar: Heptane, Toluene

    • Polar Aprotic: Acetone, Ethyl Acetate, Dichloromethane (DCM), Acetonitrile (ACN), Dimethylformamide (DMF), Tetrahydrofuran (THF)

    • Polar Protic: Methanol, Ethanol, Isopropanol (IPA)

  • Equipment:

    • Analytical balance (±0.01 mg)

    • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

    • Thermostatically controlled orbital shaker or rotator

    • Centrifuge capable of holding the vials

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Experimental Workflow Diagram

The overall process for determining solubility via the shake-flask method is outlined below.

G cluster_prep Phase 1: Sample Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis & Calculation A Weigh excess solute into vial B Add known volume of solvent A->B Step 1 C Seal vials and place in shaker at 25°C B->C D Agitate for 24-48 hours (until equilibrium) C->D Step 2 E Allow vials to settle D->E F Centrifuge to pellet undissolved solid E->F Step 3 G Withdraw supernatant & filter (optional) F->G Step 3 H Prepare serial dilutions of supernatant G->H I Quantify concentration via HPLC or UV-Vis H->I Step 4 J Calculate solubility (mg/mL or mol/L) I->J Step 4

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Protocol

Causality Behind Choices: Each step is designed to ensure that a true thermodynamic equilibrium is reached and measured accurately.

  • Preparation of Stock Solutions (for Calibration):

    • Accurately prepare a concentrated stock solution of the compound in a solvent in which it is freely soluble (e.g., Dichloromethane or THF).

    • From this stock, prepare a series of 5-7 calibration standards by serial dilution. This calibration curve is essential for the trustworthiness of the final quantification.

  • Sample Preparation:

    • Add an excess amount of the solid compound to a tared glass vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to guarantee saturation.[5] A good starting point is ~10-20 mg of solid in 2 mL of solvent.

    • Record the exact mass of the added solid.

    • Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

    • Seal the vial tightly. Prepare at least three replicates for each solvent to ensure statistical validity.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Temperature control is paramount as solubility is temperature-dependent.[5][14]

    • Agitate the samples for a sufficient duration to reach equilibrium. For many compounds, 24 hours is adequate, but for poorly soluble or slow-dissolving materials, 48-72 hours may be necessary.[5] A preliminary kinetic study can determine the optimal time.

  • Phase Separation:

    • After equilibration, remove the vials and let them stand undisturbed for at least 1-2 hours in a temperature-controlled bath to allow larger particles to settle.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid. This is the most reliable method for separating the solid and liquid phases.

    • Carefully withdraw an aliquot of the clear supernatant using a clean pipette. Crucially, do not disturb the solid pellet.

    • Self-Validation Check: If there is concern about fine particulates, the withdrawn supernatant can be passed through a solvent-compatible 0.22 µm syringe filter. However, one must first validate that the compound does not adsorb to the filter material, which can be a significant source of error, especially for hydrophobic compounds.[6]

  • Quantitative Analysis (HPLC Method):

    • Accurately dilute the supernatant aliquot with mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Analyze the calibration standards and the diluted samples by HPLC-UV. High-performance liquid chromatography is the preferred method as it separates the analyte from any potential impurities or degradation products before quantification.[6][15]

    • Integrate the peak area for the analyte in each chromatogram.

    • Plot the peak areas of the standards versus their known concentrations to generate a linear regression calibration curve.

    • Use the equation of the line to calculate the concentration of the diluted sample, and then back-calculate the original concentration in the undiluted supernatant. This is the equilibrium solubility.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The results will provide a comprehensive solubility profile that can be correlated with solvent properties.

Table 1: Solubility of this compound at 25°C

Solvent CategorySolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Non-Polar Heptane0.1Experimental ValueCalculated Value
Toluene2.4Experimental ValueCalculated Value
Polar Aprotic Ethyl Acetate4.4Experimental ValueCalculated Value
THF4.0Experimental ValueCalculated Value
Acetone5.1Experimental ValueCalculated Value
Dichloromethane3.1Experimental ValueCalculated Value
Acetonitrile5.8Experimental ValueCalculated Value
DMF6.4Experimental ValueCalculated Value
Polar Protic Methanol5.1Experimental ValueCalculated Value
Ethanol4.3Experimental ValueCalculated Value
Isopropanol3.9Experimental ValueCalculated Value

Interpreting the Results: By analyzing the trends in the completed table, a researcher can draw powerful conclusions.

  • High solubility in Toluene and DCM but low in Heptane would suggest that while the compound is not highly polar, dispersion and dipolar forces are significant for its solvation.

  • Comparison between Acetone (aprotic) and Methanol (protic) , which have similar polarity indices, will reveal the impact of hydrogen bonding. Given the molecule's lack of H-bond donors, solubility is expected to be driven more by polar and dispersion interactions, likely favoring aprotic solvents.

  • High solubility in DMF would point to strong dipole-dipole interactions between the solvent and the dichloropyrimidine moiety.

Conclusion

This guide outlines a robust, scientifically-grounded strategy for determining the organic solvent solubility of this compound. By integrating predictive theory with a rigorous, self-validating experimental protocol, researchers can generate the high-quality, reliable data essential for advancing chemical synthesis, purification, and formulation development. The described shake-flask method, coupled with HPLC analysis, represents the industry-standard approach, ensuring that the resulting solubility profile is both accurate and defensible. This foundational data is a critical prerequisite for the successful progression of this and related compounds in any research and development context.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].[16][17]

  • Situ Biosciences, OECD 105 - Water Solubility, [Link].[18]

  • FILAB, Solubility testing in accordance with the OECD 105, [Link].[19]

  • Analytice, OECD 105 – Water Solubility Test at 20°C, [Link].[14]

  • Wikipedia, Hansen solubility parameter, [Link].[8]

  • Hansen Solubility, Hansen Solubility Parameters, [Link].[9]

  • Schoff, C.K., Hansen Solubility Parameters (HSP): 1—Introduction, American Coatings Association, [Link].[10]

  • Lund University Publications, Methods for measurement of solubility and dissolution rate of sparingly soluble drugs, [Link].[5]

  • World Health Organization (WHO), Annex 4: Guidance on the Biopharmaceutics Classification System-based biowaiver, [Link].[12]

  • Dissolution Technologies, Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter, [Link].[6]

  • PubMed, Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver, [Link].[13]

  • NIH, Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry, [Link].[15]

  • PubMed, Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer, [Link].[2]

  • MedCrave online, Physicochemical properties of some pyrimidine derivatives in some organic solvents, [Link].[1]

  • Revue Roumaine de Chimie, SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K, [Link].[4]

  • ResearchGate, Synthesis of Pyrano[2,3‐ d ]pyrimidine‐2,4‐diones and Pyridino[2,3‐ d ]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity, [Link].[3]

  • Jean-Charles, P. et al., Pencil and Paper Estimation of Hansen Solubility Parameters, ACS Omega 2018 3 (11), 15929-15937, [Link].[11]

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The Unlocked Potential of a Privileged Scaffold: A Technical Guide to the Chemical Reactivity of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Therapeutic Promise

The fusion of a pyrimidine ring with a thiopyran moiety creates the thiopyrano[3,2-d]pyrimidine core, a heterocyclic system of significant interest in medicinal chemistry. The specific subject of this guide, 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine (CAS No. 87466-23-7), represents a highly versatile and reactive intermediate.[1] Its structure, featuring a 2,4-dichloropyrimidine unit, is a well-established "privileged scaffold" for the development of targeted therapeutics, particularly protein kinase inhibitors.[2][3][4] The two chlorine atoms serve as reactive handles, allowing for sequential and regioselective functionalization, making this molecule a cornerstone for building libraries of drug candidates. This guide provides an in-depth exploration of the chemical reactivity profile of this compound, offering field-proven insights into its synthetic manipulation and potential applications.

Core Reactivity: The Dichotomous Nature of the Dichloropyrimidine Moiety

The primary locus of reactivity in this compound is the dichlorinated pyrimidine ring. The two chlorine atoms are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the adjacent nitrogen atoms. A critical aspect of its chemistry is the differential reactivity of the C4 and C2 positions, which enables selective and stepwise modification.

Generally, the C4 position is the more electrophilic and kinetically favored site for nucleophilic attack. This preference is attributed to the superior stabilization of the Meisenheimer intermediate formed during the reaction. However, this regioselectivity is not absolute and can be modulated by several factors, including the nature of the nucleophile, solvent, and temperature. More sterically hindered nucleophiles, for instance, may favor attack at the less hindered C2 position.

The dihydrothiopyran ring, while less reactive under standard nucleophilic conditions, offers opportunities for further structural diversification, primarily through oxidation of the sulfur atom.

Key Transformations and Experimental Considerations

Nucleophilic Aromatic Substitution (SNAr): The Gateway to Diversity

The sequential displacement of the two chlorine atoms is the most powerful tool for elaborating the this compound core.

The introduction of amine functionalities is a cornerstone of modern medicinal chemistry, particularly in the synthesis of kinase inhibitors where these groups often form critical hydrogen bonds with the target protein.[2]

  • Regioselective Monosubstitution at C4: Typically, reacting the title compound with one equivalent of a primary or secondary amine in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in a polar aprotic solvent like isopropanol or DMF at ambient to moderately elevated temperatures will result in selective substitution at the C4 position. The choice of a less nucleophilic solvent can enhance this selectivity.

  • Disubstitution: Subsequent reaction at the C2 position requires more forcing conditions. Following the initial C4 substitution, the introduction of a second, often different, amine at higher temperatures (e.g., >100 °C) or under microwave irradiation can afford the 2,4-diamino-substituted product. The electron-donating character of the first amino group introduced at C4 deactivates the ring towards further substitution, necessitating these more vigorous conditions.

Exemplary Protocol: Regioselective C4-Amination

  • To a solution of this compound (1.0 eq) in 2-propanol (0.1 M) is added diisopropylethylamine (DIPEA) (1.5 eq).

  • The desired amine (1.1 eq) is added dropwise at room temperature.

  • The reaction mixture is stirred at 60 °C and monitored by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the 4-amino-2-chloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine derivative.

Alkoxides and thiolates can also be employed to functionalize the scaffold, introducing ether and thioether linkages, respectively. Similar to amination, the C4 position is generally the initial site of reaction. These reactions are typically performed using the sodium or potassium salt of the corresponding alcohol or thiol in a polar aprotic solvent like THF or DMF.

Oxidation of the Thiopyran Ring

The sulfur atom in the dihydrothiopyran ring is susceptible to oxidation, offering another avenue for modifying the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity. The corresponding sulfoxide and sulfone derivatives can be prepared using common oxidizing agents.

  • Sulfone Formation: The 5,5-dioxide derivative, this compound 5,5-dioxide (CAS No. 141654-09-3), is a known compound.[5] Its synthesis can be achieved by treating the parent molecule with a strong oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent such as dichloromethane (DCM). Using an excess of the oxidant (≥ 2 equivalents) typically ensures complete oxidation to the sulfone.

Exemplary Protocol: Oxidation to the 5,5-Dioxide

  • This compound (1.0 eq) is dissolved in dichloromethane (DCM) (0.2 M).

  • The solution is cooled to 0 °C in an ice bath.

  • meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 eq) is added portion-wise, maintaining the temperature below 10 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by LC-MS.

  • Upon completion, the reaction mixture is diluted with DCM and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude solid is purified by recrystallization or column chromatography to afford the desired 5,5-dioxide derivative.

Visualization of Reactivity Pathways

The following diagrams illustrate the core reactivity principles and experimental workflows discussed.

G A 2,4-Dichloro-7,8-dihydro-6H- thiopyrano[3,2-d]pyrimidine B 4-Amino-2-chloro Derivative A->B R1R2NH, Base (e.g., DIPEA) C4-Selective D 4-Alkoxy/Thioalkoxy-2-chloro Derivative A->D RO- / RS-, C4-Selective E 5,5-Dioxide Derivative A->E m-CPBA (≥2 eq) Oxidation C 2,4-Diamino Derivative B->C R3R4NH, Heat C2-Substitution G cluster_0 C4-Amination Workflow start Dissolve Dichloropyrimidine in 2-Propanol add_base Add DIPEA start->add_base add_amine Add Amine add_base->add_amine heat Heat to 60 °C (Monitor by LC-MS) add_amine->heat workup Aqueous Workup (EtOAc/H2O) heat->workup purify Column Chromatography workup->purify product Isolated C4-Amino Product purify->product

Caption: Experimental Workflow for C4-Selective Amination.

Quantitative Data Summary

While specific yield data for the title compound is not extensively published, the following table provides expected outcomes based on analogous reactions with related fused dichloropyrimidine systems. [6][7][8]

Reaction Type Position Nucleophile/Reagent Typical Conditions Expected Yield Range
Mono-Amination C4 Primary/Secondary Amine DIPEA, 2-Propanol, 60-80 °C 60-90%
Di-Amination C2 Primary/Secondary Amine High Temp (>100 °C) or MW 50-85%

| Oxidation | S | m-CPBA (≥2 eq) | DCM, 0 °C to rt | 75-95% |

Conclusion and Future Outlook

This compound is a molecule primed for chemical exploration. Its well-defined and predictable reactivity, centered on the sequential SNAr displacement of its chlorine atoms, provides a robust platform for the synthesis of diverse molecular libraries. The ability to further modify the thiopyran ring through oxidation adds another layer of complexity and potential for tuning molecular properties. For drug development professionals, this scaffold represents a valuable starting point for the design of novel kinase inhibitors and other targeted therapies. Future research will likely focus on expanding the repertoire of nucleophiles used in its functionalization and exploring the biological activities of the resulting derivatives.

References

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. National Center for Biotechnology Information. [Link]

  • Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. National Center for Biotechnology Information. [Link]

  • Design,Synthesis And Anticancer Activity Studies Of Novel Thiopyrano[4,3-d] Pyrimidine Derivatives As PI3K/mTOR Inhibitors. Globe Thesis. [Link]

  • Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. ACS Publications. [Link]

  • Synthesis and Biological Activity of New Thiopyrano[2,3-d]thiazoles Containing a Naphthoquinone Moiety. National Center for Biotechnology Information. [Link]

  • Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,t[1][3][9]riazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-t[1][3][9]riazine Derivatives. National Center for Biotechnology Information. [Link]

  • This compound. AmbioPharm. [Link]

  • Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. ResearchGate. [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. National Center for Biotechnology Information. [Link]

  • Synthesis of 7,8-Dihydropyrido[2,3-d]pyrimidine Derivatives from 4,6-Dichloro-2-(methylsulfanyl)pyrimidine. ResearchGate. [Link]

  • Synthesis of Octahydropyrano[2,3-d]Pyrimidine Derivatives via Tetrahydropyrano[3,2-e]T[2][9]hiazolo[3,2-a]Pyrimidine and 2,6-Dichlorobenzonitrile Oxide. ResearchGate. [Link]

  • 2-Nitroanisole. CAS Common Chemistry. [Link]

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  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. National Center for Biotechnology Information. [Link]

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Stability and storage of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine

Abstract

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery programs.[1][2][3][4] The presence of a reactive dichloropyrimidine moiety fused to a thiopyrano ring system confers unique chemical properties that are advantageous for synthetic diversification but also introduce potential stability liabilities. Understanding and managing the chemical stability of this molecule is paramount to ensuring its integrity, purity, and performance in downstream applications, from screening assays to synthetic route development. Poor stability can compromise shelf-life, experimental reproducibility, safety, and efficacy of derived products.[5] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the optimal storage, handling, and stability assessment of this compound. We will delve into its intrinsic chemical liabilities, propose a robust strategy for stability evaluation through forced degradation studies, and outline the development of a suitable stability-indicating analytical method.

Compound Profile and Physicochemical Properties

A foundational understanding of the compound's properties is the first step in developing an appropriate stability and storage protocol.

PropertyValueSource
CAS Number 87466-23-7[6]
Molecular Formula C₇H₆Cl₂N₂S[6]
Molecular Weight 221.11 g/mol [6]
Appearance Solid (Typical)
Purity ≥98% (Typical)[6]
Topological Polar Surface Area (TPSA) 25.78 Ų[6]
LogP 2.82[6]

Core Stability Principles and Potential Degradation Pathways

The structure of this compound contains two key functional groups that dictate its reactivity and potential for degradation: the dichloropyrimidine ring and the thioether within the thiopyrano ring.

  • Susceptibility to Hydrolysis: The two chlorine atoms on the pyrimidine ring are electron-withdrawing, making the carbon atoms to which they are attached highly electrophilic. These sites are susceptible to nucleophilic substitution, particularly by water (hydrolysis). This reaction would replace the chloro groups with hydroxyl groups, forming mono- and di-hydroxy pyrimidine derivatives. The rate of hydrolysis is expected to be pH-dependent.

  • Oxidative Liability: The sulfur atom in the thiopyrano ring is a thioether, which is prone to oxidation. Common laboratory oxidants, or even atmospheric oxygen over long periods, can oxidize the sulfide to a sulfoxide and subsequently to a sulfone. This transformation significantly alters the polarity, solubility, and steric profile of the molecule.

Based on these principles, the following degradation pathways are proposed:

G cluster_main Potential Degradation Pathways cluster_hydrolysis Hydrolysis (H₂O, Acid/Base) cluster_oxidation Oxidation ([O]) A 2,4-Dichloro-7,8-dihydro-6H- thiopyrano[3,2-d]pyrimidine B Monohydroxy-chloro Derivative A->B Hydrolysis D Sulfoxide Derivative A->D Oxidation C Dihydroxy Derivative B->C Further Hydrolysis E Sulfone Derivative D->E Further Oxidation

Caption: Potential degradation pathways for the title compound.

Recommended Storage and Handling Procedures

To mitigate the inherent chemical liabilities and preserve the compound's integrity, strict adherence to proper storage and handling protocols is essential. The following recommendations are based on supplier data and best practices for reactive heterocyclic compounds.[6][7]

ConditionRecommendationRationale
Temperature Long-term: 2-8°C.[6]Short-term: Room temperature is acceptable for shipping.[6]Lower temperatures slow the rate of potential hydrolytic and oxidative degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.Minimizes exposure to atmospheric moisture and oxygen, thereby preventing hydrolysis and oxidation.
Light Store in an amber vial or in a dark location.Protects the compound from potential photolytic degradation, a common degradation pathway for aromatic and heterocyclic systems.[8]
Handling Use in a well-ventilated area, preferably a fume hood. Avoid dust formation. Handle with appropriate personal protective equipment (gloves, safety glasses).Ensures user safety and prevents contamination of the bulk material.

Strategy for Comprehensive Stability Assessment

A thorough evaluation of a compound's stability requires a systematic approach, typically involving forced degradation studies and the development of a stability-indicating analytical method.[9][10] This process not only reveals the intrinsic stability of the molecule but is also a regulatory expectation in drug development.[11]

G A Receive/Synthesize Compound B Develop & Qualify Analytical Method (HPLC) A->B C Perform Forced Degradation Studies B->C D Analyze Stressed Samples vs. Control C->D E Validate Method as Stability-Indicating D->E F Establish Degradation Profile & Identify Degradants D->F G Define Optimal Storage Conditions & Re-test Interval E->G F->G

Caption: Workflow for stability assessment.

Forced Degradation (Stress Testing)

Forced degradation studies intentionally expose the compound to harsh conditions to accelerate its decomposition.[12] The goal is to generate potential degradation products and demonstrate the specificity of the analytical method.[9]

Objective: To identify the degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol, Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Water (HPLC grade)

  • Small volume vials (e.g., 2 mL amber glass vials)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis:

    • To a vial, add an aliquot of the stock solution and an equal volume of 1 M HCl.

    • Incubate at 60°C for 48 hours.[7]

    • At timed intervals (e.g., 2, 8, 24, 48h), withdraw a sample, neutralize with an equivalent amount of 1 M NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • To a vial, add an aliquot of the stock solution and an equal volume of 1 M NaOH.

    • Incubate at 60°C for 48 hours.[7]

    • At timed intervals, withdraw a sample, neutralize with an equivalent amount of 1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To a vial, add an aliquot of the stock solution and an equal volume of 3% H₂O₂.

    • Keep at room temperature for 24 hours.[7]

    • At timed intervals, withdraw a sample and dilute for analysis.

  • Thermal Degradation:

    • Place a small amount of the solid compound in a vial.

    • Heat in an oven at 80°C for 48 hours.[7]

    • At timed intervals, withdraw a sample, dissolve in the diluent, and analyze.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette or transparent vial) and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8]

    • Analyze the samples after exposure. A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Section 4.2). Compare the chromatograms of stressed samples to a control sample (time zero, unstressed).

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the parent compound in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[13][14]

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products generated during stress testing.

Typical Starting Conditions:

ParameterSpecificationRationale
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately nonpolar heterocyclic compounds.[7][14]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidAcidified mobile phase ensures good peak shape for nitrogen-containing heterocycles.
Elution Gradient (e.g., 5% B to 95% B over 20 min)A gradient is necessary to elute both the parent compound and potentially more polar or less polar degradants within a reasonable run time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[7]
Column Temp. 30°CProvides reproducible retention times.[7]
Detection UV-Vis Diode Array Detector (DAD) at 254 nm or λmaxDAD allows for peak purity assessment and detection of multiple components at their optimal wavelengths.[15]
Injection Vol. 10 µLStandard injection volume.[7]

Method Validation: Once the method is developed using the stressed samples, it must be validated according to ICH guidelines (Q2B) to demonstrate its specificity, linearity, accuracy, precision, and robustness. The key validation step is to prove that the peaks for degradation products do not co-elute with the parent compound peak.

Conclusion

The chemical integrity of this compound is critical for its successful application in research and drug development. Its primary liabilities are susceptibility to hydrolysis at the dichloro-substituted positions and oxidation of the thioether linkage. By adhering to the recommended storage conditions of 2-8°C in a dry, inert, and dark environment, its degradation can be significantly minimized.[6] Furthermore, the implementation of a robust stability testing program, centered on forced degradation studies and the use of a validated stability-indicating analytical method, is essential to fully understand its degradation profile and ensure the quality and reliability of this important synthetic intermediate.[9]

References

  • Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave Online. Retrieved from [Link]

  • Kumar, V., & Singh, S. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Rani, S., & Singh, S. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 6(3), 141-147. Retrieved from [Link]

  • Marchenko, S. I., Moiseeva, A. M., & Zhebentyaev, A. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(8), 453-460. Retrieved from [Link]

  • Kim, J., et al. (2019). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry, 294(45), 16934-16945. Retrieved from [Link]

  • Andersen, C. B. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). Retrieved from [Link]

  • Kumar, A., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Journal of Analytical Science and Technology, 5(1), 16. Retrieved from [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]

  • Sgarlata, C., et al. (2020). Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. Molecules, 25(23), 5727. Retrieved from [Link]

  • Mahmoud, A. R. (2023). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. Retrieved from [Link]

  • Pathak, T. P., & Sigel, K. M. (2017). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 15(40), 8531-8551. Retrieved from [Link]

  • Research and Reviews. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • González, J. F., & Ortin Remon, I. (Eds.). (n.d.). Heterocyclic Compounds in Drug Discovery and Their Medical Applications. MDPI. Retrieved from [Link]

  • International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Retrieved from [Link]

  • Kim, J., & Raushel, F. M. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4363-4370. Retrieved from [Link]

Sources

A Guide to the Synthesis and Characterization of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine: A Keystone Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiopyrano[3,2-d]pyrimidine heterocyclic scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including kinase inhibition and anticancer properties. The strategic installment of chlorine atoms at the 2- and 4-positions of the pyrimidine ring provides a versatile chemical handle for the synthesis of diverse compound libraries through nucleophilic substitution reactions. This technical guide offers an in-depth, mechanistically-driven protocol for the synthesis and rigorous characterization of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine, a pivotal intermediate for drug development professionals.

The Strategic Imperative: Why this compound?

The title compound serves as a highly valuable and versatile building block in drug discovery. The dichloro substitutions on the pyrimidine ring are not merely passive components of the molecule; they are reactive sites that enable the systematic and regioselective introduction of a wide array of functional groups. This modular approach is central to structure-activity relationship (SAR) studies, allowing for the fine-tuning of a compound's pharmacological profile. The dihydrothiopyran ring imparts a specific conformational flexibility that can be crucial for optimal binding to biological targets.

A Multi-Step Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the construction of the thiopyranone ring, followed by the annulation of the pyrimidine ring, and culminating in a chlorination step. Each stage is critical for the overall efficiency and purity of the final product.

Step 1: Synthesis of Tetrahydro-4H-thiopyran-4-one

The foundational six-membered sulfur-containing heterocycle is prepared from readily available starting materials.

  • Protocol:

    • In a well-ventilated fume hood, a solution of divinyl sulfone (1.0 equiv.) in methanol is cooled to 0 °C in an ice bath.

    • A solution of sodium sulfide nonahydrate (1.1 equiv.) in water is added dropwise to the stirred solution of divinyl sulfone. The rate of addition should be controlled to maintain the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 12-16 hours.

    • The methanol is removed under reduced pressure.

    • The aqueous residue is extracted with dichloromethane (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield tetrahydro-4H-thiopyran-4-one as a pale yellow oil.

  • Expert Insight: The dropwise addition of the sodium sulfide solution is crucial to control the exothermicity of the reaction and to prevent the formation of unwanted byproducts. The use of a biphasic workup ensures the efficient removal of inorganic salts.

Step 2: Construction of the Thiopyrano[3,2-d]pyrimidine-2,4(1H,3H)-dione Core

This key step involves the formation of the fused pyrimidine ring through a condensation reaction.

  • Protocol:

    • A mixture of tetrahydro-4H-thiopyran-4-one (1.0 equiv.) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv.) is heated to 120 °C for 4 hours.

    • The reaction mixture is cooled, and the excess DMF-DMA is removed under high vacuum to afford the crude enaminone intermediate.

    • The crude enaminone is dissolved in absolute ethanol, followed by the addition of barbituric acid (1.1 equiv.) and a catalytic amount of piperidine (0.1 equiv.).

    • The reaction mixture is heated to reflux for 8-12 hours, during which time a precipitate will form.

    • The mixture is cooled to room temperature, and the solid product is collected by vacuum filtration.

    • The collected solid is washed with cold ethanol and dried under vacuum to yield the thiopyrano[3,2-d]pyrimidine-2,4(1H,3H)-dione.

  • Expert Insight: DMF-DMA acts as a one-carbon electrophile, reacting with the α-position of the ketone to form an enaminone, which is a key intermediate for the subsequent cyclization with barbituric acid. Piperidine serves as a basic catalyst to facilitate the condensation and ring closure.

Step 3: Chlorination to this compound

The final transformation introduces the reactive chlorine atoms.

  • Protocol:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, the thiopyrano[3,2-d]pyrimidine-2,4(1H,3H)-dione (1.0 equiv.) is suspended in phosphorus oxychloride (POCl₃) (10 equiv.).

    • The suspension is cooled to 0 °C, and N,N-diisopropylethylamine (DIPEA) (2.5 equiv.) is added dropwise with stirring.

    • The reaction mixture is then heated to reflux (approximately 110 °C) for 12 hours, during which the suspension should become a clear solution.

    • After cooling to room temperature, the excess POCl₃ is carefully removed by distillation under reduced pressure.

    • The viscous residue is slowly and carefully poured onto crushed ice with vigorous stirring.

    • The resulting precipitate is collected by vacuum filtration, washed extensively with cold water until the filtrate is neutral, and then dried in a vacuum oven to afford the final product, this compound.

  • Expert Insight: Phosphorus oxychloride serves as both the chlorinating agent and the solvent. The addition of a non-nucleophilic base like DIPEA is critical to neutralize the HCl generated during the reaction, which drives the reaction to completion. The workup procedure must be performed with extreme caution due to the violent reaction of residual POCl₃ with water.

Synthetic Workflow Diagram

G start Tetrahydro-4H-thiopyran-4-one intermediate1 Thiopyrano[3,2-d]pyrimidine-2,4(1H,3H)-dione start->intermediate1 1. DMF-DMA 2. Barbituric Acid, Piperidine end_product 2,4-Dichloro-7,8-dihydro-6H- thiopyrano[3,2-d]pyrimidine intermediate1->end_product POCl3, DIPEA

Caption: Synthetic pathway to the target compound.

Rigorous Characterization of the Final Product

Unambiguous structural confirmation and purity assessment are paramount. A combination of spectroscopic and spectrometric methods should be employed.

Spectroscopic and Spectrometric Data
Technique Expected Observations
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~3.3-3.5 (t, 2H, CH₂), ~3.1-3.3 (t, 2H, CH₂), ~2.9-3.1 (t, 2H, CH₂)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~170 (C), ~165 (C-Cl), ~160 (C-Cl), ~118 (C), ~30 (CH₂), ~28 (CH₂), ~25 (CH₂)
HRMS (ESI) Calculated for C₇H₇Cl₂N₂S [M+H]⁺: 220.9707; Found: within 5 ppm of calculated value. The isotopic pattern for two chlorine atoms will be observed.
FT-IR (ATR) Absence of N-H and C=O stretching bands from the precursor. Presence of C=N and C-Cl stretching vibrations.

Characterization Workflow Diagram

G cluster_synthesis Synthesis cluster_characterization Characterization Final Product Final Product NMR ¹H & ¹³C NMR Final Product->NMR MS HRMS Final Product->MS IR FT-IR Final Product->IR Structural Confirmation Structural Confirmation NMR->Structural Confirmation MS->Structural Confirmation IR->Structural Confirmation

The Thiopyranopyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Heterocycle

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural diversity, and potent biological activity is perpetual. Among the myriad of heterocyclic systems, the thiopyranopyrimidine core has emerged as a "privileged scaffold" – a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target. This technical guide provides an in-depth exploration of the thiopyranopyrimidine scaffold, offering researchers, scientists, and drug development professionals a comprehensive overview of its synthesis, key therapeutic applications, and the underlying mechanistic principles that govern its biological activity. Drawing upon a wealth of scientific literature, this document aims to be a practical resource, bridging the gap between fundamental research and the development of next-generation therapeutics.

The Thiopyranopyrimidine Core: Structural Features and Synthetic Strategies

The thiopyranopyrimidine scaffold is a fused heterocyclic system incorporating a thiopyran ring fused to a pyrimidine ring. The presence of nitrogen atoms from the pyrimidine ring and a sulfur atom in the thiopyran moiety imparts unique physicochemical properties to the molecule, including the potential for diverse intermolecular interactions with biological targets.[1] The structural rigidity of the fused ring system, combined with the opportunities for substitution at various positions, makes it an attractive starting point for the design of targeted therapies.[1]

General Synthetic Approaches

The synthesis of thiopyranopyrimidine derivatives can be achieved through various synthetic routes, often employing multicomponent reactions that allow for the rapid assembly of molecular complexity from simple starting materials.[2][3] A common and efficient method involves the reaction of a functionalized amine with an isothiocyanate precursor.[4]

Experimental Protocol: One-Pot Synthesis of 2-Thiopyrimidine Derivatives [4]

  • Reaction Setup: To a solution of a functionalized amine (1 mmol) in a suitable solvent such as ethanol, add 4-isothiocyanato-4-methyl-2-pentanone or 3-isothiocyanatobutanal (1.2 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to afford the desired 2-thiopyrimidine derivative.

  • Characterization: The structure and purity of the synthesized compound are confirmed by analytical techniques such as elemental analysis (CHN), Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (¹H NMR), and mass spectrometry.

G cluster_reactants Reactants cluster_process Process cluster_product Product & Characterization Amine Functionalized Amine Reaction One-Pot Reaction (e.g., in Ethanol) Amine->Reaction Isothiocyanate Isothiocyanatoalkanone Isothiocyanate->Reaction Purification Purification (Column Chromatography) Reaction->Purification Crude Product Product Thiopyranopyrimidine Derivative Purification->Product Pure Compound Analysis Structural Analysis (NMR, MS, IR) Product->Analysis

Caption: General workflow for the synthesis of thiopyranopyrimidine derivatives.

Therapeutic Applications of the Thiopyranopyrimidine Scaffold

The versatility of the thiopyranopyrimidine scaffold is underscored by its demonstrated efficacy in a range of therapeutic areas. The following sections will delve into its applications as an anticancer, antimicrobial, and anti-inflammatory agent.

Anticancer Activity: Targeting Key Oncogenic Pathways

Thiopyranopyrimidine derivatives have shown significant promise as anticancer agents, with activities reported against a variety of cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cancer cell proliferation and survival, induction of apoptosis, and cell cycle arrest.[7][8]

One of the most notable applications of this scaffold is in the development of tyrosine kinase inhibitors (TKIs) .[9][10] Tyrosine kinases are crucial enzymes in cellular signaling pathways that, when dysregulated, can lead to uncontrolled cell growth and tumor formation.[10][11] Certain thiopyranopyrimidine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[7]

A study on novel thiapyran-pyrimidine derivatives demonstrated that the most promising compound, 13a , exhibited excellent activity and selectivity against EGFRT790M/L858R, a mutant form of EGFR associated with resistance to some first-generation TKIs.[7] This compound was shown to induce apoptosis and block the cell cycle in the G2/M phase in a concentration-dependent manner.[7]

G cluster_inhibition Mechanism of Inhibition EGFR EGFR Phosphorylated_Substrate Phosphorylated Substrate EGFR->Phosphorylated_Substrate Phosphorylation Thiopyranopyrimidine Thiopyranopyrimidine Inhibitor (e.g., 13a) Thiopyranopyrimidine->EGFR Binds to ATP-binding site Thiopyranopyrimidine->EGFR ATP ATP ATP->EGFR Substrate Substrate Protein Substrate->EGFR Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation

Sources

Methodological & Application

Application Notes & Protocols: Nucleophilic Aromatic Substitution on 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance and Application

The thiopyrano[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif integral to the development of advanced therapeutics. Its derivatives have demonstrated significant potential as potent inhibitors of key biological targets, such as the Epidermal Growth Factor Receptor (EGFR), which is often implicated in non-small cell lung cancer.[1][2] The versatility of this core structure, combined with its profound biological activity, makes it a focal point for medicinal chemistry and drug discovery programs.[3][4]

The synthetic utility of this scaffold is greatly enhanced by the presence of two reactive chlorine atoms at the C2 and C4 positions of the pyrimidine ring. These sites are susceptible to nucleophilic aromatic substitution (SNAr), a powerful and versatile reaction for introducing molecular diversity.[5][6] By sequentially or selectively replacing these chlorine atoms with a wide array of nucleophiles (amines, thiols, alcohols, etc.), researchers can rapidly generate extensive libraries of novel compounds for structure-activity relationship (SAR) studies.[1][7]

This document provides a comprehensive guide to understanding and performing SNAr reactions on the key intermediate, 2,4-dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine . We will delve into the mechanistic principles governing the reaction's regioselectivity and provide detailed, field-proven protocols for the selective monosubstitution at the C4-position and subsequent disubstitution at the C2-position.

Mechanistic Rationale & Regioselectivity

The SNAr reaction on dichloropyrimidine systems is a cornerstone of heterocyclic chemistry.[8] The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9]

The Addition-Elimination Pathway
  • Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms bonded to a chlorine atom (C2 or C4). This forms a tetrahedral, negatively charged Meisenheimer intermediate. This initial attack is typically the rate-determining step.

  • Leaving Group Expulsion: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride leaving group, yielding the substituted product.

Governing Principles of Regioselectivity: C4 vs. C2

For 2,4-dichloropyrimidines, including the thiopyrano[3,2-d]pyrimidine substrate, nucleophilic attack generally favors the C4 position over the C2 position.[7][10][11] This preference is a result of fundamental electronic and steric factors:

  • Electronic Effects: The pyrimidine nitrogens are powerfully electron-withdrawing. The intermediate formed from attack at C4 (a para-quinoid-like structure) allows for more effective delocalization of the negative charge onto the N1 nitrogen compared to the intermediate from C2 attack (ortho-quinoid-like). This superior stabilization lowers the activation energy for the C4 pathway.[6][12] Quantum mechanics calculations confirm that the Lowest Unoccupied Molecular Orbital (LUMO) of unsubstituted 2,4-dichloropyrimidine has a larger coefficient at the C4 position, making it the more electrophilic site and thus more susceptible to nucleophilic attack.[13][14]

  • Steric Hindrance: The C2 position is flanked by two nitrogen atoms, creating greater steric repulsion for an incoming nucleophile compared to the C4 position, which is adjacent to only one nitrogen.

While C4 selectivity is the general rule, it can be influenced by substituents on the ring, the nature of the nucleophile, and reaction conditions.[13][15] For instance, strong electron-donating groups at C6 can reverse selectivity, favoring C2 substitution.[14][16] However, for the unsubstituted fused ring system of this compound, pronounced C4 selectivity is expected and observed.

SNAr_Mechanism Substrate 2,4-Dichloro-Substrate (C4 is more electrophilic) TS1_C4 Transition State (C4 Attack) Substrate->TS1_C4 Favored Pathway (Lower ΔG‡) TS1_C2 Transition State (C2 Attack) Substrate->TS1_C2 Disfavored Pathway (Higher ΔG‡) Nu Nucleophile (e.g., R-NH2) Intermediate_C4 Meisenheimer Intermediate (Charge delocalized to N1, more stable) TS1_C4->Intermediate_C4 Product_C4 C4-Monosubstituted Product Intermediate_C4->Product_C4 - Cl⁻ Intermediate_C2 Meisenheimer Intermediate (Less stable) TS1_C2->Intermediate_C2 Product_C2 C2-Monosubstituted Product (Minor) Intermediate_C2->Product_C2 - Cl⁻

Caption: Regioselectivity in the SNAr mechanism.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Synthesis of Starting Material: this compound

The starting material can be synthesized from commercially available precursors. While several routes exist, a common method involves the cyclization of a suitable thiopyranone derivative with urea followed by chlorination. The material is also commercially available from vendors such as ChemScene.[17]

Protocol 1: Selective C4-Monosubstitution with an Amine Nucleophile

This protocol details the regioselective substitution at the C4 position using a primary or secondary amine as the nucleophile. The reaction is typically carried out at or slightly above room temperature to ensure high selectivity.

Workflow_Monosubstitution Start Start: Reagent Preparation Setup Combine Dichlorosubstrate, Amine, and DIPEA in a flask Start->Setup Solvent Add Anhydrous Solvent (e.g., THF, Dioxane) Setup->Solvent Reaction Stir at 25-50 °C under N2 atmosphere Solvent->Reaction Monitor Monitor by TLC/LC-MS (2-6 hours) Reaction->Monitor Workup Quench with water, Extract with Ethyl Acetate Monitor->Workup Upon Completion Purify Purify via Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End Finish: Pure C4-Product Characterize->End

Caption: General workflow for C4-monosubstitution.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., aniline, morpholine) (1.0-1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane, THF, or DMF)

  • Standard laboratory glassware, magnetic stirrer, nitrogen inlet

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 221 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and stir to dissolve the substrate.

  • Reagent Addition: Add the amine nucleophile (1.1 mmol, 1.1 eq) followed by DIPEA (0.26 mL, 1.5 mmol, 1.5 eq). Causality Note: DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, preventing protonation of the nucleophile and driving the reaction to completion.

  • Reaction Conditions: Stir the mixture at room temperature (or heat to 40-50 °C if the nucleophile is weak) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash sequentially with water (2 x 25 mL) and brine (1 x 25 mL).

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure C4-substituted product.

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Dichloro-Substrate221.111.01.0
Aniline93.131.11.1
DIPEA129.241.51.5
Expected Product 277.78~0.85 (Yield: ~85%)-
Protocol 2: C2-Disubstitution with a Second Nucleophile

This protocol describes the substitution at the remaining C2-chloro position. This step requires more forcing conditions (higher temperature) due to the reduced electrophilicity of the C2 position after C4 has been functionalized.

Step-by-Step Procedure:

  • Reaction Setup: In a sealable reaction vessel, combine the C4-monosubstituted product (1.0 eq), the second nucleophile (1.5-2.0 eq), and a suitable base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 eq).

  • Solvent Addition: Add a high-boiling point polar aprotic solvent such as DMF or DMSO.

  • Reaction Conditions: Seal the vessel and heat the reaction to 100-140 °C. Causality Note: The higher temperature is necessary to overcome the higher activation energy for substitution at the less reactive C2 position.

  • Monitoring and Work-up: Monitor the reaction by TLC/LC-MS until completion (typically 12-24 hours). Cool the mixture, dilute with ethyl acetate, and perform aqueous washes as described in Protocol 1.

  • Purification: Purify the crude material by column chromatography or recrystallization to obtain the final 2,4-disubstituted product.

Product Characterization

The identity and purity of the synthesized products must be confirmed using standard analytical techniques.

TechniqueC4-Monosubstituted Product2,4-Disubstituted Product
¹H NMR Expect characteristic shifts for the newly introduced substituent protons and the thiopyran ring protons. The pyrimidine proton (if present) will show a distinct chemical shift.Disappearance of the C4-substituent protons (if they were NH) and appearance of new signals for the C2-substituent. Shifts of the thiopyran protons will be altered.
¹³C NMR Appearance of new carbon signals from the substituent. The C4 carbon signal will shift significantly upfield, while the C2 signal (still attached to Cl) will remain downfield.The C2 carbon signal will also shift upfield upon substitution.
Mass Spec (LC-MS) A molecular ion peak [M+H]⁺ corresponding to the mass of the monosubstituted product.A molecular ion peak [M+H]⁺ corresponding to the mass of the disubstituted product.

Troubleshooting

IssueProbable CauseSuggested Solution
Low or No Reaction 1. Inactive nucleophile. 2. Insufficient temperature. 3. Reagents/solvent not anhydrous.1. Use a stronger base or a more reactive nucleophile. 2. For C4, gently heat to 40-50 °C. For C2, ensure temperature is >100 °C. 3. Use freshly dried solvents and reagents.
Poor Regioselectivity (Mixture of C2/C4 isomers) 1. Reaction temperature is too high for monosubstitution. 2. Sterically demanding nucleophile.1. Run the C4-substitution at room temperature or below. 2. While C4 is electronically favored, extreme steric hindrance might promote C2 attack. This is rare for this substrate.
Formation of Disubstituted Byproduct Use of excess nucleophile (>1.2 eq) in the monosubstitution step.Carefully control stoichiometry. Use no more than 1.1-1.2 equivalents of the nucleophile for the first step.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Chemistry-Methods. Retrieved from [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters, 8(22), 5133–5136. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. (2015). Organic Letters, 17(19), 4842–4845. Retrieved from [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). The Journal of Organic Chemistry, 80(15), 7757–7763. Retrieved from [Link]

  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (2017). ResearchGate. Retrieved from [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). PubMed. Retrieved from [Link]

  • Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors. (2020). PubMed. Retrieved from [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2018). National Institutes of Health. Retrieved from [Link]

  • Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. (2024). PubMed. Retrieved from [Link]

  • Diversity-orientated synthesis of macrocyclic heterocycles using a double SNAr approach. (2021). Organic & Biomolecular Chemistry, 19(28), 6204–6211. Retrieved from [Link]

  • This compound. (n.d.). 2a biotech. Retrieved from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. Retrieved from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules, 27(5), 1593. Retrieved from [Link]

  • 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine. (n.d.). J&K Scientific. Retrieved from [Link]

Sources

Application Notes and Protocols for Sonogashira Coupling of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The functionalization of this privileged heterocycle is therefore of paramount importance. The Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes, has emerged as a powerful tool for the alkynylation of pyrimidine rings.[1][2] This transformation is particularly valuable for creating structurally diverse compound libraries for drug discovery programs.[3]

Dichloropyrimidines serve as readily available and cost-effective starting materials for the synthesis of more complex pyrimidine derivatives. The two chlorine atoms offer multiple reaction sites for sequential or double functionalization. However, the inherent reactivity differences between the chlorine atoms, dictated by the electronic nature of the pyrimidine ring, present both an opportunity for regioselective synthesis and a challenge in achieving the desired outcome.[1]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the Sonogashira coupling of dichloropyrimidines. We will delve into the key reaction parameters, provide detailed protocols for different isomers, discuss regioselectivity, and offer troubleshooting guidance to enable the successful synthesis of alkynyl-substituted pyrimidines.

Understanding the Reaction: Mechanism and Regioselectivity

The Sonogashira coupling typically proceeds via a dual catalytic cycle involving a palladium complex and a copper(I) co-catalyst.[2][4]

The Catalytic Cycles:

The generally accepted mechanism consists of two interconnected cycles:

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the aryl halide (dichloropyrimidine) to form a Pd(II) complex.

    • Transmetalation: The Pd(II) complex reacts with a copper acetylide (formed in the copper cycle), transferring the alkynyl group to the palladium center.

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylpyrimidine and regenerate the Pd(0) catalyst.[4]

  • Copper Cycle:

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

    • Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate, which is then ready for transmetalation to the palladium center.[5]

Copper-Free Sonogashira Coupling:

To circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed.[6][7] In these systems, a strong base is often employed to facilitate the deprotonation of the terminal alkyne, which then directly interacts with the palladium complex.[8]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-C≡CR Alkynylpyrimidine Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Ar-X Dichloropyrimidine (Ar-X) Ar-X->Ar-Pd(II)-X(L2) Ar-C≡CR->Pd(0)L2 Reductive Elimination Cu-X Cu-X Cu-C≡CR Copper Acetylide (Cu-C≡CR) Cu-X->Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-X(L2) HX HX Cu-C≡CR->HX H-C≡CR Terminal Alkyne (H-C≡CR) H-C≡CR->Cu-C≡CR Deprotonation Base Base (e.g., Amine) Base->Cu-C≡CR Experimental_Workflow start Start reagents Combine Dichloropyrimidine, Catalysts, and Base in a Schlenk Flask start->reagents atmosphere Evacuate and Backfill with Inert Gas (e.g., Argon) reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent alkyne Add Terminal Alkyne via Syringe solvent->alkyne reaction Stir at Desired Temperature (Monitor by TLC/LC-MS) alkyne->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Characterize Pure Product purification->product

Figure 2: General Experimental Workflow for Sonogashira Coupling.
Protocol 1: Mono-alkynylation of 2,4-Dichloropyrimidine (C4-Selective)

This protocol is adapted from procedures for the regioselective functionalization of 2,4-dichloropyrimidine. [8] Materials:

  • 2,4-Dichloropyrimidine (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.1 mmol, 1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI) (0.10 mmol, 10 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous and degassed THF (10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 2,4-dichloropyrimidine, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

  • Add anhydrous and degassed THF via syringe, followed by triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 4-alkynyl-2-chloropyrimidine.

Protocol 2: Double Alkynylation of 2-Amino-4,6-dichloropyrimidine

This protocol is based on the synthesis of bis-alkynylpyrimidine derivatives. Materials:

  • 2-Amino-4,6-dichloropyrimidine (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (3.3 mmol, 3.3 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI) (0.10 mmol, 10 mol%)

  • Triethylamine (Et₃N) (5.0 mmol, 5.0 equiv)

  • Anhydrous and degassed DMF (10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine 2-amino-4,6-dichloropyrimidine, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous and degassed DMF and triethylamine via syringe.

  • Add the terminal alkyne to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the 2-amino-4,6-bis(alkynyl)pyrimidine.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalystUse a fresh batch of palladium catalyst. Consider pre-activation of the catalyst.
Insufficiently anhydrous/anaerobic conditionsEnsure all glassware is oven-dried and the reaction is performed under a positive pressure of inert gas. Use freshly distilled and degassed solvents.
Poorly reactive chlorideFor chloropyrimidines, higher temperatures may be required. Consider using a more active ligand such as a bulky phosphine (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand. [2]Alternatively, convert the chloride to a more reactive iodide.
Alkyne Homocoupling (Glaser Coupling) Presence of oxygenThoroughly degas all solvents and reagents. Maintain a strict inert atmosphere.
High copper concentrationReduce the amount of CuI co-catalyst.
Use of an amine base that promotes homocouplingConsider switching to a different amine base or using a copper-free protocol.
Formation of a Mixture of Regioisomers Insufficient regioselectivity of the catalyst systemScreen different palladium catalysts and ligands. Bulky ligands can sometimes enhance regioselectivity.
Reaction temperature is too highRun the reaction at a lower temperature to favor the more reactive site.
Decomposition of Starting Material or Product High reaction temperatureReduce the reaction temperature and extend the reaction time.
Incompatible functional groupsEnsure that the functional groups on the alkyne and pyrimidine are stable to the basic reaction conditions.

Conclusion

The Sonogashira coupling is a highly effective method for the synthesis of alkynyl-substituted pyrimidines from dichloropyrimidine precursors. By understanding the underlying mechanism and the factors governing regioselectivity, researchers can strategically design synthetic routes to access a wide array of functionalized pyrimidines. The protocols and troubleshooting guide provided herein serve as a valuable starting point for the successful implementation of this important transformation in the pursuit of novel therapeutic agents and other advanced materials. Careful optimization of the reaction conditions for each specific substrate is key to achieving high yields and the desired selectivity.

References

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  • Ho, M., & DeShong, P. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7135–7148. [Link]

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  • Chopa, C. S., & Pombo-Villar, E. (2010). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 8(20), 4635-4642. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

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  • MDPI. (2020). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Molecules, 25(24), 5923. [Link]

  • PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. [Link]

  • ResearchGate. (2019). Synthesis of propargylated imatinib fragments suitable for Sonogashira reactions with 10-iodovindoline. [Link]

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  • PubMed. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724–3727. [Link]

  • Semantic Scholar. (2006). A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. [Link]

  • Semantic Scholar. (2019). Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. [Link]

  • ResearchGate. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]

  • Purdue e-Pubs. (2021). Development of Continuous Flow Sonogashira Coupling of lead Anti-Cancer Small Molecule Inhibitors for Potential Treatment of Acute Myeloid Leukemia. [Link]

  • Green Chemistry (RSC Publishing). (2008). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. [Link]

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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiopyrano[3,2-d]pyrimidine Scaffold in Kinase Inhibitor Discovery

The relentless pursuit of novel therapeutics for diseases driven by aberrant kinase activity, particularly in oncology, has underscored the importance of privileged heterocyclic scaffolds in medicinal chemistry. The thiopyrano[3,2-d]pyrimidine core is one such scaffold that has garnered significant attention as a versatile template for the design of potent and selective kinase inhibitors. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituents to interact with the ATP-binding site of various kinases. The di-functionalized pyrimidine ring, in particular, allows for the strategic placement of moieties that can form key hydrogen bond interactions with the hinge region of the kinase, a common feature of many successful kinase inhibitors.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors utilizing the key intermediate, 2,4-dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine . We will delve into the synthesis of this precursor, followed by detailed protocols for its sequential and regioselective functionalization to generate a library of potential kinase inhibitors. The underlying principles of the synthetic strategy and the rationale behind the experimental choices will be elucidated to provide a deeper understanding of the process.

Synthetic Strategy Overview

The overall synthetic strategy is a two-pronged approach. First, we will detail the synthesis of the pivotal dichlorinated scaffold. This is followed by a modular approach to introduce diversity at the C2 and C4 positions of the pyrimidine ring through sequential nucleophilic aromatic substitution (SNAr) reactions. The differential reactivity of the two chlorine atoms is the cornerstone of this strategy, allowing for controlled and predictable derivatization.

G cluster_0 Part 1: Scaffold Synthesis cluster_1 Part 2: Kinase Inhibitor Synthesis A Starting Materials B Cyclization to form 2,4-dihydroxy-7,8-dihydro-6H- thiopyrano[3,2-d]pyrimidine A->B C Chlorination with POCl3 B->C D 2,4-Dichloro-7,8-dihydro-6H- thiopyrano[3,2-d]pyrimidine C->D E 2,4-Dichloro Scaffold F Regioselective S_NAr at C4 (First Nucleophile) E->F G 2-Chloro-4-substituted Intermediate F->G H S_NAr at C2 (Second Nucleophile) G->H I Final Kinase Inhibitor Library H->I

Figure 1: General workflow for the synthesis of kinase inhibitors.

Part 1: Synthesis of the this compound Scaffold

The synthesis of the dichlorinated scaffold is achieved in two key steps: the construction of the fused heterocyclic system to yield the dihydroxy pyrimidine intermediate, followed by a chlorination reaction.

Protocol 1: Synthesis of 2,4-dihydroxy-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine

This protocol is based on the condensation of a suitable thiopyran precursor with a urea equivalent.

Materials:

  • Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

  • Urea

  • Sodium ethoxide (NaOEt)

  • Absolute Ethanol (EtOH)

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • To a stirred solution of sodium ethoxide (2.2 eq.) in absolute ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser, add ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate (1.0 eq.) and urea (1.5 eq.).

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and slowly pour it into ice-cold water (200 mL).

  • Acidify the aqueous solution to pH 2-3 by the dropwise addition of concentrated HCl with constant stirring.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to afford 2,4-dihydroxy-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine as a white to off-white solid. The product can be used in the next step without further purification if the purity is deemed sufficient by NMR analysis.

Protocol 2: Chlorination to this compound

The conversion of the dihydroxy intermediate to the dichloro scaffold is a crucial step, typically achieved using phosphorus oxychloride (POCl₃).[1][2][3][4][5]

Materials:

  • 2,4-dihydroxy-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Toluene (or another high-boiling inert solvent)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend the 2,4-dihydroxy-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine (1.0 eq.) in an excess of phosphorus oxychloride (5-10 eq.).

  • Optionally, a catalytic amount of N,N-dimethylaniline (0.1 eq.) can be added.

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and cautiously quench the residue by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous solution by the slow addition of saturated NaHCO₃ solution until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Part 2: Synthesis of Kinase Inhibitors via Sequential Nucleophilic Aromatic Substitution (SNAr)

The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring exhibit different reactivities towards nucleophilic substitution. Generally, the C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This differential reactivity allows for a stepwise and regioselective introduction of different nucleophiles, which is a powerful tool for building a library of diverse kinase inhibitors.

G A 2,4-Dichloro Scaffold B First Nucleophile (Nu1-H) Base, Solvent, Temp 1 A->B Step 1 C Regioselective attack at C4 B->C D 2-Chloro-4-(Nu1)-thiopyrano [3,2-d]pyrimidine C->D Intermediate E Second Nucleophile (Nu2-H) Base, Solvent, Temp 2 D->E Step 2 F Attack at C2 E->F G 2-(Nu2)-4-(Nu1)-thiopyrano [3,2-d]pyrimidine (Final Product) F->G

Figure 2: Stepwise SNAr for kinase inhibitor synthesis.

Protocol 3: General Procedure for Regioselective SNAr at the C4-Position

This protocol describes the first nucleophilic substitution, which predominantly occurs at the C4 position.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, morpholine, piperazine derivatives) (1.0-1.2 eq.)

  • Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq.)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Ethanol (EtOH))

Procedure:

  • Dissolve the this compound (1.0 eq.) in the chosen anhydrous solvent in a round-bottom flask.

  • Add the amine nucleophile (1.0-1.2 eq.) and the base (DIPEA or TEA, 1.5-2.0 eq.).

  • Stir the reaction mixture at room temperature to 50 °C for 2-6 hours. The reaction progress should be monitored by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to obtain the crude 2-chloro-4-(substituted)-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine intermediate.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 4: General Procedure for SNAr at the C2-Position

This protocol describes the second nucleophilic substitution at the less reactive C2 position, often requiring more forcing conditions.

Materials:

  • 2-chloro-4-(substituted)-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine intermediate from Protocol 3

  • Primary or secondary amine (1.2-2.0 eq.)

  • Base (e.g., DIPEA, K₂CO₃, or NaH)

  • Anhydrous solvent (e.g., DMF, Dioxane, or N-Methyl-2-pyrrolidone (NMP))

Procedure:

  • Dissolve the 2-chloro-4-(substituted) intermediate (1.0 eq.) in the chosen anhydrous solvent.

  • Add the second amine nucleophile (1.2-2.0 eq.) and the appropriate base.

  • Heat the reaction mixture to a higher temperature (e.g., 80-140 °C) for 6-24 hours. The reaction can be monitored by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent.

  • Purify the final product by column chromatography, preparative HPLC, or recrystallization to yield the desired 2,4-disubstituted-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine kinase inhibitor.

Exemplary Synthesized Kinase Inhibitors and Biological Activity

The following table summarizes the biological activity of representative kinase inhibitors synthesized using the thiopyrano[3,2-d]pyrimidine scaffold and related structures. This data highlights the potential of this scaffold in generating potent inhibitors for various kinase targets.

Compound IDR1 (at C4)R2 (at C2)Target KinaseIC₅₀ (nM)Reference
1a Morpholine3-methoxyanilinePI3Kα860[6]
1b Morpholine4-hydroxyanilinemTOR800[6]
2a 4-(diethylamino)butylamino2,6-dichlorophenylureidoPDGFr<300[7]
2b 3,5-dimethoxyphenylureidoaminoFGFr60[7]
3a N-methyl-4-aminocyclohexylAcrylamide-phenylaminoEGFRL858R/T790M13[8]

Note: The structures of compounds 2a, 2b, and 3a are based on related pyridopyrimidine and thienopyrimidine scaffolds, demonstrating the broader applicability of the synthetic strategies.

Conclusion and Future Perspectives

The this compound scaffold is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The synthetic protocols detailed in this application note provide a robust and reproducible pathway to access a diverse range of 2,4-disubstituted analogs. The ability to systematically and regioselectively modify the C2 and C4 positions allows for a thorough exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The promising biological activities reported for compounds derived from this and related scaffolds underscore its potential in the ongoing quest for new and effective targeted therapies. Further derivatization of the thiopyran ring and the exploration of a wider range of nucleophiles at the C2 and C4 positions are exciting avenues for future research in the development of next-generation kinase inhibitors.

References

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules. 2018 , 23(11), 2795. [Link]

  • Design,Synthesis And Anticancer Activity Studies Of Novel Thiopyrano[4,3-d] Pyrimidine Derivatives As PI3K/mTOR Inhibitors. Globe Thesis. 2017 . [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. 2012 , 17(4), 4533-4544. [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Adv.. 2021 , 11, 4573-4586. [Link]

  • Synthesis and antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']thieno[3,2-d]pyrimidine. Journal of the Serbian Chemical Society. 2020 , 85(11), 1475-1488. [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. J. Med. Chem.. 1998 , 41(11), 1845-1854. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. 2012 . [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Arch. Pharm. (Weinheim). 2025 , 358(1), e2400163. [Link]

  • Structure activity relationship. ResearchGate. [Link]

  • Synthesis and Biological Activity of New Thiopyrano[2,3-d]thiazoles Containing a Naphthoquinone Moiety. Pharm. Chem. J.. 2018 , 52, 407–413. [Link]

  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. J. Enzyme Inhib. Med. Chem.. 2023 , 38(1), 2195772. [Link]

  • Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. J. Med. Chem.. 2011 , 54(14), 5144–5160. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. [Link]

  • Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Adv.. 2021 , 11, 2800-2805. [Link]

Sources

Application Notes and Protocols for the Selective Functionalization of the C4 Position of the Thiopyranopyrimidine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiopyranopyrimidine Scaffold and the Strategic Importance of C4 Functionalization

The thiopyranopyrimidine ring system, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry and drug discovery. Its unique three-dimensional structure and the presence of multiple heteroatoms offer a rich landscape for molecular interactions with biological targets. The functionalization of this core structure is a key strategy for modulating its physicochemical properties, biological activity, and pharmacokinetic profile. Among the various positions on the thiopyranopyrimidine ring, the C4 position stands out as a critical hub for introducing molecular diversity.

The electronic nature of the pyrimidine ring, with its two nitrogen atoms, renders the C2, C4, and C6 positions electron-deficient and thus susceptible to nucleophilic attack. Generally, the C4 position exhibits the highest reactivity towards both nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. This inherent reactivity provides a reliable and predictable handle for the late-stage functionalization of the thiopyranopyrimidine core, a crucial advantage in the rapid exploration of structure-activity relationships (SAR) during drug development.

This comprehensive guide provides an in-depth exploration of the methodologies for the selective functionalization of the C4 position of the thiopyranopyrimidine ring. We will delve into the mechanistic underpinnings of the key reactions, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols for the synthesis of a variety of C4-substituted thiopyranopyrimidine derivatives.

Strategic Approaches to C4 Functionalization: A Mechanistic Overview

The introduction of new functionalities at the C4 position of a thiopyranopyrimidine ring, typically starting from a 4-chloro-thiopyranopyrimidine precursor, can be broadly categorized into two main strategies:

  • Nucleophilic Aromatic Substitution (SNAr): This classical yet powerful method involves the direct displacement of a leaving group (e.g., a halogen) at the C4 position by a nucleophile. The electron-deficient nature of the pyrimidine ring stabilizes the intermediate Meisenheimer complex, facilitating the reaction.

  • Transition-Metal-Catalyzed Cross-Coupling Reactions: These modern synthetic methods, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions, enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, with high efficiency and broad substrate scope.

The choice of strategy depends on the desired functionality to be introduced, the nature of the available starting materials, and the overall synthetic plan. The following sections will provide a detailed examination of these approaches.

Section 1: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

Theoretical Background and Mechanistic Insights

Nucleophilic aromatic substitution at the C4 position of the thiopyranopyrimidine ring proceeds through a two-step addition-elimination mechanism. The electron-withdrawing effect of the two nitrogen atoms in the pyrimidine ring significantly activates the C4 position towards nucleophilic attack.

Diagram 1: General Mechanism of SNAr at the C4 Position

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) at the C4 position.

The stability of the anionic Meisenheimer intermediate is the key determinant of the reaction's feasibility. The negative charge in this intermediate is delocalized over the pyrimidine ring and, importantly, onto the electronegative nitrogen atoms, which provides significant stabilization. This inherent electronic property makes the C4 position of pyrimidines and related heterocycles particularly reactive towards SNAr.[1]

Protocol 1: Synthesis of 4-Amino-thiopyranopyrimidine Derivatives

The introduction of amino groups at the C4 position is a common strategy in drug design to modulate solubility, basicity, and hydrogen bonding interactions.

Application Note: This protocol describes the synthesis of a 4-morpholino-thiopyranopyrimidine derivative, a common structural motif in kinase inhibitors. The procedure can be adapted for a wide range of primary and secondary amines.

Experimental Protocol: Synthesis of 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine

  • Materials:

    • 4-Chloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine

    • Morpholine

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 4-chloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine (1.0 eq) in DMF (0.2 M), add morpholine (1.5 eq) and DIPEA (2.0 eq).

    • Stir the reaction mixture at 80 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine.

  • Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Expected yields for this type of reaction are typically in the range of 70-90%.

Section 2: Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis has revolutionized the synthesis of complex molecules, and the functionalization of heterocycles is no exception. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful tools for the C4-functionalization of the thiopyranopyrimidine ring.

Suzuki-Miyaura Coupling for C-C Bond Formation

Theoretical Background: The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_complex R-Pd(II)L_n-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal R'-B(OR)₂ Base PdII_R_Rprime R-Pd(II)L_n-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 R-R'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The reactivity of the C4-chloro position of the thiopyranopyrimidine ring makes it an excellent substrate for Suzuki-Miyaura coupling. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Protocol 2: Synthesis of 4-Aryl-thiopyranopyrimidine Derivatives via Suzuki-Miyaura Coupling

Application Note: This protocol provides a general procedure for the synthesis of 4-aryl-thiopyranopyrimidines. The conditions are adapted from successful couplings on related dichloropyrimidine systems and are expected to be effective for the thiopyranopyrimidine scaffold.[2][3]

Experimental Protocol:

  • Materials:

    • 4-Chloro-thiopyranopyrimidine derivative (1.0 eq)

    • Arylboronic acid (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)

    • Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a reaction vessel, add the 4-chloro-thiopyranopyrimidine derivative (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

  • Self-Validation and Causality: The progress of the reaction can be monitored by the disappearance of the starting material and the appearance of a new, less polar spot on the TLC plate. The choice of a phosphine-based palladium catalyst like Pd(PPh₃)₄ is common for Suzuki couplings of heteroaryl chlorides. The aqueous base is crucial for the transmetalation step. The reaction temperature is optimized to ensure a reasonable reaction rate without causing decomposition of the starting materials or products.

Data Presentation: Representative Suzuki-Miyaura Couplings on Pyrimidine Scaffolds

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O90685
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Na₂CO₃Toluene100892
33-Pyridylboronic acidPd(OAc)₂/SPhos (2)Cs₂CO₃DMF110478

Note: Yields are representative and may vary depending on the specific thiopyranopyrimidine substrate.

Buchwald-Hartwig Amination for C-N Bond Formation

Theoretical Background: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. This reaction has become a cornerstone of modern organic synthesis due to its remarkable efficiency and broad scope for constructing C-N bonds.

Diagram 3: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_complex R-Pd(II)L_n-X OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation PdII_complex->Amine_Coord HNR'R'' Base Amido_complex R-Pd(II)L_n-NR'R'' Amine_Coord->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 R-NR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The choice of ligand is particularly critical in the Buchwald-Hartwig amination, as it influences the rates of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are generally the most effective.[4][5][6]

Protocol 3: Synthesis of 4-(Substituted-amino)-thiopyranopyrimidine Derivatives

Application Note: This protocol provides a general method for the Buchwald-Hartwig amination of 4-chloro-thiopyranopyrimidines with a variety of primary and secondary amines. The conditions are based on well-established procedures for heteroaryl chlorides.[7]

Experimental Protocol:

  • Materials:

    • 4-Chloro-thiopyranopyrimidine derivative (1.0 eq)

    • Amine (primary or secondary, 1.2 eq)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Ligand (e.g., XPhos, SPhos, or BINAP, 2-4 mol%)

    • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 eq)

    • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst and the ligand to a dry reaction vessel.

    • Add the anhydrous solvent and stir for a few minutes to allow for complex formation.

    • Add the 4-chloro-thiopyranopyrimidine derivative, the amine, and the base.

    • Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

  • Self-Validation and Causality: The success of the Buchwald-Hartwig amination is highly dependent on the exclusion of air and moisture, as the palladium(0) catalyst is oxygen-sensitive. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is common for these reactions. The bulky phosphine ligands are essential to promote the reductive elimination step and prevent catalyst deactivation.

Conclusion and Future Perspectives

The C4 position of the thiopyranopyrimidine ring is a versatile and reactive handle for the introduction of a wide array of functional groups. Both nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions provide reliable and high-yielding methods for the synthesis of diverse libraries of C4-substituted thiopyranopyrimidines. The protocols outlined in this guide offer a solid foundation for researchers in medicinal chemistry and drug discovery to explore the chemical space around this important heterocyclic scaffold.

Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, including the use of non-precious metal catalysts and reactions under milder conditions. Furthermore, the application of flow chemistry and high-throughput experimentation will undoubtedly accelerate the discovery of novel thiopyranopyrimidine-based therapeutic agents.

References

  • Snégaroff, K., Lassagne, F., Ghenia, B.-A., & Mongin, F. (2009).
  • Tolba, M. S., Kamal, A. M., & El-Nassan, H. B. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 379-402.
  • Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. In Name Reactions in Heterocyclic Chemistry II (pp. 1-136). John Wiley & Sons, Inc.
  • Surry, D. S., & Buchwald, S. L. (2011).
  • Hussain, M., Ahmed, N., & Langer, P. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Synthesis, 2010(15), 2529-2536.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A highly active catalyst for the palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 130(41), 13552-13554.
  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
  • (2022). Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine.
  • S. Sirakanyan, et al. (2018). Synthesis and antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine. Anais da Academia Brasileira de Ciências, 90(2), 1481-1494.
  • Anderson, K. W., & Handy, S. T. (2010). One-pot, regioselective double Suzuki couplings of 2,4-dichloropyrimidine. Tetrahedron Letters, 51(39), 5124-5126.
  • Kisel, V. M., & Kasyan, A. O. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reactions and synthesis. Springer Science & Business Media.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Yin, J., & Buchwald, S. L. (2002). Palladium-catalyzed amination of aryl halides with amines. Organic Letters, 4(20), 3465-3467.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Knaeps, A.-G., et al. (2014). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Journal of Heterocyclic Chemistry, 51(S1), E23-E29.
  • Štefane, B., & Požgan, F. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

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Application Note: Palladium-Catalyzed Cross-Coupling for the Strategic Functionalization of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiopyrano[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif with significant potential in medicinal chemistry and materials science. This application note provides a comprehensive guide to the strategic, site-selective functionalization of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine using palladium-catalyzed cross-coupling reactions. We present the underlying principles of regioselectivity, detailed protocols for both Suzuki and Buchwald-Hartwig amination reactions, and a workflow for sequential derivatization. These methods enable the rapid and efficient generation of diverse molecular libraries from a common, readily accessible intermediate, facilitating drug discovery and development programs.

Introduction: The Thiopyranopyrimidine Core and the Power of Cross-Coupling

Fused pyrimidine systems are foundational components in a vast number of FDA-approved drugs and biologically active compounds, often targeting enzymes like protein kinases.[1] The this compound core represents a versatile starting material for building complex molecular architectures. The two chlorine atoms serve as reactive handles for introducing a wide range of substituents through modern synthetic methods.

Palladium-catalyzed cross-coupling reactions, a cornerstone of 21st-century organic synthesis, offer unparalleled efficiency and functional group tolerance for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2] For dichlorinated pyrimidines, these reactions provide a strategic advantage over classical nucleophilic aromatic substitution (SNAr) by enabling highly regioselective transformations under mild conditions.[3]

This guide focuses on exploiting the inherent reactivity differences between the C4 and C2 positions of the pyrimidine ring to achieve selective, stepwise functionalization.

Principles of Regioselectivity in 2,4-Dichloropyrimidines

In most palladium-catalyzed cross-coupling reactions involving 2,4-dichloropyrimidines, the C4 position is intrinsically more reactive than the C2 position.[1][4][5] This preferential reactivity is attributed to the favored oxidative addition of the palladium catalyst into the C4-Cl bond.[5] This principle allows for the selective mono-functionalization at C4, leaving the C2-Cl bond intact for a subsequent, distinct coupling event.

While C4-selectivity is the general rule, it is noteworthy that specific, highly specialized ligand systems, such as those employing bulky N-heterocyclic carbenes (NHCs), have been developed to invert this selectivity and achieve C2-selective couplings, particularly for C-S bond formation.[6][7][8][9][10] However, for the purpose of predictable, sequential library synthesis using common coupling partners like boronic acids and amines, targeting the C4 position first is the most robust and widely applicable strategy.[11]

The Palladium Catalytic Cycle

All palladium-catalyzed cross-coupling reactions discussed herein operate via a similar catalytic cycle, which consists of three fundamental steps:[2][12][13][14]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond (preferentially C4-Cl), forming a Pd(II) intermediate.

  • Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The nucleophilic partner (e.g., an organoboron compound or an amine) coordinates to the palladium center, and its organic moiety is transferred to the palladium, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.

Palladium Cross-Coupling Cycle pd0 Pd(0)L n oa_complex R-Pd(II)(L)n-X pd0->oa_complex Oxidative Addition (R-X) trans_complex R-Pd(II)(L)n-R' oa_complex->trans_complex Transmetalation (M-R') trans_complex->pd0 Reductive Elimination (R-R') title General Pd-Catalyzed Cross-Coupling Cycle Synthetic_Workflow start 2,4-Dichloro Starting Material step1 Protocol 1: Selective C4-Suzuki Coupling start->step1 intermediate C4-Aryl-C2-Chloro Intermediate step1->intermediate step2 Protocol 2: Sequential C2-Buchwald-Hartwig intermediate->step2 product Di-substituted Final Product step2->product title Sequential Functionalization Workflow

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Topic: Derivatization of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

The 7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in molecules targeting a range of biological pathways. The 2,4-dichloro substituted precursor is a particularly valuable starting material for chemical library synthesis due to the differential reactivity of its two chlorine atoms. This allows for controlled, sequential, and regioselective derivatization. This document provides a detailed guide on the strategic derivatization of this scaffold, explaining the underlying principles of its reactivity and offering robust, step-by-step protocols for key transformations, including nucleophilic aromatic substitution (SNAr) and Suzuki cross-coupling reactions. The aim is to equip researchers with the knowledge and practical methods to efficiently generate diverse chemical libraries for drug discovery programs.

Introduction: The Thiopyranopyrimidine Scaffold

Fused heterocyclic systems are mainstays of modern drug discovery. The thiopyranopyrimidine core, which combines a pyrimidine ring with a thiopyran ring, has garnered significant interest. This structural motif is present in compounds investigated for their activity as kinase inhibitors, anti-cancer agents, and modulators of other important cellular targets. The 2,4-dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine (henceforth referred to as 1 ) is an ideal starting point for creating libraries of analogues for structure-activity relationship (SAR) studies.

The power of this scaffold lies in the electronically distinct nature of the C2 and C4 positions on the pyrimidine ring. The C4 position is generally more susceptible to nucleophilic attack, while the C2 position can be selectively functionalized using transition metal-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of a rational library design strategy.

Core Chemistry: Understanding Regioselectivity

The selective functionalization of scaffold 1 hinges on the different electronic environments of the C2 and C4 carbon atoms. In general, for 2,4-dichloropyrimidines, the C4 position is the more electrophilic center and is thus more susceptible to nucleophilic aromatic substitution (SNAr).[1][2] This reactivity pattern can be explained by the ability of the nitrogen atom at position 1 (N1) to stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at C4.[2]

Conversely, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, also predominantly occur at the C4 position.[3][4] This preference is attributed to the favored oxidative addition of the palladium(0) catalyst into the C4–Cl bond over the C2–Cl bond.[4]

This inherent C4 selectivity is synthetically useful, as it allows for the initial introduction of a diversity element at this position, leaving the C2-chloride available for a subsequent, often different, chemical transformation. However, it is important to note that this selectivity can sometimes be altered. For instance, the presence of strong electron-donating groups at the C6 position can reverse the selectivity in SNAr reactions, favoring attack at C2.[1] While our thiopyranopyrimidine scaffold lacks a C6 substituent, this principle is a crucial consideration in library design with other pyrimidine cores.

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Application Notes & Protocols: Leveraging 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Advantage of the Thiopyrano[3,2-d]pyrimidine Scaffold in FBDD

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for the discovery of novel therapeutics, offering a more efficient exploration of chemical space compared to traditional high-throughput screening.[1][2][3] The core principle of FBDD is to identify low-molecular-weight fragments that bind with high ligand efficiency to a biological target, serving as starting points for the rational evolution into potent, drug-like molecules.[4][5]

This guide focuses on a particularly promising, yet underexplored fragment: 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine . This heterocyclic scaffold presents a unique combination of structural and chemical features that make it an attractive candidate for FBDD campaigns targeting a range of protein classes, particularly kinases and other ATP-binding proteins. Its rigid, bicyclic core provides a well-defined shape for probing binding pockets, while the two chlorine atoms offer versatile synthetic handles for rapid, vector-oriented elaboration of initial hits.

These application notes are designed for researchers, medicinal chemists, and structural biologists engaged in drug discovery. We will dissect the strategic considerations for incorporating this fragment into a screening library, provide detailed protocols for primary screening and hit validation, and outline a rational, structure-guided workflow for the critical hit-to-lead optimization phase.

Physicochemical Profile and Rationale for Inclusion in Fragment Libraries

The suitability of a fragment for FBDD is governed by its physicochemical properties, which influence its solubility, binding characteristics, and synthetic tractability. This compound aligns well with the empirical "Rule of Three" often applied to fragment library design.[6]

PropertyValue"Rule of Three" GuidelineSignificance in FBDD
Molecular Weight 221.11 g/mol [7]< 300 DaEnsures fragment-like simplicity and allows for significant molecular weight increase during optimization.
cLogP 2.82[7]≤ 3Balances lipophilicity to favor binding in protein pockets without compromising aqueous solubility.
Hydrogen Bond Donors 0[7]≤ 3Reduces the potential for non-specific interactions and provides a "blank slate" for adding specific interactions.
Hydrogen Bond Acceptors 3[7]≤ 3The pyrimidine nitrogens can act as key hydrogen bond acceptors, mimicking interactions of endogenous ligands like adenine.
Rotatable Bonds 0[7]≤ 3The rigid scaffold reduces the entropic penalty upon binding, leading to higher ligand efficiency.
Topological Polar Surface Area (TPSA) 25.78 Ų[7]< 60 ŲContributes to good cell permeability in later-stage compounds.

The dichloro-substitution pattern is a key feature. The chlorine atoms are weak hydrogen bond acceptors and can participate in halogen bonding. More importantly, they serve as reactive sites for nucleophilic substitution, allowing for the controlled and directional exploration of chemical space around the core scaffold. This "poised" nature is highly desirable for rapid hit follow-up.[8]

Strategic Application in FBDD Campaigns

The thiopyrano[3,2-d]pyrimidine core is analogous to other privileged structures like the pyrido[2,3-d]pyrimidine scaffold, which is found in approved drugs such as the CDK4/6 inhibitor Palbociclib.[9] These scaffolds are known to function as "hinge-binders" in kinase active sites. This structural precedent suggests that this compound is a strong candidate for screening against:

  • Protein Kinases: The pyrimidine nitrogen atoms can mimic the hydrogen bonding interactions of the adenine core of ATP with the kinase hinge region.

  • Other ATPases and Nucleotide-Binding Proteins: The scaffold's resemblance to purine bases makes it suitable for exploring any target with a nucleotide-binding pocket.

  • Targets with Halogen-Binding Pockets: The dichlorinated nature of the fragment can be exploited to target sites capable of forming favorable halogen bonds.

The general workflow for utilizing this fragment is outlined below.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (Containing the title compound) B Primary Screening (e.g., SPR, DSF) A->B High-Throughput C Hit Confirmation & Validation (Orthogonal Assays, Dose-Response) B->C Initial Hits D Structure Determination (X-ray Crystallography, NMR) C->D Validated Hits E Structure-Guided Design (Computational Chemistry) D->E Binding Mode Data F Iterative Synthesis (Exploiting Dichloro Handles) E->F G SAR Analysis & Lead Selection F->G Compound Library G->E Feedback Loop H Preclinical Candidate G->H Optimized Lead

Figure 1: A generalized workflow for a Fragment-Based Drug Design campaign.

Experimental Protocols: From Screening to Validation

The low affinity of fragment binding necessitates the use of sensitive biophysical techniques for primary screening.[8][10][11] Here, we detail protocols for Surface Plasmon Resonance (SPR) and X-ray Crystallography, a powerful combination for hit identification and structural elucidation.

Protocol: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in mass on a sensor surface, allowing for the direct detection of fragment binding to an immobilized protein target. It provides valuable kinetic and affinity data.[10]

Objective: To identify fragments from a library that bind to the target protein and to estimate their binding affinity (KD).

Materials:

  • SPR instrument (e.g., Biacore T200)

  • Sensor chips (e.g., CM5, Series S)

  • Target protein (≥95% purity)

  • Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.0-5.5)

  • Amine coupling kit (EDC, NHS, Ethanolamine)

  • Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)

  • Fragment library stock solutions (e.g., 100 mM in DMSO)

  • Assay buffer (Running buffer with a final concentration of 1-2% DMSO)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target protein (20-50 µg/mL in immobilization buffer) to achieve the desired immobilization level (typically 5,000-10,000 RU).

    • Deactivate remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.

  • Fragment Screening (Single Concentration):

    • Prepare fragment solutions by diluting stock solutions into assay buffer to a final concentration of 100-200 µM.

    • Inject each fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase (e.g., 120 seconds).

    • Include buffer-only (blank) injections periodically for double-referencing.

    • A positive control (a known binder, if available) should be run to confirm assay performance.

  • Data Analysis and Hit Selection:

    • Process the raw sensorgram data by subtracting the reference flow cell signal and the blank injections.

    • Hits are identified as fragments that produce a response significantly above the noise level (e.g., >3 standard deviations of the mean of the blank injections).

    • Calculate the Ligand Efficiency (LE) for each hit to prioritize fragments: LE = -RT * ln(KD) / N, where N is the number of non-hydrogen atoms.

Protocol: Hit Validation and Structural Characterization via X-ray Crystallography

Crystallography provides high-resolution structural information on how a fragment binds, which is crucial for the subsequent hit-to-lead optimization phase.[6][12]

Objective: To determine the three-dimensional structure of the target protein in complex with the validated fragment hit.

Materials:

  • Crystallization-grade target protein (>98% purity, monodisperse)

  • Fragment hit compound (solid or high-concentration DMSO stock)

  • Crystallization screens and plates

  • Cryoprotectant solutions

  • Synchrotron beamline access

Methodology (Crystal Soaking):

  • Protein Crystallization:

    • Set up crystallization trials for the apo-protein using vapor diffusion (sitting or hanging drop) methods.

    • Optimize initial crystallization hits to obtain well-diffracting crystals (typically >50 µm in the longest dimension).

  • Fragment Soaking:

    • Prepare a soaking solution by adding the fragment (from a 100 mM DMSO stock) to the mother liquor from the crystallization drop to a final concentration of 1-10 mM. The final DMSO concentration should not exceed 10-15% to avoid crystal damage.

    • Transfer the apo-protein crystal into the soaking drop.

    • Incubate for a period ranging from a few minutes to overnight, depending on the crystal packing and solvent channel size.

  • Cryo-cooling and Data Collection:

    • Briefly transfer the soaked crystal into a cryoprotectant solution (typically mother liquor supplemented with 20-30% glycerol or ethylene glycol).

    • Loop the crystal and flash-cool it in liquid nitrogen.

    • Collect a complete X-ray diffraction dataset at a synchrotron source.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Carefully examine the initial electron density maps (Fo-Fc) for positive density corresponding to the bound fragment.

    • Model the fragment into the density and perform iterative rounds of refinement and model building.

    • Validate the final structure to ensure high quality.

Hit-to-Lead Optimization: A Structure-Guided Approach

Once a fragment hit is validated and its binding mode is determined, the hit-to-lead (H2L) process begins.[13][14][15] The goal is to increase the affinity and selectivity of the initial fragment while maintaining or improving its drug-like properties. The dichloro-substituents on the this compound scaffold are ideal for a "fragment growing" strategy.[16]

Hit_to_Lead cluster_0 Initial Hit cluster_1 Structure-Guided Growth cluster_2 Synthetic Elaboration (S_NAr) Hit 2,4-Dichloro-thiopyrano[3,2-d]pyrimidine Bound to Target (Low Affinity, e.g., K_D ~ 150 µM) C4_Vector Vector at C4 (Points to solvent or unoccupied pocket) Hit->C4_Vector C2_Vector Vector at C2 (Points to a specific sub-pocket) Hit->C2_Vector Amine_Lib Amine Library C4_Mod R1-NH-Substituted Analog (Increased Affinity) Amine_Lib->C4_Mod Displace C4-Cl Alcohol_Lib Alcohol/Thiol Library C2_Mod R2-O-Substituted Analog (Improved Selectivity) Alcohol_Lib->C2_Mod Displace C2-Cl Lead Optimized Lead Compound (High Affinity, e.g., K_D < 100 nM) C4_Mod->Lead Further Optimization C2_Mod->Lead Combination

Figure 2: A conceptual diagram for the hit-to-lead optimization of the title fragment.

The differential reactivity of the C2 and C4 chlorine atoms (C4 is generally more susceptible to nucleophilic aromatic substitution, SNAr) allows for selective and stepwise modification.

Proposed Optimization Strategy:

  • Vector Analysis: Based on the co-crystal structure, identify the vectors pointing away from the C2 and C4 positions. Determine which vector points towards a larger, unoccupied pocket that can be filled to form new interactions (e.g., hydrogen bonds, hydrophobic interactions).

  • First Elaboration (C4 Position): Synthesize a small, focused library of analogs by reacting the fragment with a diverse set of primary and secondary amines to displace the C4 chlorine. This will explore interactions in the solvent-exposed region, often leading to rapid gains in potency.

  • Second Elaboration (C2 Position): Using a promising C4-substituted analog, perform a second SNAr reaction at the C2 position with a library of alcohols, thiols, or other suitable nucleophiles. This can be used to fine-tune selectivity by engaging with more specific sub-pockets of the binding site.

  • Iterative Improvement: Each new compound should be tested for its affinity (e.g., using SPR or ITC) and, if possible, its structure in complex with the target should be determined. This iterative Design-Make-Test-Analyze (DMTA) cycle is the cornerstone of successful lead optimization.[15]

Conclusion and Future Directions

This compound represents a high-potential starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, combined with synthetically versatile handles, make it an ideal scaffold for generating novel, potent, and selective inhibitors. The protocols and strategies outlined in this guide provide a robust framework for researchers to unlock the potential of this and related heterocyclic fragments. Future work should focus on building and screening libraries of derivatives to explore a wide range of biological targets, thereby expanding the utility of this promising chemical matter.

References

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC. (2024). National Institutes of Health. [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (2021). Semantic Scholar. [Link]

  • Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities. (2020). PubMed. [Link]

  • Synthesis of Octahydropyrano[2,3-d]Pyrimidine Derivatives via Tetrahydropyrano[3,2-e][17][18]Thiazolo[3,2-a]Pyrimidine and 2,6-Dichlorobenzonitrile Oxide. (2018). ResearchGate. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). MDPI. [Link]

  • Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. (2019). ResearchGate. [Link]

  • Discovery of Pyrido[3',2':5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. (2019). PubMed. [Link]

  • Fragment Screening by Surface Plasmon Resonance. (2010). National Institutes of Health. [Link]

  • Concepts and Core Principles of Fragment-Based Drug Design. (2019). PubMed Central. [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). National Institutes of Health. [Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2024). ACS Publications. [Link]

  • Crystallographic Fragment Screening in Drug Discovery. SARomics Biostructures. [Link]

  • Fragment Screening. Sygnature Discovery. [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. [Link]

  • Hit-to-Lead process. Oncodesign Services. [Link]

  • Different hit-to-lead optimization strategies (fragment growing,...). (2017). ResearchGate. [Link]

  • Fragment Screening by Surface Plasmon Resonance. (2010). ACS Medicinal Chemistry Letters. [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). Frontiers in Molecular Biosciences. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. (2019). Oxford Academic. [Link]

  • Fragment-Based Drug Design: Techniques & Examples. (2024). StudySmarter. [Link]

  • Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. (2024). PubMed. [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Sci-Hub. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with the specialized substrate, 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this versatile building block in their synthetic strategies. Here, we provide in-depth troubleshooting guidance and frequently asked questions to navigate the complexities of this specific transformation, ensuring higher yields, purity, and reproducibility in your experiments.

The pyrimidine nucleus is a cornerstone in the synthesis of a wide array of biologically significant compounds, including approved drugs like Gleevec and Crestor.[1] The Suzuki-Miyaura coupling is a powerful and widely used method for creating carbon-carbon bonds, offering a high degree of functional group tolerance.[1][2] However, the successful coupling of electron-deficient heterocyclic halides such as this compound presents a unique set of challenges that require careful consideration of reaction parameters. This guide will equip you with the knowledge to overcome these hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the Suzuki coupling of this compound.

Q1: At which position does the first Suzuki coupling selectively occur on this compound?

The initial Suzuki coupling reaction on 2,4-dichloropyrimidine derivatives regioselectively occurs at the C4-position.[1][3] This preference is attributed to the favored oxidative addition of the palladium catalyst to the C4-chlorine bond.[3][4] While this has been described as unusual in some older literature, computational studies have since indicated that this selectivity is expected based on calculated bond dissociation energies.[1]

Q2: What are the most common palladium catalysts and ligands for coupling with this type of substrate?

Q3: How does the choice of base influence the reaction?

The base plays multiple crucial roles in the Suzuki-Miyaura coupling. It facilitates the formation of the active palladium catalyst, participates in the transmetalation step by forming a more nucleophilic boronate species, and accelerates the final reductive elimination.[2][9] For dichloropyrimidine substrates, common inorganic bases like potassium carbonate (K₂CO₃)[3][5], sodium carbonate (Na₂CO₃)[10], and potassium phosphate (K₃PO₄) are frequently used. The choice of base can be solvent-dependent and may require empirical optimization. For base-sensitive functional groups, milder bases like potassium fluoride (KF) can be employed, although this may lead to slower reaction rates.[9][11]

Q4: What is the impact of the solvent on the reaction outcome?

The solvent system is critical for a successful Suzuki coupling. It must solubilize the organic halide, the boronic acid (or its ester), and the base. A mixture of an organic solvent and water is very common, as water helps to dissolve the inorganic base and activate the boronic acid.[12] For 2,4-dichloropyrimidines, alcoholic solvent mixtures have been shown to provide greater reactivity at lower temperatures compared to polar aprotic solvents.[1] Commonly used organic solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[2][12] The polarity of the solvent can also influence the energetics of the oxidative addition step.[13]

Q5: Can I perform a double Suzuki coupling on this substrate?

Yes, a one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine has been successfully developed.[1] This method allows for the efficient synthesis of diarylated pyrimidines. Typically, the first coupling at the more reactive C4 position is carried out, followed by the addition of a second boronic acid and fresh catalyst for the coupling at the C2 position, often under slightly harsher conditions.[1]

Troubleshooting Guide

Even with a well-designed protocol, challenges can arise. This section provides a systematic approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.

Common Problems and Solutions
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen.[14] Pd(II) precatalysts may not have been fully reduced to the active Pd(0) species.1. Ensure all reagents and solvents are thoroughly degassed. Use fresh, high-quality catalyst and ligands. Consider using air-stable precatalysts.
2. Poor Substrate Reactivity: Aryl chlorides are less reactive than bromides or iodides.[2][15]2. Employ more active catalyst systems with bulky, electron-rich ligands (e.g., Buchwald or Beller-type phosphines).[15][16] Increase reaction temperature or consider microwave irradiation.[3][5]
3. Inappropriate Solvent or Base: Poor solubility of reagents or insufficient base strength.3. Screen different solvent systems, including mixtures like toluene/ethanol/water.[1] Test a range of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
Formation of Homocoupled Boronic Acid Product (Biaryl) 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[12]1. Rigorously degas all solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.
2. Use of a Pd(II) Precatalyst: Pd(II) species can directly mediate the homocoupling of two boronic acids to generate the active Pd(0) catalyst.[12][17]2. While often a minor pathway, minimizing the initial concentration of Pd(II) or using a Pd(0) source directly can help. Ensure efficient reduction of the precatalyst.
Protodeboronation (Loss of Boronic Acid Moiety) 1. Unstable Boronic Acid: Some boronic acids are susceptible to hydrolysis, especially under basic conditions at elevated temperatures.[18]1. Use the boronic acid as soon as possible after purchase or preparation. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[18][19]
2. Prolonged Reaction Times or High Temperatures: Increases the likelihood of boronic acid degradation.2. Optimize the reaction to proceed at a lower temperature or for a shorter duration. The use of a more active catalyst can facilitate this.
Dehalogenation of the Starting Material 1. Side Reaction of the Catalyst: The palladium catalyst can react with the aryl halide to replace the halogen with a hydrogen atom.1. This can be more prevalent with certain catalyst/ligand combinations. Screening different ligands may be necessary.
Poor Regioselectivity (Reaction at C2 instead of C4) 1. Reaction Conditions Favoring C2 Coupling: While C4 is generally favored, extreme conditions or specific catalyst-ligand interactions could potentially alter selectivity.1. Adhere to established protocols for selective C4 coupling. Avoid excessively high temperatures in the initial coupling step.
Experimental Workflow & Diagrams

A logical workflow is essential for efficiently troubleshooting and optimizing your reaction.

Troubleshooting_Workflow Start Low Yield or No Product Check_Reagents Verify Reagent Quality (Catalyst, Ligand, Base, Solvents) Start->Check_Reagents Initial Checks Check_Inertness Ensure Rigorous Inert Atmosphere (Degassing, Ar/N2 Blanket) Check_Reagents->Check_Inertness Optimize_Catalyst Optimize Catalyst System (Try different Pd source/ligand) Check_Inertness->Optimize_Catalyst If still no improvement Optimize_Base Optimize Base (K2CO3, K3PO4, Cs2CO3) Optimize_Catalyst->Optimize_Base Optimize_Solvent Optimize Solvent System (Toluene/EtOH/H2O, Dioxane, THF) Optimize_Base->Optimize_Solvent Optimize_Temp Optimize Temperature (Increase temp or use microwave) Optimize_Solvent->Optimize_Temp Success Successful Reaction Optimize_Temp->Success Systematic Optimization

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

The fundamental catalytic cycle for the Suzuki-Miyaura reaction provides a basis for understanding the role of each component.

Suzuki_Cycle Pd0 Pd(0)L_n PdII_Aryl R-Pd(II)-X L_n Pd0->PdII_Aryl Ox_Add Oxidative Addition Ox_Add->PdII_Aryl PdII_Both R-Pd(II)-R' L_n PdII_Aryl->PdII_Both Transmetalation Transmetalation Transmetalation->PdII_Both PdII_Both->Pd0 Red_Elim Reductive Elimination Red_Elim->Pd0 RX R-X (Dichloropyrimidine) R_B R'-B(OR)2 (Boronic Acid/Ester) + Base Product R-R' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Model Experimental Protocol

This protocol serves as a robust starting point for the selective C4-arylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or a Pd(II) precatalyst with appropriate ligand, 1-2 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Degassed solvents (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a reaction vessel, add the this compound, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 55-100 °C) and stir for the required time (monitor by TLC or LC-MS).[1][5]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

By understanding the key parameters and potential pitfalls associated with the Suzuki-Miyaura coupling of this specific dichloropyrimidine derivative, researchers can significantly improve the efficiency and success rate of their synthetic endeavors. This guide provides a foundation for rational optimization and troubleshooting, leading to more robust and scalable chemical processes.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Handy, S. T., & Wilson, T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(30), 3947-3949. [Link]

  • Krasavin, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(7), 1733. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Krasavin, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(7), 1733. [Link]

  • Handy, S. T., & Wilson, T. (2010). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. [Link]

  • ResearchGate. Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction. [Link]

  • Molander, G. A., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(43), 17302-17314. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 73(8), 3236-3244. [Link]

  • Reddy, V. P., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ChemistrySelect, 5(29), 9005-9016. [Link]

  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 74(15), 5762-5765. [Link]

  • ResearchGate. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • Bull, J. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6535-6552. [Link]

  • Miller, L. M., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 305-309. [Link]

  • Molander, G. A., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(43), 17302-17314. [Link]

  • James, T. D., & Phillips, M. D. (2013). Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. RSC Advances, 3(44), 21331-21334. [Link]

  • Villegas, L. C., et al. (2020). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis, 10(15), 8446-8457. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4424-4433. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Brown, M. K., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15722. [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. Semantic Scholar. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4424-4433. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • Reddit. Problems with Suzuki coupling. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • Zhang, J., et al. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 11(4), 1024-1033. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Catalysts. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. Table 2: The effect of various bases on the Suzuki coupling reaction. [Link]

  • Molecules. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ResearchGate. Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. [Link]

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Technical Support Center: Overcoming Poor Reactivity in Buchwald-Hartwig Amination of Thiopyranopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Buchwald-Hartwig amination, specifically tailored for researchers, scientists, and drug development professionals working with challenging thiopyranopyrimidine scaffolds. This guide is structured to provide not just procedural steps, but a deep, mechanistic understanding to empower you to troubleshoot and optimize these critical C-N bond-forming reactions.

Introduction: The Challenge of Sulfur-Containing Heterocycles

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency.[1] However, its application to sulfur-containing heterocycles like thiopyranopyrimidines is often plagued by poor reactivity. The primary culprit is the sulfur atom itself, which can act as a poison to the palladium catalyst.[2][3] Sulfur-containing compounds can strongly adsorb to the surface of the palladium catalyst, blocking active sites and leading to deactivation.[2][4] This guide will dissect the common pitfalls and provide actionable solutions to overcome them.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses the most common issues encountered during the Buchwald-Hartwig amination of thiopyranopyrimidines.

Question 1: My reaction is sluggish or stalls completely. What are the likely causes and how can I address them?

Answer:

This is the most frequent issue and typically points to problems with the catalyst's activity, which can be compromised in several ways when dealing with sulfur-containing substrates.

Core Issue: Catalyst Poisoning and Deactivation

The lone pair of electrons on the sulfur atom in the thiopyranopyrimidine ring can coordinate strongly to the palladium center, leading to catalyst deactivation.[2][3][5] This is a well-documented phenomenon in palladium catalysis.[4][6]

Troubleshooting Steps:

  • Ligand Selection is Critical: The choice of phosphine ligand is paramount. For sulfur-containing heterocycles, bulky, electron-rich ligands are often necessary to shield the palladium center and promote the desired catalytic cycle over catalyst poisoning.

    • Recommendation: Start with sterically hindered biaryl phosphine ligands. Ligands like XPhos , RuPhos , or BrettPhos are excellent starting points.[7][8] These ligands create a bulky coordination sphere around the palladium, which can disfavor the binding of the sulfur atom.

  • Palladium Precatalyst Choice: Modern palladacycle precatalysts (e.g., G3 or G4) are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[7][9] They tend to form the active Pd(0) species more cleanly and efficiently, which is crucial when a potential catalyst poison is present in the reaction mixture.[9]

  • Increase Catalyst Loading: While not always ideal from a process chemistry perspective, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for slow catalyst deactivation.

  • Consider the Base: A strong, non-nucleophilic base is typically required.[7][9]

    • Common Choices: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[7]

    • Base-Sensitive Substrates: If your thiopyranopyrimidine contains base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may necessitate higher reaction temperatures.[7]

Question 2: I am observing significant amounts of side products, such as hydrodehalogenation or homocoupling. What is causing this and what are the solutions?

Answer:

The formation of side products indicates that undesired reaction pathways are competing with the desired C-N coupling.

Core Issue: Competing Reaction Pathways

  • Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This can be exacerbated by certain ligands and the presence of moisture.

  • Homocoupling: Dimerization of the aryl halide.

Troubleshooting Steps:

  • Optimize Ligand-to-Metal Ratio: An inappropriate ligand-to-metal ratio can lead to the formation of palladium species that favor side reactions. A 1:1 to 1.5:1 ligand-to-palladium ratio is a good starting point.

  • Solvent Choice Matters: The choice of solvent can influence the solubility of the reactants and intermediates, which in turn can affect the reaction outcome.

    • Common Solvents: Toluene, dioxane, and THF are commonly used.[7][9] Toluene is often a good choice for reactions at higher temperatures.[7]

  • Control Reaction Temperature: Higher temperatures can sometimes promote side reactions. If you are observing significant side product formation, try running the reaction at a lower temperature for a longer period. Typical temperatures range from 80-110 °C.[9]

Question 3: The reaction works for simple amines, but fails with more complex or sterically hindered amines. How can I improve the substrate scope?

Answer:

The electronic and steric properties of the amine nucleophile play a significant role in the success of the Buchwald-Hartwig amination.

Core Issue: Nucleophile Reactivity

Sterically hindered or electron-poor amines can be less nucleophilic, leading to a slower reaction rate.

Troubleshooting Steps:

  • Tailor Your Ligand to the Amine: Different ligands are optimal for different classes of amines.[7]

    • Primary Amines: BrettPhos is often a good choice.[7][10]

    • Secondary Amines: RuPhos can be very effective.[7]

    • Challenging Amines (e.g., heteroaryl amines): More specialized and bulky ligands like tBuBrettPhos may be required.[7][10]

  • Consider a Stronger Base: For less reactive amines, a stronger base like LHMDS might be necessary to facilitate deprotonation and subsequent coordination to the palladium center.

Detailed Experimental Protocols

Protocol 1: Standard Buchwald-Hartwig Amination of a Halogenated Thiopyranopyrimidine

This protocol provides a general starting point for the amination of a chloro-, bromo-, or iodo-thiopyranopyrimidine.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, add the halogenated thiopyranopyrimidine (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (e.g., XPhos, 2.2 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Remove the vial from the glovebox and add the amine (1.2 equiv) followed by anhydrous, degassed solvent (e.g., toluene, 0.1 M).

  • Reaction Execution: Seal the vial and place it in a preheated heating block at 100 °C. Stir for 12-24 hours.

  • Workup and Analysis: Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Concentrate the filtrate and analyze the crude product by LC-MS and ¹H NMR. Purify by column chromatography.

Protocol 2: Optimized Protocol for Challenging Aminations

This protocol is designed for substrates that show poor reactivity under standard conditions.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, add the halogenated thiopyranopyrimidine (1.0 equiv), a more specialized palladium precatalyst (e.g., tBuBrettPhos Pd G3, 4 mol%), the corresponding ligand (e.g., tBuBrettPhos, 4.4 mol%), and a stronger base (e.g., LHMDS, 1.5 equiv) to an oven-dried reaction vial with a magnetic stir bar.

  • Reagent Addition: Add the challenging amine (1.3 equiv) and anhydrous, degassed dioxane (0.1 M).

  • Reaction Execution: Seal the vial and heat to 110 °C for 24-48 hours.

  • Workup and Analysis: Follow the same workup and analysis procedure as in Protocol 1.

Data Presentation

Table 1: Ligand and Base Selection Guide for Thiopyranopyrimidine Amination
Amine TypeRecommended LigandRecommended BaseStarting Temperature (°C)
Primary AliphaticBrettPhosNaOtBu80 - 100
Secondary AliphaticRuPhosNaOtBu or KOtBu90 - 110
Primary ArylXPhosK₃PO₄ or Cs₂CO₃100 - 120
Secondary ArylRuPhosLHMDS100 - 120
HeteroaryltBuBrettPhosLHMDS or Cs₂CO₃110 - 130

Visualizing the Process

Diagram 1: Troubleshooting Workflow

This diagram outlines a logical progression for troubleshooting a problematic Buchwald-Hartwig amination of a thiopyranopyrimidine.

G cluster_0 Initial Reaction Setup cluster_1 Problem Identification cluster_2 Troubleshooting Steps Start Standard Conditions: - XPhos Pd G3 (2 mol%) - NaOtBu (1.4 eq) - Toluene, 100°C Low_Conversion Low or No Conversion Start->Low_Conversion Poor Yield Side_Products Side Products Observed (e.g., hydrodehalogenation) Start->Side_Products Impure Product Change_Ligand Switch to Bulky Ligand (e.g., RuPhos, BrettPhos) Low_Conversion->Change_Ligand Address Catalyst Poisoning Lower_Temp Lower Temperature Side_Products->Lower_Temp Minimize thermal decomposition Increase_Catalyst Increase Catalyst Loading (3-5 mol%) Change_Ligand->Increase_Catalyst If still slow Change_Base Try a Different Base (e.g., LHMDS, K3PO4) Increase_Catalyst->Change_Base If still no improvement Change_Solvent Change Solvent (e.g., Dioxane) Lower_Temp->Change_Solvent Alter solubility profile

Caption: A decision tree for troubleshooting common issues.

Diagram 2: The Buchwald-Hartwig Catalytic Cycle

A simplified representation of the key steps in the catalytic cycle.

G Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)-Ar(X) OxAdd->PdII_Aryl Ligand_Ex Ligand Exchange PdII_Aryl->Ligand_Ex HNR'R'' / Base PdII_Amine L-Pd(II)-Ar(NR'R'') Ligand_Ex->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Caption: The key steps of the Buchwald-Hartwig catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation to accelerate the reaction? A: Yes, microwave heating can often be beneficial, especially for sluggish reactions. It can reduce reaction times significantly. However, careful optimization of temperature and time is necessary to avoid decomposition of sensitive substrates. Organic bases like DBU are often preferred in microwave reactions.[9]

Q2: Are there any alternative methods to Buchwald-Hartwig for C-N bond formation on these scaffolds? A: While Buchwald-Hartwig is a powerful tool, other methods exist. For instance, copper-catalyzed C-N coupling (Ullmann condensation) can sometimes be effective, although it often requires higher temperatures. Nucleophilic aromatic substitution (SNAᵣ) is another possibility if the thiopyranopyrimidine ring is sufficiently electron-deficient. For certain applications, reductive amination could be a viable alternative.[11]

Q3: How do I know if my starting materials are pure enough? A: Impurities in either the aryl halide or the amine can inhibit the catalyst. Ensure your starting materials are of high purity. For solid amines, it is good practice to recrystallize or sublime them. Liquid amines should be distilled. Solvents must be anhydrous and degassed to prevent catalyst deactivation.

Q4: Is it possible to perform this reaction on a large scale? A: Yes, the Buchwald-Hartwig amination has been successfully implemented on an industrial scale. However, scaling up presents its own challenges, including heat transfer, mixing, and the cost of the catalyst and ligands. Careful process optimization and safety assessment are crucial.

References

  • Catalyst poisoning - Wikipedia. Available at: [Link]

  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine - DCL Inc. Available at: [Link]

  • Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - Journal of Hazardous Materials. Available at: [Link]

  • Quantitative Differences in Sulfur Poisoning Phenomena over Ruthenium and Palladium: An Attempt To Deconvolute Geometric and Electronic Poisoning Effects Using Model Catalysts | ACS Catalysis. Available at: [Link]

  • Recycling Sulfur-Poisoned Pd Catalysts via Thermal Atomization for Semi-Hydrogenation of Acetylene | Journal of the American Chemical Society. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. Available at: [Link]

  • Optimization of the reaction conditions for the Buchwald-Hartwig... - ResearchGate. Available at: [Link]

  • Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings | Research - Chemistry World. Available at: [Link]

  • Synthesis of S-Heterocycles - Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis of Heterocycles via Reactions Involving Elemental Sulfur - Thieme. Available at: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. Available at: [Link]

  • Recent Advances in Sulfur-Containing Heterocycle Formation via Direct C–H Sulfuration with Elemental Sulfur | Request PDF - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Nature. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Lewis Base Catalyzed Synthesis of Sulfur Heterocycles via the C1‐Pyridinium Enolate - NIH. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Overcoming the limitations of directed C-H functionalizations of heterocycles - PubMed. Available at: [Link]

  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET - YouTube. Available at: [Link]

  • (PDF) Recent Developments in Synthesis of Sulfur Heterocycles via Copper-Catalyzed C-S Bond Formation Reaction - ResearchGate. Available at: [Link]

  • C–N Cross-Couplings for Site-Selective Late-Stage Diversification via Aryl Sulfonium Salts | Journal of the American Chemical Society. Available at: [Link]

  • Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

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Technical Support Center: Purification Strategies for 2,4-Disubstituted Thiopyranopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of 2,4-disubstituted thiopyranopyrimidine derivatives. As a class of heterocyclic compounds with significant therapeutic potential, achieving high purity is paramount for accurate biological evaluation and downstream applications.[1][2] This document provides practical, field-tested advice in a question-and-answer format, focusing on troubleshooting common challenges and providing robust, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2,4-disubstituted thiopyranopyrimidine derivatives?

A1: Impurities typically arise from several sources:

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials like substituted thioureas, chalcones, or β-ketoesters may persist.

  • Side-Products: Incomplete cyclization, over-alkylation, or hydrolysis of intermediates can lead to structurally related impurities that may be difficult to separate.

  • Reagent-Derived Impurities: Impurities from reagents or solvents, especially if not of sufficient purity, can be incorporated into the crude product.[3]

  • Degradation Products: Some thiopyranopyrimidine derivatives may be sensitive to acidic, basic, or thermal conditions during workup or purification, leading to decomposition.[3]

Q2: How do I choose the primary purification technique for my compound?

A2: The choice between chromatography and crystallization depends on the physical properties of your compound and the nature of the impurities.[4]

  • Recrystallization: This is the preferred method for crystalline, solid compounds with good thermal stability. It is highly effective for removing minor impurities and can be scaled up easily. The key is finding a solvent or solvent system where the compound's solubility is high in hot solvent and low in cold solvent.[5]

  • Column Chromatography: This is the most versatile technique, capable of separating compounds with very similar properties, non-crystalline oils, or complex mixtures. It is generally the method of choice when recrystallization fails or when separating isomers.[6]

Below is a decision-making workflow to guide your choice.

Purification_Strategy_Decision_Tree start Crude Product Analysis is_solid Is the product a solid at room temp? start->is_solid try_cryst Attempt Recrystallization is_solid->try_cryst Yes is_oil Product is an oil or amorphous solid is_solid->is_oil No is_stable Is it thermally stable? success_cryst High Purity Crystals? is_stable->success_cryst Yes chromatography Perform Column Chromatography is_stable->chromatography No (Risk of Decomposition) try_cryst->is_stable success_cryst->chromatography No (Oils out, poor recovery, or still impure) final_product Pure Product success_cryst->final_product Yes chromatography->final_product is_oil->chromatography

Caption: Decision workflow for selecting a primary purification method.

Troubleshooting Guide: Column Chromatography

Flash column chromatography is a cornerstone of purification for novel thiopyranopyrimidine derivatives. Success hinges on a systematic approach to method development, starting with Thin-Layer Chromatography (TLC).

Issue 1: Poor Separation or Overlapping Peaks

  • Possible Cause: The polarity of the mobile phase (eluent) is not optimized.

  • Solution: The goal for flash chromatography is to have the target compound exhibit an Rf value of approximately 0.2-0.4 on a TLC plate.[6]

    • Systematic TLC Analysis: Screen various solvent systems. For moderately polar thiopyranopyrimidines, start with hexane/ethyl acetate or dichloromethane/methanol mixtures.[6]

    • Adjust Polarity:

      • If the Rf is too high (>0.5), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., go from 1:1 to 3:1 hexane:ethyl acetate).

      • If the Rf is too low (<0.1), the eluent is not polar enough. Increase the proportion of the polar solvent.[4]

    • Try Different Solvents: If adjusting ratios doesn't provide separation between your product and an impurity, change the solvent system entirely (e.g., switch from an ethyl acetate-based system to a dichloromethane/methanol system). This alters the selectivity of the separation.[4]

Issue 2: The Compound is Tailing or Streaking on the TLC/Column

  • Possible Cause: The compound is interacting too strongly with the acidic silica gel, which is common for nitrogen-containing heterocyclic compounds.

  • Solution:

    • Add a Modifier: Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia (in methanol) to the eluent. This neutralizes the acidic sites on the silica, preventing strong ionic interactions and resulting in sharper peaks.[7]

    • Switch Stationary Phase: If tailing persists, consider using a different stationary phase like neutral alumina or switching to reverse-phase chromatography.[7]

Issue 3: The Compound Won't Elute from the Column

  • Possible Cause: The compound is highly polar and is irreversibly adsorbed onto the silica gel under the current conditions.

  • Solution:

    • Drastic Polarity Increase: Employ a steep gradient elution. Start with the solvent system determined by TLC and gradually increase to a much more polar system (e.g., 10-20% methanol in dichloromethane).[8]

    • Check Compound Stability: The compound may have decomposed on the silica gel. To test this, spot the compound on a TLC plate, let it sit for 30-60 minutes, and then elute. If a new spot appears at the baseline or the original spot diminishes, it indicates instability.[8] In this case, an alternative stationary phase like alumina or a different purification method is necessary.

Problem Parameter to Check Recommended Action
High Rf (e.g., > 0.5) Eluent PolarityDecrease the concentration of the polar solvent.
Low Rf (e.g., < 0.1) Eluent PolarityIncrease the concentration of the polar solvent.
Poor Resolution Eluent SelectivityChange solvent system (e.g., Hex/EtOAc to DCM/MeOH).
Peak Tailing Analyte-Silica InteractionAdd 0.5-1% triethylamine or ammonia to the eluent.
No Elution Compound PolarityUse a gradient elution up to 20% MeOH in DCM.

Troubleshooting Guide: Recrystallization

Issue 1: The Compound "Oils Out" Instead of Forming Crystals

  • Possible Cause 1: The solution is supersaturated, or the cooling rate is too fast. The solution temperature has dropped below the melting point of the solute before crystallization begins.[9]

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount (1-5% of total volume) of additional hot solvent to slightly decrease saturation.[9]

    • Allow the flask to cool much more slowly. Insulate the flask with glass wool or place it in a warm water bath that cools to room temperature over several hours.

  • Possible Cause 2: The presence of impurities is inhibiting the formation of a crystal lattice.

  • Solution:

    • Attempt a preliminary purification. Pass the crude material through a short plug of silica gel with a relatively polar solvent to remove baseline impurities before attempting recrystallization.[4]

    • Introduce a seed crystal (a tiny particle of the pure compound) to provide a nucleation site for crystal growth.[4]

Oiling_Out_Troubleshooting start Compound 'Oils Out' During Cooling reheat Re-heat Solution to Dissolve Oil start->reheat add_solvent Add Small Amount of Hot Solvent (1-5% vol) reheat->add_solvent cool_slowly Cool Slowly (Insulate Flask) add_solvent->cool_slowly check_crystals Crystals Form? cool_slowly->check_crystals success Success! check_crystals->success Yes still_oils Still Oils Out check_crystals->still_oils No add_seed Add a Seed Crystal still_oils->add_seed Try First silica_plug Pre-purify with Silica Plug still_oils->silica_plug If Seeding Fails add_seed->cool_slowly silica_plug->start Then Re-attempt Crystallization

Caption: Troubleshooting workflow for when a compound oils out.

Issue 2: Very Low or No Crystal Formation Upon Cooling

  • Possible Cause 1: Too much solvent was used, and the solution is not saturated enough for crystals to form.[9]

  • Solution:

    • Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or by boiling it off.

    • Allow the solution to cool again. Be careful not to remove too much solvent, which could cause the product to crash out impurely.

  • Possible Cause 2: The compound has significant solubility even in the cold solvent.

  • Solution:

    • Cool the flask in an ice-water bath, and then potentially in a freezer (ensure your solvent's freezing point is below the freezer temperature).

    • If using a single solvent, try to find a miscible "anti-solvent" – a solvent in which your compound is insoluble. Add the anti-solvent dropwise to the cooled solution until turbidity persists, then allow it to stand.[5]

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Preparation: Based on TLC analysis, prepare the chosen eluent. For a 1g crude sample, you will need approximately 40-60g of silica gel (a 40:1 to 60:1 ratio is standard).

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, mix the required amount of silica gel with the eluent to form a free-flowing slurry.

    • Pour the slurry into the column. Use a funnel to avoid coating the sides.

    • Gently tap the column to pack the silica bed evenly and remove air bubbles. Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. Add another thin layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane).

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

    • Drain the solvent just until the sample is loaded onto the sand layer.

  • Elution:

    • Carefully add the eluent to the top of the column, ensuring not to disturb the packed bed.

    • Pressurize the column with gentle air pressure and begin collecting fractions.

    • Monitor the elution process by collecting small fractions and analyzing them by TLC.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: Place a small amount of the crude solid in several test tubes. Add a few potential solvents and observe solubility in the cold and upon heating. The ideal solvent dissolves the compound when hot but not when cold.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and bring the mixture to a boil while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.[5]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Characterization of Purity

After purification, it is crucial to confirm the identity and assess the purity of the 2,4-disubstituted thiopyranopyrimidine derivative.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure. The absence of impurity peaks and correct integration ratios are strong indicators of high purity.[10][11][12]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. Techniques like LC-MS can also provide purity information by showing the presence of a single major peak.[13]

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.

By following these guidelines, researchers can effectively troubleshoot and execute the purification of 2,4-disubstituted thiopyranopyrimidine derivatives, ensuring the high-quality material required for advancing drug discovery and development efforts.

References

  • BenchChem. Overcoming challenges in the purification of heterocyclic compounds. Accessed January 17, 2026.
  • Fayed, E. A., et al. (2019). New 2,4-disubstituted-2-thiopyrimidines as VEGFR-2 inhibitors: Design, synthesis, and biological evaluation. Archiv der Pharmazie, 352(9), e1900089.
  • Sun, N., et al. (2019). Design, synthesis and antibacterial evaluation of 2,4-disubstituted-6-thiophenyl-pyrimidines. European Journal of Medicinal Chemistry, 162, 395-408.
  • ResearchGate.
  • University of Rochester, Department of Chemistry.
  • BenchChem. "troubleshooting guide for the synthesis of heterocyclic compounds". Accessed January 17, 2026.
  • ResearchGate.
  • El-Sayed, N. N. E., et al. (2018). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 8(52), 29775-29789.
  • Ghorab, M. M., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 240-247.
  • El-Sayed, W. A., et al. (2012). Synthesis of Novel 2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones as Potential Antimicrobial Agents. Molecules, 17(7), 8127-8141.
  • LibreTexts Chemistry. 3.6F: Troubleshooting. Accessed January 17, 2026.
  • ResearchGate. Synthesis of 2,4-disubstituted pyrimidines. Accessed January 17, 2026.
  • BenchChem.
  • BenchChem.
  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 280-288.
  • Al-Majid, A. M., et al. (2022).
  • Fadda, A. A., et al. (2021). Synthesis and spectral characterization of some new thiazolopyrimidine derivatives. Chemistry & Chemical Technology, 15(2), 205-212.
  • Al-Warhi, T., et al. (2022). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. Molecules, 27(19), 6296.

Sources

Technical Support Center: Stability of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine. The inherent reactivity of the dichloropyrimidine moiety makes this compound a valuable synthetic intermediate, but also renders it susceptible to hydrolysis, which can compromise experimental integrity and product purity. This document provides in-depth technical guidance on understanding, preventing, and troubleshooting the hydrolysis of this compound, drawing upon established principles of heterocyclic chemistry.

Part 1: Understanding the Molecule's Reactivity

This compound is a fused heterocyclic system. The core of its reactivity lies in the electron-deficient pyrimidine ring, which is substituted with two chlorine atoms, excellent leaving groups. This structure makes the compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. In the context of this guide, the primary nucleophile of concern is water.

The two chlorine atoms at the C2 and C4 positions exhibit differential reactivity. For many 2,4-dichloropyrimidines, the C4 position is more electrophilic and, therefore, more prone to nucleophilic attack than the C2 position.[1][2] This regioselectivity is a critical factor in predicting the initial hydrolysis products. However, it's important to note that substituents on the pyrimidine ring can influence this selectivity.[3][4] While no specific data exists for the thiopyrano-fused system, it is prudent to assume the C4 position as the primary site of initial hydrolysis.

The general mechanism for hydrolysis is anticipated to be a nucleophilic aromatic substitution, as depicted below.

Reactant This compound Intermediate Meisenheimer Complex Reactant->Intermediate + H2O (at C4) Product1 4-Chloro-2-hydroxy-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine Intermediate->Product1 - HCl Product2 2,4-Dihydroxy-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine Product1->Product2 + H2O (at C2) - HCl (slower)

Caption: Predicted Hydrolysis Pathway of this compound.

Part 2: Troubleshooting Guide - A Proactive Approach

Given the susceptibility of this class of compounds to hydrolysis, a proactive approach to handling and experimental design is paramount. This section addresses potential issues in a question-and-answer format.

Q1: I am seeing unexpected peaks in my HPLC/LC-MS analysis of a reaction mixture containing this compound. Could this be hydrolysis?

A1: Yes, the appearance of more polar byproducts is a classic sign of hydrolysis. The hydrolysis products, where one or both chlorine atoms are replaced by hydroxyl groups, will have significantly shorter retention times on a reverse-phase HPLC column compared to the parent compound.

Troubleshooting Steps:

  • Analyze a Standard: Inject a freshly prepared solution of your starting material to confirm its purity and retention time.

  • Spike your Sample: Add a small amount of your starting material to the problematic sample. An increase in the intensity of the peak corresponding to the starting material will confirm its identity. The other, earlier eluting peaks are likely degradation products.

  • LC-MS Analysis: If available, analyze the sample by LC-MS. The expected mass of the mono-hydrolyzed product would be (M-Cl+OH), and the di-hydrolyzed product would be (M-2Cl+2OH), where M is the mass of the parent compound.

  • Review Your Experimental Conditions:

    • Solvents: Were your solvents anhydrous? The use of "reagent grade" solvents without prior drying is a common source of water contamination.

    • pH: Was the reaction mixture acidic or basic? Both conditions can catalyze hydrolysis.[5] For instance, the rate of hydrolysis for many organic compounds increases in alkaline water.[6]

    • Temperature: Higher temperatures will accelerate the rate of hydrolysis.[6]

    • Reaction Time: Prolonged reaction times, even under seemingly inert conditions, can allow for slow hydrolysis to occur.

Q2: How can I design my experiments to minimize the risk of hydrolysis?

A2: Careful planning of your experimental protocol is the most effective way to prevent hydrolysis.

Preventative Workflow:

cluster_prep Preparation Phase cluster_execution Execution Phase cluster_workup Work-up & Purification Dry_Glassware Oven-dry all glassware Anhydrous_Solvents Use freshly distilled or commercially available anhydrous solvents Dry_Glassware->Anhydrous_Solvents Inert_Atmosphere Prepare reactions under an inert atmosphere (N2 or Ar) Anhydrous_Solvents->Inert_Atmosphere Control_pH Maintain neutral or slightly acidic pH if possible. Avoid strong acids and bases. Inert_Atmosphere->Control_pH Control_Temp Run reactions at the lowest effective temperature Control_pH->Control_Temp Monitor_Progress Monitor reaction progress closely (TLC, HPLC) to avoid unnecessarily long reaction times Control_Temp->Monitor_Progress Anhydrous_Workup Use anhydrous salts (e.g., Na2SO4, MgSO4) for drying organic extracts Monitor_Progress->Anhydrous_Workup Prompt_Purification Purify the product promptly after work-up Anhydrous_Workup->Prompt_Purification

Caption: Experimental workflow to minimize hydrolysis.

Q3: What are the best practices for storing this compound?

A3: Proper storage is crucial to maintain the integrity of the compound over time.

ParameterRecommendationRationale
Temperature Store at 2-8°C or as recommended by the supplier.Low temperatures slow down the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (argon or nitrogen).Prevents exposure to atmospheric moisture.
Container Use a tightly sealed, amber glass vial.Protects from moisture and light, which can potentially catalyze degradation.
Location Store in a desiccator.Provides an additional layer of protection against moisture.

For long-term storage, consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.

Part 3: FAQs - Quick Reference Guide

Q: What solvents are recommended for dissolving this compound?

A: Use anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, or Acetonitrile. Avoid protic solvents like methanol and ethanol unless they are part of the reaction, as they can act as nucleophiles. Always use freshly opened or properly dried solvents.

Q: Can I use a rotary evaporator to concentrate a solution of this compound?

A: Yes, but with caution. Ensure your solvent is free of any acidic or basic impurities. Do not heat the water bath excessively. It is advisable to co-evaporate with a non-polar, anhydrous solvent like toluene to help remove residual water.

Q: How can I monitor for hydrolysis during my reaction?

A: Thin Layer Chromatography (TLC) is a quick and effective method. The hydrolyzed products will be more polar and have a lower Rf value than the starting material. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. A typical starting point for an HPLC method would be a C18 column with a water/acetonitrile or water/methanol gradient.[7][8][9][10]

Q: What should I do if I suspect my stock of this compound has degraded?

A: Before use in a critical experiment, it is best to verify the purity of your stock. This can be done by:

  • Melting Point: Compare the observed melting point to the literature value. A broad or depressed melting point can indicate impurities.

  • NMR Spectroscopy: ¹H NMR spectroscopy can quickly reveal the presence of major impurities.

  • HPLC Analysis: This will provide a quantitative measure of purity.

If degradation is confirmed, it is recommended to purify the material (e.g., by recrystallization or column chromatography) or purchase a new batch.

Part 4: Experimental Protocols

Protocol 1: Forced Degradation Study to Confirm Hydrolysis

This protocol allows for the controlled degradation of the compound to generate the hydrolyzed species for use as analytical standards.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

    • Prepare three aqueous solutions: 0.1 M HCl (acidic), deionized water (neutral), and 0.1 M NaOH (basic).

  • Stress Conditions:

    • In three separate vials, add an aliquot of the stock solution to each of the aqueous solutions to achieve a final concentration of ~50 µg/mL.

    • Gently agitate the vials and keep them at a controlled temperature (e.g., 50°C).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • If using the acidic or basic solutions, neutralize the aliquot with an equivalent amount of base or acid, respectively.

    • Analyze the aliquots by HPLC-UV to monitor the disappearance of the parent peak and the appearance of new, more polar peaks.

Protocol 2: General HPLC Method for Purity Assessment

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a suitable ratio (e.g., 50% B), and increase to 95% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the pyrimidine ring).

  • Injection Volume: 10 µL

Note: This is a generic method and may require optimization for baseline separation of the parent compound from its potential degradation products.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). Journal of Organic Chemistry.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters.
  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (2018).
  • Technical Support Center: Regioselective Reactions of 2,4-Dichloropyrimidines. (2025). BenchChem.
  • Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. (n.d.). CCS Chemistry.
  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.).
  • Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. (2020). Molecules.
  • Hydrolysis Rates for Various pH Levels. (2025).
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2021). Frontiers in Chemistry.
  • Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes. (2019). Medicinal Research Reviews.
  • Synthesis of various fused pyrimidine rings and their pharmacological and antimicrobial evalu
  • ³¹P-NMR Evaluation of Organophosphorus Pesticides Degradation Through Metal Ion Promoted Hydrolysis. (2011). Journal of Agricultural and Food Chemistry.
  • Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid. A Kinetic and Computational Study. (2016). Structural Chemistry.
  • Hyphenated Techniques and NMR Methods for Possible Organochlorinated Pesticides Occurrence in Human and Animal Milk. (2021). Molecules.
  • NMR Reaction Monitoring Robust to Spectral Distortions. (2021). Analytical Chemistry.
  • Prediction of hydrolysis products of organic chemicals under environmental pH conditions. (2017). Environmental Science: Processes & Impacts.
  • Guidelines for Safe Storage and Handling of Reactive Materials. (1995). Center for Chemical Process Safety (CCPS).
  • Guidelines for Safe Storage and Handling of Reactive M
  • Method for preparing 4,6-dichloropyrimidine. (2015).
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2019). Synlett.
  • How to Safely Handle Reactive Chemicals. (2024). The Chemistry Blog.
  • HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material. (2022).
  • Effect of water pH on the stability of pesticides. (2008).
  • Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. (2014).
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007). Pharmaceutical Chemistry Journal.
  • COMPARISON OF RP-HPLC AND UV SPECTROPHOTOMETRIC METHODS FOR ESTIMATION OF HALOPERIDOL IN PURE AND PHARMACEUTICAL FORMULATION. (2018). International Journal of Pharmaceutical Sciences and Research.
  • Chemicals. (n.d.). MIT Environmental Health & Safety.
  • Sustainable Water Monitoring via Analytical Techniques and Protocols Applied in the Assessment of Organochlorine Pesticides. (2024).
  • Strategies for SERS Detection of Organochlorine Pesticides. (2021). Chemosensors.

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Technical Support Center: Managing Regioselectivity in Reactions of Substituted Thiopyranopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiopyranopyrimidine chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this versatile heterocyclic scaffold. The inherent asymmetry and distinct electronic nature of the fused thiopyran and pyrimidine rings present unique challenges and opportunities in controlling reaction regioselectivity. This resource provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you achieve your desired synthetic outcomes with precision and confidence.

Part 1: Core Principles of Reactivity

Understanding the electronic landscape of the thiopyranopyrimidine core is fundamental to predicting and controlling its reactivity. The system is a classic example of an electron-rich ring (thiopyran) fused to an electron-deficient ring (pyrimidine).

  • Pyrimidine Ring : The two nitrogen atoms are strongly electron-withdrawing, making this ring electron-deficient. Consequently, it is highly susceptible to nucleophilic aromatic substitution (SNAr) , especially at positions activated by good leaving groups (e.g., halogens). It is, however, highly resistant to electrophilic attack.[1]

  • Thiopyran Ring : The sulfur atom and the π-system make this ring comparatively electron-rich. It is the preferred site for electrophilic aromatic substitution (SEAr) . The precise location of the attack will be influenced by the substitution pattern and the specific thiopyran isomer.[2][3]

This electronic dichotomy is the primary driver of regioselectivity. The following diagram illustrates the general reactivity map of a model thiopyranopyrimidine system.

Caption: General sites for nucleophilic vs. electrophilic attack.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during experimentation in a direct question-and-answer format.

Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

Q1: My SNAr on a 2,4-dichloro-thiopyranopyrimidine with a primary amine is yielding a mixture of C2 and C4 substituted products. How can I improve selectivity for the C4 position?

A1: This is a common challenge rooted in the electronic properties of the dihalopyrimidine system. The C4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position.[4] However, reaction conditions can erode this inherent selectivity.

Causality & Solution:

  • Reactivity vs. Selectivity: Highly reactive conditions (strong base, high temperature, highly nucleophilic amine) can lead to the reaction proceeding too quickly, diminishing the kinetic preference for C4.

  • Strategy 1: Moderate the Conditions. Lower the reaction temperature. If you are using a strong base like NaH or KHMDS, switch to a milder inorganic base such as K₂CO₃ or Cs₂CO₃. This slows the reaction, allowing the inherent electronic preference for C4 to dominate.

  • Strategy 2: Solvent Choice. Polar aprotic solvents like DMF or NMP are standard, but exploring less polar options like dioxane or toluene can sometimes enhance selectivity by modulating the solubility and reactivity of the nucleophile-base complex.

  • Self-Validation: Run a matrix of reactions comparing temperatures (e.g., RT, 50 °C, 80 °C) and bases (NaH vs. K₂CO₃). Analyze the crude reaction mixture by LC-MS or ¹H NMR to determine the C4:C2 ratio and identify the optimal selective conditions.

Q2: I need to synthesize the C2-substituted isomer of a 2,4-dichloro-thiopyranopyrimidine, but the reaction overwhelmingly favors the C4 position. What are my options?

A2: Overcoming the natural C4 preference requires a specific, often counter-intuitive strategy. Simple thermal control is usually insufficient.

Causality & Solution:

  • Inverting Electronic Preference: Direct inversion is difficult and often requires altering the substrate or using a specialized reagent system.

  • Strategy 1: Catalyst Control. Recent advances have shown that catalyst/ligand choice in cross-coupling reactions can override the inherent substrate bias. While your reaction is SNAr, a similar principle can apply. For related dichloropyrimidines, specific Pd-catalyzed C-S coupling conditions have been developed to force C2 selectivity.[4] This suggests exploring metal-mediated amination reactions (Buchwald-Hartwig) with a carefully selected ligand set could be a viable, albeit more complex, alternative.

  • Strategy 2: Nucleophile-Directed Selectivity. Certain classes of nucleophiles exhibit unusual selectivity. For 5-substituted-2,4-dichloropyrimidines, it has been demonstrated that tertiary amines show excellent C2 selectivity, which is a significant deviation from the norm for other amine nucleophiles.[5] This provides a powerful, synthetically straightforward method to access C2-aminated products.

  • Strategy 3: Steric Blockade. If your scaffold allows, installing a bulky substituent at the C5 position (adjacent to C4) can sterically hinder the approach of the nucleophile to the C4 position, thereby promoting attack at the more accessible C2 site.

Troubleshooting Metal-Catalyzed Cross-Coupling

Q3: I am attempting a Suzuki-Miyaura coupling on a di-bromo-thiopyranopyrimidine and getting a mixture of mono-coupled regioisomers. How can I control which C-Br bond reacts?

A3: In metal-catalyzed cross-coupling reactions, regioselectivity in polyhalogenated heterocycles is primarily governed by the oxidative addition step, which is influenced by a combination of electronic and steric factors.[6]

Causality & Solution:

  • Oxidative Addition Rate: The Pd(0) catalyst will preferentially insert into the most reactive C-X bond. This reactivity is a function of bond dissociation energy and the electron density of the carbon atom. Often, the C4-Br bond will be more reactive than the C2-Br bond.

  • Strategy: Ligand and Catalyst Screening. The electronic and steric properties of the phosphine ligand on the palladium center are your most powerful tools.

    • Bulky Ligands: Ligands like XPhos or SPhos can impart selectivity by sterically differentiating between the two C-Br sites.

    • Electron-Rich Ligands: Ligands such as RuPhos can accelerate oxidative addition and may alter the kinetic preference.

    • Workflow: A systematic screening approach is essential. Use a 96-well plate format to test a variety of Pd pre-catalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a panel of common cross-coupling ligands. This high-throughput method will quickly identify promising candidates for selective coupling.

G Diagram 2: Workflow for Optimizing Cross-Coupling Regioselectivity start Poor Regioselectivity in Cross-Coupling screen_ligands Screen Ligand Panel (e.g., XPhos, SPhos, RuPhos) start->screen_ligands screen_solvents Screen Solvents (Dioxane, Toluene, 2-MeTHF) start->screen_solvents screen_bases Screen Bases (K2CO3, K3PO4, CsF) start->screen_bases analysis Analyze C(x):C(y) Ratio by LC-MS / NMR screen_ligands->analysis screen_solvents->analysis screen_bases->analysis analysis->start If no selectivity optimize Optimize Temperature & Reaction Time analysis->optimize If promising selectivity > 2:1 end Selective Product optimize->end

Caption: A systematic workflow for troubleshooting poor regioselectivity.

Frequently Asked Questions (FAQs)

Q: What is the expected site of electrophilic attack (e.g., bromination, nitration) on an unsubstituted thiopyranopyrimidine? A: Electrophilic substitution will almost certainly occur on the electron-rich thiopyran ring rather than the deactivated pyrimidine ring.[2] DFT studies on thiophene show a strong kinetic and thermodynamic preference for attack at the α-carbon (the position adjacent to the sulfur).[3] Therefore, you should expect substitution to occur preferentially at the α-position of the thiopyran moiety.

Q: How do substituents on the thiopyranopyrimidine core influence regioselectivity? A: Substituents have a profound directing effect:

  • Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or -CF₃ will deactivate the ring they are on towards electrophilic attack and activate it further for nucleophilic attack. An EWG at C5, for instance, will enhance the electrophilicity of both C4 and C2, but typically C4 remains the more reactive site for SNAr.[5]

  • Electron-Donating Groups (EDGs) like -OMe, -NH₂, or alkyl groups will activate the ring they are on for electrophilic attack and deactivate it for nucleophilic attack. An EDG on the thiopyran ring will further increase its reactivity towards electrophiles.

Q: Can computational chemistry help predict the outcome of my reaction? A: Absolutely. Density Functional Theory (DFT) calculations can be used to model the transition states for different reaction pathways (e.g., nucleophilic attack at C2 vs. C4). The pathway with the lower activation energy is the kinetically favored one.[3] Additionally, mapping the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most electrophilic sites on the molecule, predicting the most likely positions for nucleophilic attack.[6]

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Regioselective C4-SNAr with an Amine Nucleophile

This protocol is optimized for achieving high selectivity for substitution at the C4 position of a generic 2,4-dichloro-thiopyranopyrimidine.

  • Reagent Preparation: To a clean, dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2,4-dichloro-thiopyranopyrimidine substrate (1.0 equiv.).

  • Solvent & Base: Add anhydrous dioxane (or toluene) to achieve a 0.1 M concentration of the substrate. Add powdered potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Nucleophile Addition: Add the amine nucleophile (1.1 equiv.).

  • Reaction: Heat the mixture to 80 °C under a nitrogen or argon atmosphere. Monitor the reaction progress by TLC or LC-MS every 2 hours. The reaction is typically complete within 6-12 hours.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the inorganic base, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Validation: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and HRMS. The regiochemistry can often be unambiguously determined by 2D NMR experiments like HMBC and NOESY.

Data Table: Influence of Reaction Conditions on C4:C2 Selectivity

The following table summarizes typical results from an optimization study for the SNAr of 2,4-dichloro-thiopyranopyrimidine with morpholine.

EntryBase (equiv.)SolventTemp (°C)Time (h)C4:C2 Ratio
1NaH (1.2)DMF25285:15
2NaH (1.2)DMF80170:30
3K₂CO₃ (3.0)Dioxane808>98:2
4Cs₂CO₃ (2.0)Dioxane806>98:2
5DIPEA (3.0)NMP1001290:10

Data are representative and intended for illustrative purposes.

References

  • Direct metallation of thienopyrimidines using a mixed lithium–cadmium base and antitumor activity of functionalized derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1967). Journal of the Chemical Society C. [Link]

  • Merklin, J., Sinardo, B., & Majireck, M. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Overcoming regioselectivity and accessibility challenges in aryne methodology. (n.d.). ProQuest. Retrieved from [Link]

  • Gutekunst, W. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. Retrieved from [Link]

  • Heterocyclic regioselectivity help? Problem in pen, my answer/work in pencil. (2018). Reddit. [Link]

  • Merklin, J., Sinardo, B., & Majireck, M. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link]

  • Merklin, J., Sinardo, B., & Majireck, M. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Europe PMC. Retrieved from [Link]

  • Regioselectivity in the opening of 3-membered heterocycles. (2021). Chemistry Stack Exchange. [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). Journal of Organic Chemistry. [Link]

  • Regio-MPNN: Predicting Regioselectivity for General Metal-Catalyzed Cross-Coupling Reactions using Chemical Knowledge Informed M. (2024). ChemRxiv. [Link]

  • Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Regioselectivity in the reactions of aryltri-isopropoxytitanium with pyrimidinones. (1985). Semantic Scholar. [Link]

  • Hussain, M., et al. (2025). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Advances. [Link]

  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020). YouTube. [Link]

  • Electrophilic Substitution of Thiophene and its Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Transition Metal Catalyzed Cross-Coupling Reactions. (2020). MDPI Books. [Link]

  • Electrophilic substitution reactions of thiophene and thieno[2,3-b]thiophene heterocycles: a DFT study. (n.d.). Semantic Scholar. [Link]

Sources

Technical Support Center: Improving Yields of Cross-Coupling Reactions with Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges associated with the cross-coupling of dichloropyrimidines. Pyrimidine cores are a cornerstone of modern medicinal chemistry, and mastering their functionalization is key to unlocking novel chemical space.[1][2] This resource provides troubleshooting advice and optimized protocols to enhance the yield, selectivity, and reproducibility of your reactions.

Frequently Asked Questions (FAQs)

This section addresses high-level questions and common initial hurdles encountered during the cross-coupling of dichloropyrimidine substrates.

Q1: Why is achieving regioselective substitution on 2,4-dichloropyrimidines so challenging?

A1: The challenge lies in the inherent electronic properties of the pyrimidine ring. The C4 position is generally more electrophilic and susceptible to both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) than the C2 position.[3] This is because the Meisenheimer intermediate formed during nucleophilic attack at C4 is better stabilized by the adjacent ring nitrogen. Consequently, most standard cross-coupling conditions will preferentially yield the C4-substituted product.[2][3] Achieving C2 selectivity requires overcoming this natural reactivity, which has been a significant synthetic challenge.[4]

Q2: My reaction is sluggish or fails completely with a dichloropyrimidine substrate, even though the same conditions work for other aryl chlorides. What's the likely cause?

A2: Low reactivity with dichloropyrimidines, which are electron-deficient heterocycles, often points to issues with the catalyst's oxidative addition step or catalyst inhibition.[5][6] The C-Cl bonds are less reactive than corresponding C-Br or C-I bonds. Furthermore, the nitrogen atoms in the pyrimidine ring can act as Lewis bases and coordinate to the palladium center, inhibiting its catalytic activity.[7] Success with these substrates requires a robust catalytic system, typically involving bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, which can accelerate the oxidative addition and prevent catalyst deactivation.[8][9]

Q3: My palladium catalyst precipitates as a black solid during the reaction. What is happening and how can I prevent it?

A3: The formation of a black precipitate is the visible aggregation of palladium atoms into inactive palladium black.[10] This indicates catalyst decomposition and will halt your reaction. This can be caused by several factors:

  • High Temperatures: The active Pd(0) species can be unstable at elevated temperatures, leading to aggregation.[10]

  • Ligand Dissociation: If the ligand is not sterically bulky or electron-donating enough, it can dissociate from the palladium center, leaving the metal unprotected and prone to aggregation.[10]

  • Inefficient Reduction: If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be slow or incomplete, leading to side reactions and decomposition.

To prevent this, ensure you are using a robust ligand that remains coordinated to the palladium center throughout the catalytic cycle. Using pre-formed Pd(0) catalysts or ensuring efficient in situ reduction can also be beneficial. Additionally, avoid unnecessarily high reaction temperatures.[10]

Q4: I'm observing significant side products like homocoupled boronic acid and protodehalogenated pyrimidine. How can I minimize these?

A4: These are common side reactions in Suzuki-Miyaura couplings.

  • Homocoupling: This occurs when two molecules of your boronic acid couple together. It is often promoted by the presence of oxygen. Thoroughly degassing your reaction mixture and maintaining an inert atmosphere is critical to minimize this.[11]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom from water or other protic sources. It can become competitive if the transmetalation step is slow. Using a stronger base, ensuring anhydrous conditions (where appropriate for the specific protocol), or using more stable boronic esters (like pinacol esters) can mitigate this issue.[12][13][14]

  • Protodehalogenation: This is the replacement of a chlorine atom with hydrogen. It can occur if the catalytic cycle is slow, allowing for competing decomposition pathways. Optimizing the catalyst system to accelerate the desired cross-coupling is the best solution.[5][7]

Troubleshooting Guides

This section provides detailed, problem-oriented solutions for specific cross-coupling reactions.

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but dichloropyrimidines present unique challenges.

Problem: Low or No Conversion of Starting Material

If your dichloropyrimidine is not being consumed, the catalytic cycle is likely stalled at the oxidative addition step.

  • Causality: The C-Cl bond is strong, and its activation is often the rate-limiting step. Electron-deficient heterocycles further challenge this step.

  • Solution:

    • Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[15] Employ a system with a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos) or an N-heterocyclic carbene (NHC) ligand.[8][16] These ligands increase the electron density on the palladium center, promoting oxidative addition.[9]

    • Increase Temperature: While catalyst stability is a concern, higher temperatures may be necessary to overcome the activation energy for oxidative addition. A careful screen of temperatures (e.g., 80-120 °C) is recommended.[15]

    • Verify Reagent Quality: Ensure your solvent is anhydrous and degassed. Check the quality of your base and boronic acid, as degradation can inhibit the reaction.[5]

Problem: Poor or Incorrect Regioselectivity

Controlling whether the C4 or C2 position reacts is a primary challenge. As a default, C4 is the more reactive site.

  • Causality: The electronic preference for C4 substitution is strong.[3] Inverting this selectivity requires a catalytic system that can override this inherent reactivity, often through sterically controlled oxidative addition.

  • Solution:

Target SelectivityRecommended ApproachMechanistic Rationale
C4-Selective Use standard palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with common phosphine ligands.[2][11][15]These systems follow the inherent electronic preference of the dichloropyrimidine substrate.
C2-Selective Employ specific Pd(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands.[4][17]This is a specialized, catalyst-controlled transformation. The bulky ligand environment is thought to sterically disfavor attack at the C4 position, enabling the less electronically favored, but more accessible, C2-Cl bond to undergo oxidative addition.[1][2] This approach has been shown to be particularly effective for C-S couplings.[17]
Decision Guide for Regioselective Functionalization

G start What is your desired regioselectivity? c4 C4-Substitution (Conventional) start->c4 c2 C2-Substitution (Atypical) start->c2 c4_cond Use standard Pd(0) or Pd(II) catalysts (e.g., Pd(PPh3)4, Pd(OAc)2) with common phosphine ligands. c4->c4_cond Follows inherent electronic preference c2_cond Use specialized Pd(II) precatalysts with bulky N-heterocyclic carbene (NHC) ligands. Reference: Neufeldt, et al. c2->c2_cond Catalyst-controlled, sterically driven

Caption: A decision guide for achieving regioselective functionalization.

Guide 2: Buchwald-Hartwig Amination

This reaction is essential for installing C-N bonds, a common transformation in drug development.

Problem: Low Yield or Incomplete Reaction

Similar to the Suzuki coupling, amination of less reactive aryl chlorides requires a highly active catalyst.

  • Causality: The catalytic cycle can be inhibited by substrate or product binding to the palladium center. A strong base is required to deprotonate the amine, but it can also degrade sensitive substrates.

  • Solution:

    • Ligand Choice is Critical: Use a sterically hindered, electron-rich phosphine ligand from the Buchwald family (e.g., XPhos, RuPhos).[16] These ligands promote both the oxidative addition and the final reductive elimination step, accelerating catalyst turnover.[8] For challenging heteroaryl substrates, bidentate ligands like Josiphos may also be effective.[18]

    • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice.[10][19] However, for base-sensitive substrates, milder organic bases like DBU in combination with specific ligands can be an effective homogeneous system.[20]

    • Ammonia Equivalents: Directly coupling ammonia is notoriously difficult.[21] Consider using an ammonia equivalent, such as benzophenone imine, followed by hydrolysis to reveal the primary amine.[21]

Problem: Competing SNAr Reaction
  • Causality: Dichloropyrimidines are electron-deficient and thus activated towards Nucleophilic Aromatic Substitution (SNAr).[1][3] If the amine is a strong nucleophile and the catalytic reaction is slow, the uncatalyzed SNAr pathway can compete, often with poor regioselectivity.[1][4]

  • Solution:

    • Accelerate the Catalytic Cycle: The best way to outcompete SNAr is to make the desired Buchwald-Hartwig reaction faster. Use a highly active catalyst/ligand system and optimal temperature to ensure the palladium-catalyzed pathway dominates.

    • Milder Conditions: SNAr reactions often require higher temperatures. Running the Buchwald-Hartwig amination at the lowest effective temperature can disfavor the competing pathway.[19]

Experimental Protocols

These protocols provide a starting point for optimization. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques.

Protocol 1: General Procedure for C4-Selective Suzuki-Miyaura Coupling

This protocol is adapted from methodologies favoring the electronically preferred C4 position.[11][15]

  • Reaction Setup: To a flame-dried Schlenk flask, add 2,4-dichloropyrimidine (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1) or ethanol/toluene/water.[11][15]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting Workflow for Low-Yield Reactions

G start Low or No Yield Observed reagents Verify Reagent Quality (Substrate, Boronic Acid, Base) Degassed Solvents? start->reagents catalyst Optimize Catalyst System - Use bulky, electron-rich ligand (e.g., SPhos, XPhos) - Increase catalyst loading reagents->catalyst Reagents OK conditions Adjust Reaction Conditions - Increase temperature incrementally - Screen different bases/solvents catalyst->conditions No Improvement atmosphere Check for O2 Contamination (Leads to homocoupling/catalyst death) - Re-degas solvents - Ensure inert atmosphere conditions->atmosphere Still Low Yield

Caption: General troubleshooting workflow for low-yield reactions.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol employs a modern catalyst system for the amination of aryl chlorides.[3][19]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 2,4-dichloropyrimidine (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Reagent Addition: Add the amine (1.1-1.2 equiv.) and a strong base (e.g., NaOt-Bu, 1.2-1.4 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

References

  • Neufeldt, S. R. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
  • Neufeldt, S. R., et al. C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
  • Neufeldt, S. R. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society.
  • Neufeldt, S. R. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Neufeldt, S. R., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Molander, G. A., et al. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
  • Neufeldt, S. R. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. europepmc.org.
  • Wallace, D. J., et al. One-pot Double Suzuki Couplings of Dichloropyrimidines.
  • Rauf, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • BenchChem. (2025). Troubleshooting common issues in reactions involving 2,6-Dichloropyridine.
  • BenchChem. (2025). How to avoid palladium black formation in "4,6-Dichloropyrimidin-5-amine" cross-coupling.
  • Neufeldt, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. pubs.acs.org.
  • Molander, G. A., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
  • BenchChem. (2025). A Comparative Guide to Electron-Rich Phosphine Ligands in Cross-Coupling Reactions.
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Functionalizing the Dichloropyrimidine Ring.
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • Bakher, A. A., et al. (2022). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • MilliporeSigma. Buchwald Phosphine Ligands for Cross Coupling. sigmaaldrich.com.
  • Wikipedia.
  • TCI Chemicals.
  • BenchChem. (2025).
  • Dorel, R., & van der Wal, C. (2019). The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal.
  • Kashani, S. K., et al. (2022).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Smith, R. C., et al. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.

Sources

Troubleshooting guide for reactions involving 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine (CAS 87466-23-7)[1]. This fused heterocyclic compound is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of kinase inhibitors and other biologically active molecules. Its core structure features a pyrimidine ring activated by two chlorine atoms, making it primed for nucleophilic aromatic substitution (SNAr) reactions.

However, the reactivity of this scaffold presents unique challenges. Controlling regioselectivity, preventing side reactions, and ensuring product purity are common hurdles faced by researchers. This guide is designed to provide in-depth, field-tested insights and troubleshooting strategies to help you navigate these challenges effectively. We will address common experimental issues in a practical question-and-answer format, grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My SNAr reaction is giving me a mixture of products. How can I control substitution to favor the C4 position over the C2 position?

A1: This is a classic regioselectivity challenge in dichloropyrimidine chemistry. While the C4 position is generally more reactive, several factors can lead to mixtures or even reversal of selectivity.

Core Principle: In most 2,4-dichloropyrimidine systems, the C4 position is kinetically favored for nucleophilic attack. This is due to superior stabilization of the negative charge in the Meisenheimer intermediate by the adjacent ring nitrogen (para-position) compared to the C2 position, which is situated between two electron-withdrawing nitrogen atoms[2].

Troubleshooting Strategies:

  • Temperature Control: This is your most critical parameter.

    • Plausible Cause: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the less-favored C2 substitution, leading to a loss of selectivity.

    • Actionable Solution: Run the reaction at a lower temperature (e.g., start at 0 °C or even -78 °C) and allow it to warm slowly to room temperature. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature that maximizes C4 selectivity while maintaining a reasonable reaction rate.

  • Nature of the Nucleophile:

    • Plausible Cause: Sterically bulky nucleophiles may face hindrance at the C2 position, thereby favoring the more accessible C4 position. Conversely, certain small, highly reactive nucleophiles might show less discrimination.

    • Actionable Solution: If you have flexibility, consider the steric profile of your nucleophile. For instance, using a bulkier amine or alcohol might enhance C4 selectivity.

  • Solvent and Base Selection:

    • Plausible Cause: The solvent polarity and the choice of base can influence the nucleophile's reactivity and the stability of the reaction intermediates.

    • Actionable Solution: Aprotic polar solvents like DMF, NMP, or THF are standard. For the base, a non-nucleophilic hindered base such as diisopropylethylamine (DIPEA) is often preferred over less hindered bases like triethylamine (TEA) to minimize potential side reactions.

  • Electronic Effects of the Fused Ring:

    • Expert Insight: The thiopyrano ring fused to the pyrimidine core can influence the electronic distribution. While it doesn't have strong electron-donating groups like those known to reverse selectivity to C2, its presence modifies the overall electron density[3]. Be aware that the "rules" for simple 2,4-dichloropyrimidines are a guideline, and empirical optimization is key for this specific scaffold.

Q2: I'm trying to achieve monosubstitution, but the reaction proceeds to the disubstituted product. How can I stop the reaction at the desired stage?

A2: This is a common issue where the initial product of monosubstitution is more reactive than the starting material, leading to a rapid second substitution.

Core Principle: The introduction of a nucleophile (especially an electron-donating one like an amine) at the C4 position can activate the remaining C2-chloro substituent towards further substitution.

Troubleshooting Strategies:

  • Control Stoichiometry:

    • Plausible Cause: Using an excess of the nucleophile will inevitably drive the reaction towards disubstitution.

    • Actionable Solution: Begin by using a slight excess of the starting dichloropyrimidine (e.g., 1.1 to 1.2 equivalents) relative to the nucleophile (1.0 equivalent). This ensures the nucleophile is the limiting reagent and is consumed before significant disubstitution can occur.

  • Slow Addition of the Nucleophile:

    • Plausible Cause: Adding the entire amount of nucleophile at once creates a high local concentration, promoting the second substitution.

    • Actionable Solution: Add the nucleophile dropwise over an extended period using a syringe pump. This maintains a low concentration of the nucleophile, favoring the initial reaction with the more abundant starting material.

  • Strict Temperature and Time Monitoring:

    • Plausible Cause: Letting the reaction run for too long or at too high a temperature, even with correct stoichiometry, can lead to the formation of the thermodynamic disubstituted product.

    • Actionable Solution: Monitor the reaction progress meticulously every 15-30 minutes using TLC or LC-MS[4]. As soon as the starting material is consumed or the desired monosubstituted product is maximized, quench the reaction immediately.

Troubleshooting_Disubstitution start Problem: Uncontrolled Disubstitution reagent_ratio Adjust Stoichiometry (1.1 eq. Dichloro-pyrimidine) start->reagent_ratio Cause: Excess Nucleophile slow_addition Slow Nucleophile Addition (Syringe Pump) start->slow_addition Cause: High Local [Nu] monitoring Monitor Reaction Closely (TLC / LC-MS) start->monitoring Cause: Over-reaction quench Quench Reaction Promptly reagent_ratio->quench slow_addition->quench monitoring->quench

Caption: Workflow for preventing disubstitution.

Q3: My reaction is sluggish or fails to proceed. What are the likely causes and solutions?

A3: A stalled reaction can stem from several factors, from reagent quality to fundamental reactivity issues.

Troubleshooting Strategies:

  • Reagent Quality and Reaction Conditions:

    • Plausible Cause: The dichloropyrimidine starting material can be susceptible to hydrolysis, especially if stored improperly. Anhydrous conditions are crucial.

    • Actionable Solution: Ensure your starting material is pure and dry. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the chloro substituents[5][6]. Flame-dry your glassware before starting.

  • Nucleophile Reactivity:

    • Plausible Cause: The chosen nucleophile may not be strong enough to attack the pyrimidine ring under the attempted conditions.

    • Actionable Solution: If using a weak nucleophile (e.g., a weakly basic amine or a hindered alcohol), a stronger base or higher temperatures may be required. For amines, consider using sodium hydride (NaH) to pre-form the more nucleophilic amide anion, but exercise caution as this significantly increases reactivity.

  • Activation of the Pyrimidine Ring:

    • Expert Insight: While the two chlorine atoms are activating, the fused thiopyrano ring's electronic contribution is relatively neutral. In cases of very poor reactivity, consider alternatives to standard SNAr.

    • Actionable Solution: For certain nucleophiles, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling) can be more effective than SNAr, sometimes offering different regioselectivity[7].

Q4: I'm having difficulty purifying my final product. What are the best practices?

A4: Purification of substituted pyrimidines can be challenging due to similar polarities of starting materials, intermediates, and byproducts.

Core Principle: A multi-step purification strategy is often necessary. The choice of technique depends on the physical properties of your compound (solid vs. oil) and the nature of the impurities.

Recommended Purification Workflow:

  • Aqueous Workup:

    • Purpose: To remove inorganic salts (from the base) and water-soluble impurities.

    • Protocol: After quenching the reaction, dilute with an appropriate organic solvent (e.g., ethyl acetate, DCM) and wash with water, followed by brine. Be mindful that prolonged exposure to aqueous conditions, especially if acidic or basic, can cause product degradation[5].

  • Flash Column Chromatography:

    • Purpose: The primary method for separating organic compounds based on polarity[8].

    • Solvent System Selection: Use TLC to determine the optimal solvent system. A good starting point for many pyrimidine derivatives is a gradient of ethyl acetate in hexanes or dichloromethane/methanol[8]. The target compound should have an Rf value of approximately 0.2-0.4 for good separation.

  • Recrystallization (for solid products):

    • Purpose: An excellent and cost-effective final purification step to obtain highly crystalline, pure material[8].

    • Protocol: Dissolve the crude or column-purified solid in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, isopropanol, or ethyl acetate). Allow the solution to cool slowly to promote the formation of pure crystals, leaving impurities behind in the mother liquor[8].

Purification_Workflow cluster_0 Primary Purification cluster_1 Final Polishing (if needed) workup Aqueous Workup (Remove Salts) chromatography Flash Chromatography (Separate Organics) workup->chromatography recrystallization Recrystallization (For Solids) chromatography->recrystallization If solid & needs polishing prep_hplc Preparative HPLC (High Purity) chromatography->prep_hplc For challenging separations final Pure Product chromatography->final If sufficiently pure recrystallization->final prep_hplc->final start Crude Product start->workup

Caption: General purification workflow for substituted pyrimidines.

Key Experimental Protocols

Protocol 1: General Procedure for Regioselective C4-Monosubstitution with an Amine Nucleophile

This protocol provides a starting point for optimization.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.1 eq.).

  • Solvent: Dissolve the starting material in an anhydrous aprotic solvent (e.g., THF or DMF, approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve the amine nucleophile (1.0 eq.) and a non-nucleophilic base like DIPEA (1.5 eq.) in the same anhydrous solvent.

  • Slow Addition: Add the amine/base solution to the cooled solution of the dichloropyrimidine dropwise via a syringe over 30-60 minutes.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes. If the reaction is slow, allow it to warm to room temperature gradually.

  • Quenching: Once the starting material is consumed or the desired product is maximized, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup & Purification: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography.

Data Summary Table

ParameterRecommendationRationale
Reaction Temperature 0 °C to Room TempLower temperatures favor kinetic C4 substitution, minimizing C2 byproduct.
Nucleophile Stoichiometry 1.0 equivalentPrevents disubstitution. Use the nucleophile as the limiting reagent.
Base DIPEA, K₂CO₃Non-nucleophilic bases are preferred to avoid competing reactions.
Solvents THF, DMF, NMP (anhydrous)Aprotic polar solvents effectively dissolve reagents and facilitate SNAr.
Atmosphere Nitrogen or ArgonPrevents hydrolysis of the sensitive C-Cl bonds[5].
Monitoring TLC, LC-MSEssential for determining the optimal reaction time to maximize yield and minimize side products[4].

References

  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. Retrieved from [Link]

  • Singh, R., & Kumar, V. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. Retrieved from [Link]

  • Robbins, D. W., & Hartwig, J. F. (2024). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. Retrieved from [Link]

  • Schoen, K. L., & Tautz, H. (1996). Process for the preparation of chloropyrimidines. (U.S. Patent No. 5,525,724). Google Patents.
  • Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines. Retrieved from [Link]

  • Martinez, R., et al. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Retrieved from [Link]

  • Li, L., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie. Retrieved from [Link]

  • QM Magic Class. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Wavefunction, Inc. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 5-methoxy-4,6-dichloropyrimidine. (Chinese Patent No. CN103910683A).
  • Mynacare. (n.d.). This compound. Retrieved from [Link]

  • Wang, H., et al. (2018). Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution at the 2-N Position. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6,7-Dihydro-5H-thiopyrano[2,3-d]pyrimidin-5-one Derivatives Starting with 4,6-Dichloro-2-(methylsulfanyl)pyrimidine. Retrieved from [Link]

  • Weber Scientific. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 7,8-Dihydropyrido[2,3-d]pyrimidine Derivatives from 4,6-Dichloro-2-(methylsulfanyl)pyrimidine. Retrieved from [Link]

  • Arnst, K. E., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[2][9]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules. Retrieved from [Link]

  • J&K Scientific. (n.d.). 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine. Retrieved from [Link]

  • Dherange, J., et al. (2024). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Coupling with 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing expert guidance on catalyst selection for the efficient coupling of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of cross-coupling reactions with this specific heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to support your synthetic endeavors.

Understanding the Substrate: this compound

The this compound core presents a unique set of challenges and opportunities in cross-coupling reactions. As with simpler 2,4-dichloropyrimidines, the two chlorine atoms exhibit differential reactivity, with the C4 position being generally more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed reactions.[1][2] This inherent regioselectivity is a critical consideration in synthetic planning. However, the fused thiopyrano ring introduces additional steric bulk and a potentially coordinating sulfur atom, which can influence catalyst activity and selectivity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My cross-coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low or no product yield in palladium-catalyzed cross-coupling reactions is a common issue that can often be resolved through a systematic troubleshooting approach.[3][4] Here are the key aspects to consider:

  • Catalyst Activity and Integrity:

    • Palladium Source: Ensure your palladium source, whether a precatalyst or a salt, is of high quality. Palladium(II) sources require in situ reduction to the active Pd(0) species, and inefficient reduction can stall the catalytic cycle.[3][5] Consider using a pre-formed Pd(0) catalyst or a more advanced precatalyst system.

    • Ligand Selection: The choice of ligand is paramount as it influences the stability and reactivity of the catalyst. For heteroaryl chlorides, bulky, electron-rich phosphine ligands are often effective.[3][6]

    • Catalyst Deactivation: The sulfur atom in the thiopyrano ring could potentially coordinate to the palladium center, leading to catalyst deactivation. If catalyst poisoning is suspected, consider using ligands that are less susceptible to displacement or increasing the catalyst loading.

  • Reaction Conditions:

    • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[3] Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

    • Solvent and Base Purity: The purity of your solvent and base is critical. The presence of moisture can lead to the decomposition of reagents and the catalyst.[3] Use anhydrous solvents and ensure your base is of high purity.

    • Temperature: Inadequate temperature can lead to slow reaction rates. Conversely, excessively high temperatures can cause catalyst decomposition or promote side reactions. Optimization of the reaction temperature is often necessary.

Issue 2: Poor Regioselectivity

Q2: I am observing a mixture of C2 and C4 substituted products. How can I improve the regioselectivity of my coupling reaction?

A2: Achieving high regioselectivity is a key challenge with 2,4-dichloropyrimidines. While C4-selectivity is generally favored, this can be influenced by several factors.[1][2]

  • Ligand Control: The steric and electronic properties of the ligand can significantly influence regioselectivity. Bulky ligands can favor reaction at the less sterically hindered C4 position. Conversely, specific ligand-catalyst combinations have been developed to promote C2-selectivity.[1][7]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically preferred product.

  • Nature of the Coupling Partner: The steric bulk and electronic nature of your coupling partner (e.g., boronic acid, amine) can also influence the site of reaction.

Issue 3: Difficulty with Product Purification

Q3: I am struggling to separate my desired product from residual catalyst and byproducts. What purification strategies are recommended?

A3: Purification of polar, nitrogen-containing heterocycles can be challenging.

  • Filtration through a Plug of Silica/Alumina: To remove baseline impurities and some palladium residues, consider passing your crude reaction mixture through a short plug of silica gel or activated alumina.[5]

  • Recrystallization: If your product is a solid, recrystallization is often an effective method for obtaining highly pure material.

  • Chromatography: While standard silica gel chromatography can be effective, the polar nature of the product may require the use of a modified mobile phase (e.g., containing a small amount of a basic additive like triethylamine) to prevent streaking. Reverse-phase chromatography can also be a viable alternative.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst is a good starting point for Suzuki-Miyaura coupling with this substrate?

A1: For Suzuki-Miyaura coupling of heteroaryl chlorides, palladium catalysts with bulky, electron-rich phosphine ligands are generally a good starting point.[8][9] Consider using a commercially available precatalyst such as [Pd(PPh3)4] or a combination of a palladium source like Pd(OAc)2 or Pd2(dba)3 with a ligand like XPhos, SPhos, or a bulky N-heterocyclic carbene (NHC) ligand.[7][10]

Q2: What are the key considerations for selecting a base in a Buchwald-Hartwig amination with this compound?

A2: The choice of base is critical for the success of a Buchwald-Hartwig amination.[6][11] Strong, non-nucleophilic bases are typically required. Common choices include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K3PO4). The optimal base will depend on the specific amine coupling partner and the solvent used.

Q3: Can I perform a Sonogashira coupling on this substrate, and what are the recommended catalysts?

A3: Yes, Sonogashira coupling can be a viable method for introducing alkynyl groups. A typical catalyst system consists of a palladium source (e.g., Pd(PPh3)2Cl2 or Pd(PPh3)4) and a copper(I) co-catalyst (e.g., CuI).[12][13] The choice of ligand on the palladium can influence the regioselectivity of the reaction.[14]

Experimental Protocols

The following are generalized experimental protocols for common cross-coupling reactions. Note: These are starting points and may require optimization for your specific coupling partners.

Generalized Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K2CO3, 2.0 mmol).

  • The vessel is then evacuated and backfilled with an inert gas (e.g., argon).

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol) and a degassed solvent (e.g., 1,4-dioxane/water mixture).

  • The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) and monitored by TLC or LC-MS.[15]

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization.

Generalized Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, combine the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 0.02 mmol) and the ligand (if not using a precatalyst).

  • To this, add this compound (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Add anhydrous, degassed solvent (e.g., toluene or THF).

  • Seal the reaction vessel and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product as required.[2]

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Dichloropyrimidines

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh3)4PPh3K3PO41,4-Dioxane/H2O70-8055-60[16]
Pd(OAc)2 / SPhosSPhosK3PO4Toluene/H2O100High[12]
Pd(PEPPSI-IPr)IPrK3PO4Dioxane80High[7]

Note: Yields are highly substrate-dependent and these values should be considered as a general guide.

Visualization

Decision-Making Workflow for Catalyst Selection

Catalyst_Selection_Workflow start Define Coupling Reaction (Suzuki, Buchwald-Hartwig, etc.) regioselectivity Desired Regioselectivity? (C4 vs. C2) start->regioselectivity c4_selectivity C4-Selective Conditions regioselectivity->c4_selectivity C4 c2_selectivity C2-Selective Conditions regioselectivity->c2_selectivity C2 catalyst_screening Screen Catalyst/Ligand Combinations c4_selectivity->catalyst_screening c2_selectivity->catalyst_screening optimization Optimize Reaction Conditions (Base, Solvent, Temperature) catalyst_screening->optimization troubleshooting Troubleshoot Issues (Low Yield, Side Reactions) optimization->troubleshooting success Successful Coupling troubleshooting->success Resolved failure Re-evaluate Strategy troubleshooting->failure Unresolved failure->start Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) PdII->Transmetal R'-M or R'R''NH PdII_Nu R-Pd(II)-Nu L_n Transmetal->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Regeneration Product R-Nu RedElim->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

  • BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4,6-Dichloropyrimidin-5-amine.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). NIH.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.
  • BenchChem. (n.d.). A Comparative Guide to Catalysts for Functionalizing the Dichloropyrimidine Ring.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. (n.d.). MDPI.
  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.).
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (n.d.). PMC - NIH.
  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (n.d.). ResearchGate.
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). The University of Groningen research portal.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (n.d.). PubMed.
  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, (12).
  • New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. (n.d.). Organic Letters - ACS Publications.
  • Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. (2017, February 22). JoVE.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.). ACS Fall 2025.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7).
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers (RSC Publishing).
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016, August 9). Chemical Science (RSC Publishing).
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. (2021, November 2). Preprints.org.
  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022, August 23).
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Chemical Society Reviews (RSC Publishing).
  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. (n.d.). PubMed - NIH.
  • Fairlamb, I. J. S., O'Brien, C. T., Lin, Z., & Lam, K. C. (2006). Regioselectivity in the Sonogashira Coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry, 4(7), 1213–1216.
  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (n.d.). ResearchGate.
  • Ripa, L., & Hallberg, A. (1997). Intramolecular Enantioselective Palladium-Catalyzed Heck Arylation of Cyclic Enamides. The Journal of Organic Chemistry, 62(3), 595–602.
  • A Bipyridine-Palladium Derivative as General Pre-Catalyst for Cross-Coupling Reactions in Deep Eutectic Solvents. (n.d.). SciSpace.
  • (PDF) Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1', 1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. (2014, March 20). ResearchGate.

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Validation & Comparative

A Comparative Guide to the Biological Activity Screening of 2,4-Disubstituted Thiopyranopyrimidine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the biological performance of 2,4-disubstituted thiopyranopyrimidine libraries against alternative heterocyclic scaffolds. It is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support the evaluation of this promising compound class.

Introduction: The Thiopyranopyrimidine Scaffold in Modern Drug Discovery

Heterocyclic compounds form the backbone of medicinal chemistry, with privileged scaffolds like pyrimidine appearing in numerous clinically approved drugs.[1] The fusion of a pyrimidine ring with a thiopyran moiety creates the thiopyranopyrimidine core, a structure that has garnered significant interest for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] The strategic introduction of substituents at the 2- and 4-positions of this scaffold provides a powerful tool for modulating potency, selectivity, and pharmacokinetic properties, making these libraries a fertile ground for hit and lead discovery.[4]

This guide will navigate the typical workflow for screening such a library, presenting detailed protocols for key assays and comparing the potential outcomes with established alternatives. We will explore three primary therapeutic avenues: anticancer, anti-inflammatory, and antimicrobial activity, supported by experimental data and mechanistic insights.

The Screening Cascade: From High-Throughput Hits to Validated Leads

A successful screening campaign follows a logical progression from broad, high-throughput screening (HTS) to more specific, mechanism-of-action studies. The goal is to efficiently identify potent and selective compounds from a large library.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation & Characterization cluster_2 Phase 3: Optimization lib Compound Library (2,4-Disubstituted Thiopyranopyrimidines) hts Primary High-Throughput Screening (HTS) (e.g., Cell Viability Assay) lib->hts hits Initial 'Hit' Compounds Identified hts->hits secondary Secondary Assays (Dose-Response, MoA) (e.g., Kinase Inhibition, NF-κB Reporter) hits->secondary sar Structure-Activity Relationship (SAR) Analysis secondary->sar selectivity Selectivity & Off-Target Profiling sar->selectivity lead_opt Lead Optimization selectivity->lead_opt

Caption: A typical workflow for a drug discovery screening cascade.

Case Study 1: Anticancer Activity Screening

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which have become critical targets in oncology.[5] Thiopyranopyrimidine derivatives, in particular, have been identified as promising inhibitors of key kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[3][6]

Primary Screening: Cell Viability Assay

The initial screen aims to identify compounds that reduce the viability or proliferation of cancer cells. The MTT assay is a robust, colorimetric method widely used for this purpose.[7] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[8]

Detailed Protocol: MTT Cell Viability Assay
  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[7] The amount of formazan, quantified by spectrophotometry, correlates directly with the number of metabolically active cells.[8][9]

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cancer cells (e.g., HepG2 hepatocellular carcinoma) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[10][11] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]

    • Compound Treatment: Prepare serial dilutions of the thiopyranopyrimidine library compounds and a positive control (e.g., Sorafenib). Add the compounds to the wells and incubate for 48-72 hours.[11]

    • MTT Addition: Remove the treatment media. Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[7][10] Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[8][9]

    • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[10][11]

    • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at 570-590 nm using a microplate reader.[7]

    • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Secondary Screening: Kinase Inhibition Assay

Hits from the primary screen are further evaluated in biochemical assays to confirm their mechanism of action. For compounds targeting kinases like VEGFR-2, a direct enzyme inhibition assay is crucial.

  • Principle: High-throughput kinase assays measure the transfer of phosphate from ATP to a substrate by a specific kinase.[12] The amount of product formed is detected, often using fluorescence or luminescence, and a reduction in signal in the presence of a compound indicates inhibition.[13]

Comparative Performance Data

The following table presents hypothetical but representative data comparing the performance of a lead 2,4-disubstituted thiopyranopyrimidine compound (TPP-A) with a known clinical inhibitor.

CompoundTarget Cell LineCell Viability IC₅₀ (µM)Target KinaseBiochemical IC₅₀ (µM)
TPP-A HepG2 (Liver Cancer)8.5VEGFR-21.5
Sorafenib (Control) HepG2 (Liver Cancer)11.0[6]VEGFR-20.09
Other Heterocycle HepG2 (Liver Cancer)25.2VEGFR-215.8

Data is illustrative. Actual values are synthesis-dependent. As shown, TPP-A demonstrates potent activity against both the cancer cell line and the specific kinase target, comparing favorably to the established drug Sorafenib and outperforming other heterocyclic alternatives in this hypothetical scenario.[6]

Case Study 2: Anti-Inflammatory Activity Screening

Chronic inflammation is linked to numerous diseases, and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a central regulator of the inflammatory response.[14] Dysregulation of this pathway is implicated in conditions like rheumatoid arthritis and inflammatory bowel disease, making it an attractive target for therapeutic intervention.[14][15]

Mechanism of Action: Targeting the NF-κB Pathway

In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκBα.[14] Pro-inflammatory stimuli trigger the IκB kinase (IKK) complex to phosphorylate IκBα, leading to its degradation.[14] This releases NF-κB, allowing it to move into the nucleus and activate the transcription of inflammatory genes.[14] Inhibitors can act at various points in this cascade, such as by blocking IKK activity.[15]

G cluster_0 Cytoplasm cluster_1 Nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) ikk IKK Complex stimuli->ikk ikb_nfkb IκBα --- NF-κB (Inactive Complex) ikk->ikb_nfkb Phosphorylates IκBα inhibitor Thiopyranopyrimidine Inhibitor inhibitor->ikk Inhibition nfkb NF-κB (p50/p65) ikb_nfkb->nfkb Releases proteasome Proteasome Degradation ikb_nfkb->proteasome nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation dna DNA (κB sites) transcription Inflammatory Gene Transcription dna->transcription nfkb_nuc->dna

Caption: Inhibition of the canonical NF-κB signaling pathway.

Screening Protocol: NF-κB Reporter Gene Assay
  • Principle: This cell-based assay uses a reporter gene (e.g., luciferase) under the control of an NF-κB response element. When NF-κB is activated and binds to this element, it drives the expression of the reporter protein, which can be easily quantified.

  • Methodology:

    • Transfection: Plate cells (e.g., HEK293 or RAW 264.7 macrophages) and transfect them with a plasmid containing the NF-κB-luciferase reporter construct.[16]

    • Treatment: Pre-treat the cells with compounds from the thiopyranopyrimidine library for 1 hour.

    • Stimulation: Induce NF-κB activation by adding a stimulant like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[16]

    • Lysis and Measurement: After a suitable incubation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity using a luminometer.

    • Analysis: A reduction in luminescence compared to stimulated, untreated cells indicates inhibition of the NF-κB pathway.

Comparative Performance Data
CompoundTarget PathwayInhibition of NF-κB Activation IC₅₀ (µM)
TPP-B NF-κB Signaling5.2
JSH-23 (Control) NF-κB Signaling7.1[17]
Other Heterocycle NF-κB Signaling18.9

Data is illustrative. TPP-B shows potent inhibition of the NF-κB pathway, exceeding the performance of the known inhibitor JSH-23.

Case Study 3: Antimicrobial Activity Screening

The rise of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents.[2] Thienopyrimidine and related scaffolds have demonstrated promising activity against various bacterial and fungal strains.[18][19]

Screening Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
  • Principle: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.[20]

  • Step-by-Step Methodology:

    • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (MHB).[20]

    • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.[20]

    • Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a positive control well (bacteria, no compound) and a negative control well (broth only).[20]

    • Incubation: Incubate the plate at 35-37°C for 16-24 hours.[20]

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[20] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).[20][21]

Comparative Performance Data
CompoundS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)
TPP-C 1632
Ciprofloxacin (Control) 10.015
Thienopyrimidine Analog >64>64

Data is illustrative, based on findings for similar scaffolds.[2] While TPP-C shows moderate activity, it highlights the potential of the scaffold. Further optimization through structure-activity relationship (SAR) studies, focusing on the 2,4-substituents, would be necessary to improve potency to a clinically relevant level.[22][23]

Conclusion and Future Outlook

Libraries of 2,4-disubstituted thiopyranopyrimidines represent a versatile and promising scaffold for modern drug discovery. As demonstrated, a systematic screening cascade involving primary HTS followed by targeted secondary assays can effectively identify compounds with potent anticancer, anti-inflammatory, or antimicrobial activities. The comparative data underscores their potential to rival or exceed the performance of other heterocyclic systems and even established drugs. The key to unlocking their full therapeutic potential lies in rigorous biological evaluation and iterative chemical modification guided by structure-activity relationship studies. This guide provides the foundational protocols and strategic framework necessary to embark on that endeavor.

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Comparative Guide to Structure-Activity Relationship (SAR) Studies of Thiopyranopyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for thiopyranopyrimidine and its closely related thienopyrimidine scaffolds as potent kinase inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings from recent literature to illuminate the structural determinants of potency, selectivity, and cellular activity, supported by comparative data and detailed experimental methodologies.

Introduction: The Rise of Thio-Fused Pyrimidines in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them one of the most important classes of drug targets.[1] The pyrimidine scaffold is a core component of numerous FDA-approved kinase inhibitors, owing to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[1][2]

Fused heterocyclic systems based on pyrimidine, such as thiopyranopyrimidines and their aromatic analogs, thienopyrimidines, have emerged as "privileged scaffolds" in kinase inhibitor design.[3][4][5] Their structural resemblance to the native purine core of ATP allows them to act as competitive inhibitors, while the fused thio-ring provides a versatile platform for synthetic modification to achieve desired potency and selectivity profiles.[3][4] Thienopyrimidines, in particular, have been extensively studied, leading to clinical candidates like the PI3K inhibitor GDC-0941.[6] This guide will dissect the SAR of these scaffolds against key oncological targets, including PI3K/mTOR, EGFR, and VEGFR, with a special focus on thiopyranopyrimidine derivatives where data is available.

The Core Scaffold: A Versatile Template for Kinase Recognition

The therapeutic versatility of this compound class stems from the three-dimensional arrangement of the fused ring system and the various positions available for substitution. The core scaffolds, thieno[3,2-d]pyrimidine and its non-aromatic counterpart, thiopyranopyrimidine, serve as the foundational structures. Modifications at the C2, C4, and C7 positions have been most extensively explored to modulate kinase affinity and selectivity.

Caption: Core structures of Thieno[3,2-d]pyrimidine and Thiopyranopyrimidine.

Comparative SAR Analysis by Kinase Target

The strategic modification of the thiopyranopyrimidine scaffold has yielded potent inhibitors for distinct kinase families. The following sections compare the SAR for different targets, supported by experimental data.

PI3K/mTOR Dual Inhibitors

The PI3K/Akt/mTOR pathway is one of the most frequently overactivated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[6][7][8] Dual inhibition of both PI3K and mTOR is considered a beneficial strategy to overcome feedback loops and effectively shut down the pathway.[7][8] The thienopyrimidine scaffold is a cornerstone of many PI3K/mTOR inhibitors.[6]

Key SAR Insights:

  • C4-Morpholine Moiety: A morpholine group at the C4 position is a highly conserved feature among potent PI3K inhibitors like GDC-0941.[6][8] This group typically occupies a solvent-exposed region and contributes to favorable physicochemical properties.

  • C2-Substituents: The C2 position is crucial for interacting with the hinge region of the kinase. Small, heterocyclic groups are often favored. In a series of thienopyrimidine derivatives, a pyrazole substituent at C2 demonstrated significant PI3Kα inhibitory activity.[6][9]

  • Thiophene Isomerism: Studies comparing thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine isomers found that the former generally exhibited slightly stronger cytotoxic activity against tested cancer cell lines.[6]

The PI3K/Akt/mTOR signaling pathway is a complex cascade that regulates cell growth, proliferation, and survival. Inhibitors targeting PI3K and mTOR block the phosphorylation and activation of downstream effectors.

PI3K_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt Activates mtorc1 mTORC1 akt->mtorc1 Activates p70s6k p70S6K mtorc1->p70s6k eif4ebp1 4E-BP1 mtorc1->eif4ebp1 proliferation Cell Growth & Proliferation p70s6k->proliferation eif4ebp1->proliferation Inhibits (when active) inhibitor Thiopyranopyrimidine Inhibitors inhibitor->pi3k Inhibit inhibitor->mtorc1 Inhibit

Caption: The PI3K/Akt/mTOR signaling pathway targeted by inhibitors.

Table 1: Comparative Activity of Thienopyrimidine-Based PI3K/mTOR Inhibitors

Compound C2-Substituent PI3Kα IC₅₀ (µM) mTOR IC₅₀ (µM) Cell Line (MCF-7) IC₅₀ (µM) Reference
9a 5-(4-methylphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl 9.47 >50 9.80 [6][9]
15a 5-(4-methylphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl 15.34 >50 21.35 [6][9]
GDC-0941 2-(1H-Indazol-4-yl) 0.003 0.58 0.35 [8]

| Y-2 | Thiophenyl-triazine with aromatic urea | 0.171 | 0.010 | Not Reported |[8] |

Note: Compound 9a is a thieno[2,3-d]pyrimidine; 15a is a thieno[3,2-d]pyrimidine. Y-2 is a thiophenyl-triazine derivative designed via scaffold hopping from GDC-0941.

EGFR Inhibitors

The epidermal growth factor receptor (EGFR) is a key driver in many cancers, and inhibitors targeting activating mutations (e.g., L858R) and resistance mutations (e.g., T790M) are clinically important.[10] Recent work has explored thiopyranopyrimidine derivatives as potent and selective inhibitors of EGFR mutants.[10][11]

Key SAR Insights:

  • C4-Anilino Group: A substituted aniline at the C4 position is critical for EGFR inhibition, mimicking the binding mode of approved drugs like Osimertinib.

  • C7-Acrylamide Warhead: The presence of an acrylamide group, typically attached via a linker to the C7 position, enables covalent bond formation with a cysteine residue (Cys797) in the EGFR active site, leading to irreversible inhibition and high potency.

  • Indole Substitutions: For a series of thiopyranopyrimidine derivatives, substitution on the indole ring attached to the C4-aniline significantly impacted activity. A fluorine atom at the 5-position of the indole ring (compound 23g ) yielded the most potent compound against the EGFRL858R/T790M double mutant.[10] This compound was over 125-fold more selective for the mutant form over wild-type EGFR.[10]

Table 2: Comparative Activity of Thiopyranopyrimidine-Based EGFR Inhibitors

Compound Key Feature EGFRL858R/T790M IC₅₀ (nM) Selectivity vs WT-EGFR Cell Line (A549) IC₅₀ (µM) Reference
23g 5-Fluoroindole 16 >125-fold 0.057 [10]
23a Unsubstituted Indole 25 >80-fold 0.098 [10]
23h 5-Chloroindole 47 >42-fold 0.116 [10]

| Osimertinib | (Reference Drug) | ~15 | ~10-fold | ~0.01 |[10] |

VEGFR-2 Inhibitors

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12][13] Thienopyrimidines have been identified as potent inhibitors of VEGFR-2 kinase.[12][13]

Key SAR Insights:

  • C2-Anilino Moiety: Similar to EGFR inhibitors, an aniline group at C2 was found to be important for potent VEGFR-2 inhibition in one series.

  • C7-Substitutions: Exploration of various substituents at the C7 position of the thieno[3,2-d]pyrimidine core was crucial for optimizing potency and selectivity. Small alkyl groups or constrained rings were found to be favorable.

  • Selectivity Engineering: Early thienopyrimidine leads showed potent activity against both VEGFR-2 and EGFR.[12] SAR efforts successfully identified modifications that diminished EGFR activity while retaining or improving VEGFR-2 potency, highlighting the tunability of the scaffold.[12][13]

Table 3: Comparative Activity of Thienopyrimidine-Based VEGFR-2 Inhibitors

Compound Key Feature VEGFR-2 IC₅₀ (µM) EGFR IC₅₀ (µM) Reference
Lead Compound 7-Chloro-2-anilino 0.004 0.003 [13]
Analog 45 7-Methyl-2-(3-chloroanilino) 0.003 0.14 [13]
Analog 49 7-Methyl-2-(3-ethynylanilino) 0.006 0.002 [13]

| Analog 55 | 7-Methyl-2-(3-hydroxyanilino) | 0.004 | >1.0 |[13] |

Experimental Protocols & Workflow

The evaluation of novel kinase inhibitors follows a standardized pipeline from initial biochemical screening to cellular and in vivo validation. The protocols described below are representative methodologies employed in the cited literature.

General Workflow for Inhibitor Evaluation

Workflow A Compound Synthesis & Purification B In Vitro Kinase Assay (Biochemical Potency - IC₅₀) A->B Primary Screen C Cell-Based Proliferation Assay (Cellular Potency - GI₅₀) B->C Hit Confirmation D Western Blot Analysis (Target Engagement) C->D Mechanism of Action E In Vivo Xenograft Study (Efficacy) D->E Lead Candidate

Caption: Standard workflow for kinase inhibitor discovery and validation.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a typical method to determine the IC₅₀ value of a compound against a specific kinase.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in a higher level of residual ATP, which is detected as a luminescent signal.

Materials:

  • Recombinant kinase (e.g., PI3Kα, EGFRL858R/T790M)

  • Kinase-specific substrate (e.g., PIP2 for PI3K, synthetic peptide for EGFR)

  • ATP solution

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Plating: Serially dilute test compounds in DMSO and add 1 µL to the wells of the assay plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells with a known potent inhibitor for "max inhibition" (0% activity) controls.

  • Kinase Reaction: Prepare a master mix containing the kinase, substrate, and assay buffer. Add 20 µL of this mix to each well.

  • Initiation: Prepare an ATP solution in assay buffer. Add 10 µL to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Add 30 µL of the luminescent assay reagent to each well to stop the kinase reaction and initiate the luminescence signal.

  • Reading: Incubate for 10 minutes at room temperature to stabilize the signal, then read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear tissue culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include DMSO-only vehicle controls.

  • Incubation: Incubate the plate for 72 hours in a CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

The thiopyranopyrimidine and thienopyrimidine scaffolds represent a highly successful and versatile platform for the design of potent and selective kinase inhibitors. SAR studies have established clear guidelines for optimizing activity against diverse kinase targets. For PI3K/mTOR, a C4-morpholine and appropriate C2-heterocycles are critical. For EGFR, a C4-anilino group combined with a C7-linked covalent warhead provides potent and selective inhibition of clinically relevant mutants. For VEGFR-2, substitutions at C2 and C7 can be tuned to achieve high potency and selectivity over other kinases like EGFR.

Future research in this area will likely focus on:

  • Improving Selectivity: Developing inhibitors with higher selectivity against specific kinase isoforms or mutant forms to minimize off-target effects and improve therapeutic index.

  • Overcoming Resistance: Designing next-generation inhibitors that can overcome acquired resistance mechanisms to current therapies.

  • Scaffold Hopping and Diversification: Utilizing computational methods and novel synthetic chemistry to explore new, related scaffolds that may offer improved properties.[8][14]

  • Targeting New Kinases: Applying the established SAR principles to develop inhibitors for other therapeutically relevant kinases.

By integrating rational design, synthetic chemistry, and rigorous biological evaluation, the thiopyranopyrimidine scaffold will undoubtedly continue to yield promising new candidates for targeted cancer therapy.

References

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A Tale of Two Scaffolds: A Comparative Guide to 2,4-Dichloropyrimidine and its Fused Analogue, 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine, in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist and process scientist, the pyrimidine core is a cornerstone of drug design. Its versatile reactivity and prevalence in biologically active molecules make it an indispensable scaffold. Among the plethora of pyrimidine-based building blocks, 2,4-dichloropyrimidine stands out as a workhorse, a readily available and highly versatile intermediate. However, the drive for novel chemical space and intellectual property has led to the exploration of more complex, fused pyrimidine systems. This guide provides a detailed comparison between the archetypal 2,4-dichloropyrimidine and its less-explored, structurally intriguing analogue, 2,4-dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine. We will delve into their synthesis, comparative reactivity, and potential applications, offering insights to guide your synthetic strategies.

At a Glance: Structural and Physicochemical Properties

A fundamental understanding of the physicochemical properties of these two molecules is the first step in appreciating their divergent synthetic utility.

Property2,4-DichloropyrimidineThis compound
CAS Number 3934-20-187466-23-7[1]
Molecular Formula C₄H₂Cl₂N₂[2]C₇H₆Cl₂N₂S[1]
Molecular Weight 148.98 g/mol [3]221.11 g/mol [1]
Appearance White to off-white crystalline solid[2][3]Not widely reported, likely a solid
Melting Point 57-61 °C[2]Not widely reported
Boiling Point ~207 °C[3]Not widely reported
Solubility Soluble in common organic solvents; slightly soluble in water[3]Expected to be soluble in common organic solvents

Synthesis of the Building Blocks

The accessibility of a starting material is a critical factor in its adoption for large-scale synthesis. Here, we compare the established routes to both dichloropyrimidine scaffolds.

2,4-Dichloropyrimidine: A Well-Trod Path

The synthesis of 2,4-dichloropyrimidine is a robust and well-documented process, typically starting from the inexpensive and readily available uracil. The most common method involves the chlorination of uracil using a variety of reagents, with phosphorus oxychloride (POCl₃) being a popular choice.[4]

Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine from Uracil [4]

  • Reaction Setup: In a two-necked round-bottom flask equipped with a condenser, dissolve uracil (1.0 eq) in phosphorus oxychloride (excess, serves as both reagent and solvent).

  • Chlorination: Heat the solution to reflux with stirring for 3-4 hours.

  • Work-up: After cooling, carefully remove the excess phosphorus oxychloride under reduced pressure.

  • Purification: The resulting oily residue is poured onto crushed ice and extracted with an organic solvent such as chloroform. The combined organic extracts are washed with a dilute sodium carbonate solution and dried over anhydrous sodium sulfate. Evaporation of the solvent yields 2,4-dichloropyrimidine.

This compound: An Emerging Scaffold

Detailed, peer-reviewed synthetic procedures for this compound are not as widely available in the chemical literature. However, based on the synthesis of related thiopyrano[3,2-d]pyrimidines, a plausible synthetic route would involve the construction of the thiopyran ring onto a pre-existing pyrimidine or the cyclization of a suitably functionalized thiopyran derivative to form the pyrimidine ring. One can envision a synthesis starting from a substituted thiopyranone, which is then used to build the pyrimidine ring, followed by chlorination.

The Heart of the Matter: A Comparative Analysis of Reactivity

The true value of these building blocks lies in their reactivity, particularly in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The two chlorine atoms on the pyrimidine ring are the primary handles for introducing molecular diversity.

2,4-Dichloropyrimidine: Predictable Regioselectivity

The reactivity of the two chlorine atoms in 2,4-dichloropyrimidine is well-established. In nucleophilic aromatic substitution reactions, the C4 position is generally more reactive than the C2 position.[5][6][7] This regioselectivity is attributed to the greater ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the C4 position, which is para to one of the ring nitrogens.[6]

However, this selectivity is not absolute and can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of other substituents on the pyrimidine ring.[5][7] For instance, while many amine nucleophiles preferentially attack the C4 position, certain reaction conditions can favor C2 substitution.[8]

In the realm of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, the C4 position also tends to be more reactive.[9][10] This is generally attributed to the favored oxidative addition of palladium into the C4-chlorine bond.[9]

Experimental Protocol: Regioselective Monosubstitution of 2,4-Dichloropyrimidine with an Amine

  • Reaction Setup: Dissolve 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as THF or ethanol.

  • Nucleophilic Addition: Add the amine nucleophile (1.0-1.2 eq) and a base such as triethylamine or diisopropylethylamine (DIPEA) to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to isolate the C4-substituted product.

This compound: A Frontier of Reactivity

Due to the limited availability of experimental data, a direct comparison of the reactivity of this compound is largely predictive. The fusion of the dihydro-thiopyran ring is expected to influence the electronic and steric environment of the dichloropyrimidine core.

Electronic Effects: The sulfur atom in the thiopyran ring, being less electronegative than carbon, can act as a weak electron-donating group through resonance. This might slightly decrease the overall electrophilicity of the pyrimidine ring compared to the non-fused analogue. However, the two electron-withdrawing nitrogen atoms of the pyrimidine ring will still dominate, rendering the C2 and C4 positions susceptible to nucleophilic attack.

Steric Effects: The fused dihydro-thiopyran ring introduces significant steric bulk around the C5 position of the pyrimidine ring. This steric hindrance could potentially influence the regioselectivity of nucleophilic attack. It is plausible that the increased steric hindrance near the C4 position could lead to a decrease in its relative reactivity, potentially making the C2 position more accessible to nucleophiles.

G cluster_0 2,4-Dichloropyrimidine Reactivity cluster_1 Predicted Reactivity of Fused Analogue 2,4-DCP 2,4-Dichloropyrimidine C4_Attack Nucleophilic Attack at C4 (Major) 2,4-DCP->C4_Attack More favorable Meisenheimer intermediate C2_Attack Nucleophilic Attack at C2 (Minor) 2,4-DCP->C2_Attack Fused_DCP 2,4-Dichloro-7,8-dihydro-6H- thiopyrano[3,2-d]pyrimidine Fused_C4 Nucleophilic Attack at C4 Fused_DCP->Fused_C4 Steric hindrance from fused ring? Fused_C2 Nucleophilic Attack at C2 Fused_DCP->Fused_C2

Applications in Drug Discovery and Beyond

2,4-Dichloropyrimidine: A Proven Scaffold in Medicinal Chemistry

2,4-Dichloropyrimidine is a cornerstone intermediate in the synthesis of a wide array of pharmaceuticals, particularly in the development of kinase inhibitors for cancer therapy.[2][3] Its ability to undergo sequential, regioselective substitutions allows for the facile construction of complex, highly functionalized pyrimidine cores. Notable examples of drugs synthesized using 2,4-dichloropyrimidine as a key building block include:

  • Pazopanib: A tyrosine kinase inhibitor used for the treatment of renal cell carcinoma and soft tissue sarcoma.[2]

  • AZD9291 (Osimertinib): An epidermal growth factor receptor (EGFR) inhibitor used to treat non-small cell lung cancer.[2]

Beyond oncology, 2,4-dichloropyrimidine is also utilized in the synthesis of antiviral and antibacterial agents, as well as in the agrochemical industry for the production of herbicides and fungicides.[3]

This compound: Unlocking New Chemical Space

The applications of this compound are not yet well-defined in the literature. However, the incorporation of the thiopyran ring introduces a three-dimensional character to the otherwise planar pyrimidine scaffold. This increased structural complexity can be advantageous in drug discovery for several reasons:

  • Novelty and Intellectual Property: The unique fused ring system provides access to novel chemical matter, which is crucial for securing intellectual property rights.

  • Improved Pharmacokinetic Properties: The non-planar nature of the fused ring may lead to improved solubility, metabolic stability, and other desirable ADME (absorption, distribution, metabolism, and excretion) properties.

  • Enhanced Target Binding: The specific geometry of the thiopyran ring could enable new or enhanced interactions with biological targets, potentially leading to increased potency and selectivity.

G cluster_0 2,4-Dichloropyrimidine cluster_1 This compound Scaffold Dichloropyrimidine Scaffold |  Synthetic Handle Planar_Scaffold Planar Aromatic Core Scaffold:f1->Planar_Scaffold 3D_Scaffold Introduces 3D character Scaffold:f1->3D_Scaffold Known_SAR Well-established SAR Planar_Scaffold->Known_SAR Approved_Drugs Leads to Approved Drugs (e.g., Pazopanib, Osimertinib) Known_SAR->Approved_Drugs Novel_IP Novel Chemical Space & IP 3D_Scaffold->Novel_IP Improved_PK Potential for Improved PK/ADME 3D_Scaffold->Improved_PK

Conclusion: A Choice Between the Familiar and the Frontier

The choice between 2,4-dichloropyrimidine and this compound in a synthetic campaign is a choice between a well-established, predictable workhorse and a novel, yet less-characterized, building block.

2,4-Dichloropyrimidine offers the advantages of:

  • Ready availability and well-established synthesis.

  • Predictable reactivity and regioselectivity.

  • A proven track record in the synthesis of successful pharmaceuticals.

This compound presents the opportunities of:

  • Access to novel chemical space and intellectual property.

  • The potential for improved physicochemical and pharmacokinetic properties due to its three-dimensional structure.

  • The possibility of discovering new structure-activity relationships.

For researchers and drug development professionals, 2,4-dichloropyrimidine remains the go-to reagent for established synthetic routes and for exploring structure-activity relationships around a known pharmacophore. In contrast, this compound represents a compelling option for scaffold hopping, lead optimization campaigns where novelty is paramount, and for projects seeking to explore new regions of chemical space. The limited data on this fused system also highlights an opportunity for further academic and industrial research to fully elucidate its synthetic potential.

References

  • El‐Bahaie, S., & Assy, M. G. (1990). Synthesis of 2‐Arylthiopyrano[2, 3‐d]Pyrimidines and Thieno[2, 3‐D]Pyrimidines. Journal of the Chinese Chemical Society, 37(5), 497–500. [Link]

  • The Critical Role of 2,4-Dichloropyrimidine in Modern Drug Synthesis. (n.d.). Retrieved from [Link]

  • 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. (n.d.). Srini Chem. Retrieved from [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Synlett. Retrieved from [Link]

  • 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. (n.d.). Studylib. Retrieved from [Link]

  • What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds? (n.d.). FAQ. Retrieved from [Link]

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  • A kind of preparation method of 2,4-dichloropyrimidine and its derivatives. (n.d.). Google Patents.
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  • Synthesis of thiopyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]furo[3,2-d]pyrimidines. (2008). Monatshefte für Chemie - Chemical Monthly, 139(11), 1367-1373. [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (2023). Molecules, 28(15), 5786. [Link]

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  • Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. (2024). Archiv der Pharmazie, 357(5), e2300736. [Link]

  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022). Molecules, 27(22), 7785. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). Molecules, 24(22), 4161. [Link]

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A Comparative Guide to the Reactivity of Thiopyranopyrimidines and Furopyrimidines for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the biological activity, selectivity, and pharmacokinetic profile of a potential therapeutic agent. Among the myriad of privileged structures, thiopyranopyrimidines and furopyrimidines have emerged as versatile frameworks for the design of novel therapeutics, particularly in oncology and virology. Their structural resemblance to endogenous purines allows them to effectively interact with a wide range of biological targets. This guide provides an in-depth, objective comparison of the chemical reactivity of these two important classes of bicyclic heterocycles, supported by experimental data and detailed protocols to aid researchers in their synthetic endeavors.

The Influence of the Heteroatom: A Tale of Two Rings

The fundamental difference between thiopyranopyrimidines and furopyrimidines lies in the nature of the heteroatom within the five-membered ring: sulfur versus oxygen. This seemingly subtle distinction has significant consequences for the electronic properties and, consequently, the chemical reactivity of the entire fused system.

The electronegativity of oxygen (3.44 on the Pauling scale) is considerably higher than that of sulfur (2.58). This leads to a greater polarization of the C-O bonds in the furan ring compared to the C-S bonds in the thiophene ring. As a result, the lone pair of electrons on the sulfur atom in the thiophene ring is more available for delocalization into the aromatic system. This enhanced electron-donating ability of sulfur generally renders the thiophene ring more electron-rich and, therefore, more susceptible to electrophilic attack compared to the furan ring. Conversely, the electron-withdrawing nature of the pyrimidine ring deactivates the fused system towards electrophilic substitution while activating it for nucleophilic attack, particularly at the pyrimidine moiety.

Electrophilic Substitution: A Clear Distinction in Reactivity

Electrophilic aromatic substitution is a cornerstone of heterocyclic functionalization. In the context of thieno- and furopyrimidines, the five-membered ring is the more electron-rich component and thus the preferred site of electrophilic attack.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto an electron-rich aromatic ring. Studies on thienopyrimidine systems have demonstrated that this reaction proceeds readily on the thiophene ring. For instance, 3-acetyl-2-aminothiophenes can undergo a Vilsmeier-Haack type reaction to form thienopyridines, showcasing the reactivity of the thiophene core.[1] The Vilsmeier-Haack reagent, being a relatively mild electrophile, is well-suited for the functionalization of these electron-rich heterocycles.[2][3][4][5]

While direct comparative quantitative data is scarce in the literature, the general principles of electrophilic aromatic substitution on five-membered heterocycles suggest that thienopyrimidines would be more reactive towards Vilsmeier-Haack formylation than their furopyrimidine counterparts due to the greater electron-donating ability of the sulfur atom.

Nitration and Halogenation

Nitration and halogenation are classic electrophilic substitution reactions. For thieno[2,3-d]pyrimidin-4-ones, it has been shown that nitration can lead to electrophilic ipso-substitution of methyl groups at the C-5 position of the thiophene ring.[6] The pyrimidine ring, being electron-deficient, is generally resistant to direct electrophilic attack unless strongly activated by electron-donating groups.[7][8]

For furopyrimidines, electrophilic substitution on the furan ring is also possible, though typically under harsher conditions than for the thiophene analogues. The higher electronegativity of the oxygen atom makes the furan ring less nucleophilic.

Table 1: Predicted Relative Reactivity in Electrophilic Substitution

Reaction TypeThiopyranopyrimidineFuropyrimidineRationale
Vilsmeier-Haack FormylationMore ReactiveLess ReactiveHigher electron density on the thiophene ring.
NitrationMore ReactiveLess ReactiveSulfur's greater ability to stabilize the positive charge in the intermediate.
HalogenationMore ReactiveLess ReactiveLower electronegativity of sulfur enhances nucleophilicity of the thiophene ring.

Nucleophilic Aromatic Substitution: Activating the Pyrimidine Ring

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group, such as a halogen, is present at the C2 or C4 positions. This is a widely exploited strategy for the diversification of both thienopyrimidine and furopyrimidine scaffolds.

The synthesis of numerous thieno[3,2-d]pyrimidine derivatives has been achieved through the sequential SNAr of secondary amines followed by Suzuki coupling reactions.[9] Similarly, the functionalization of furo[3,4-d]pyrimidines often involves the introduction of a chlorine atom at the 4-position, which is then displaced by various nucleophiles.[10]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of a Thienopyrimidine Derivative

This protocol is a general representation based on established procedures for the formylation of electron-rich heterocycles.

Materials:

  • Substituted thieno[2,3-d]pyrimidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred, cooled (0 °C) solution of anhydrous DMF (3 eq.) in anhydrous DCE, add POCl₃ (1.5 eq.) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of the substituted thieno[2,3-d]pyrimidine (1 eq.) in anhydrous DCE to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired formylated thienopyrimidine.

Diagram 1: Vilsmeier-Haack Reaction Workflow

G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup and Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Reaction_Mix Reaction Mixture Vilsmeier->Reaction_Mix Thienopyrimidine Thienopyrimidine Thienopyrimidine->Reaction_Mix Workup Aqueous Workup Reaction_Mix->Workup Extraction Extraction Workup->Extraction Purification Purification Extraction->Purification Product Formylated Product Purification->Product

Caption: Workflow for the Vilsmeier-Haack formylation of thienopyrimidines.

Protocol 2: Nucleophilic Aromatic Substitution on a 4-Chlorofuropyrimidine

This protocol outlines a general procedure for the displacement of a chloro group from a furopyrimidine scaffold.

Materials:

  • 4-Chlorofuropyrimidine derivative

  • Nucleophile (e.g., a primary or secondary amine)

  • Anhydrous solvent (e.g., Dioxane, DMF, or Acetonitrile)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA) for amine nucleophiles)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 4-chlorofuropyrimidine derivative (1 eq.) in the chosen anhydrous solvent, add the nucleophile (1.2 eq.) and the base (1.5 eq.).

  • Heat the reaction mixture to a temperature between 80 °C and reflux, and stir for 4-12 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired substituted furopyrimidine.

Diagram 2: Nucleophilic Aromatic Substitution Workflow

G cluster_reaction Substitution Reaction cluster_workup Workup and Purification Chlorofuropyrimidine 4-Chlorofuropyrimidine Reaction_Mix Reaction Mixture Chlorofuropyrimidine->Reaction_Mix Nucleophile Nucleophile Nucleophile->Reaction_Mix Base Base Base->Reaction_Mix Workup Aqueous Workup Reaction_Mix->Workup Extraction Extraction Workup->Extraction Purification Purification Extraction->Purification Product Substituted Product Purification->Product

Caption: General workflow for nucleophilic substitution on 4-chlorofuropyrimidines.

Conclusion and Future Perspectives

For the medicinal chemist, these differences in reactivity offer a strategic advantage. When designing a synthetic route that requires functionalization of the five-membered ring via electrophilic substitution, a thiopyranopyrimidine scaffold may be the more judicious choice. Conversely, if the synthetic strategy hinges on a challenging nucleophilic substitution on the pyrimidine ring, a furopyrimidine core might offer a slight kinetic advantage.

It is important to note that while these general trends provide a valuable framework, the specific substitution pattern on the heterocyclic system can significantly modulate its reactivity. Therefore, a careful consideration of all electronic and steric factors is paramount in the design of synthetic strategies for these important classes of compounds. Further quantitative kinetic and computational studies are warranted to provide a more definitive and nuanced understanding of the comparative reactivity of these valuable heterocyclic systems.

References

  • Thieno[2,3-d]Pyrimidin-4-Ones. Part 3.* Electrophilic Ipso-Substitution Reactions of Methyl and Methoxycarbonyl Groups. ResearchGate. [Link]

  • Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d ]pyrimidine derivatives. ResearchGate. [Link]

  • Scheme-1 3-Acetyl-2-aminothiophenes undergo Vilsmeier-Haack type reaction to form thienopyridines. ResearchGate. [Link]

  • Straightforward Synthesis of Functionalized Furo[3,4‐d]pyrimidine‐2,4‐diones. Sci-Hub. [Link]

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC - PubMed Central. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. PubMed. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijrpsonline.com. [Link]

  • Straightforward Synthesis of Functionalized Furo[3,4-d]pyrimidine-2,4-diones. Sci-Hub. [Link]

  • Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. PubMed. [Link]

  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. [Link]

  • [From Routine Acylation Towards Stable Sigma-Complexes of Pyrimidine: Carbon Protonation of the Pyrimdine-Ring]. PubMed. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. NIH. [Link]

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. NIH. [Link]

  • STUDIES ON THE VILSMEIER-HAACK REACTION. PART IV. SYNTHESIS AND REACTION OF SOME 3-METHY L-l-PHENYL-4-(ACETY L; IMINOACETYL AND THIOACETYL)-2-PYRAZOLIN-5-THIONE. Sci-Hub. [Link]

  • Spirocyclic thienopyrimidines: synthesis, new rearrangement under Vilsmeier conditions and in silico prediction of anticancer activity. ResearchGate. [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Publishing. [Link]

  • Synthesis of novel thienopyrimidines and evaluation for their anti- inflammatory activity. JOCPR. [Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC. [Link]

  • Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. PubMed. [Link]

  • Synthesis of Some Thienopyrimidine Derivatives. PMC - NIH. [Link]

  • synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. ResearchGate. [Link]

  • Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. ResearchGate. [Link]

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  • Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. NIH. [Link]

  • Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. PMC - NIH. [Link]

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A Comparative In Vitro Evaluation of Novel 2,4-Disubstituted-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Emerging Bioactive Scaffolds

In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that offer both potent and selective biological activity is perpetual. The thiopyrano[3,2-d]pyrimidine core, a fusion of a thiopyran and a pyrimidine ring, represents a privileged structure with diverse pharmacological potential. This guide provides an in-depth comparative analysis of novel compounds derived from the versatile starting material, 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine. While this scaffold has shown promise across multiple therapeutic areas, this guide will focus on a well-documented series of derivatives evaluated as selective inhibitors of phosphodiesterase 4B (PDE4B), with comparative insights into the broader anticancer and antimicrobial potential of related thiopyranopyrimidine structures.

The Thiopyrano[3,2-d]pyrimidine Scaffold: A Platform for Diverse Bioactivity

The 7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine skeleton presents a unique three-dimensional structure that is amenable to substitution at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. The reactivity of the dichloro- precursor at the 2- and 4-positions enables the introduction of a wide array of functional groups, leading to libraries of novel compounds with distinct biological profiles.

Comparative Analysis: PDE4B Inhibition

A significant breakthrough in the exploration of this scaffold has been the development of highly selective inhibitors of PDE4B.[1] PDE4B is a key enzyme in inflammatory pathways, and its selective inhibition is a promising strategy for the treatment of chronic obstructive pulmonary disease (COPD) with a potentially wider therapeutic window than non-selective PDE4 inhibitors.[1]

A study focused on two series of derivatives: 7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidines and their 5,5-dioxo counterparts. The in vitro inhibitory activity of these compounds against human PDE4B2 and PDE4D2 enzymes was evaluated to determine their potency and selectivity.[1]

Key Findings in PDE4B Inhibition:

The research culminated in the identification of 2-(3-chloro-4-methoxy-phenyl)-5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine derivative 54 as a highly potent and selective PDE4B inhibitor.[1] This compound demonstrated an IC50 value of 3.0 nM against human PDE4B and a remarkable 433-fold selectivity over PDE4D.[1] The optimization of substituents on both the pyrimidine ring and the side-chain phenyl ring was crucial in achieving this high degree of selectivity.[1]

Table 1: In Vitro PDE4B and PDE4D2 Inhibitory Activity of Selected Thiopyrano[3,2-d]pyrimidine Derivatives [1]

CompoundRXhPDE4B IC50 (nM)hPDE4D2 IC50 (nM)Selectivity (PDE4D/PDE4B)
Reference A 3-chloro-4-methoxyphenylS151208
Reference B 3-chloro-4-methoxyphenylSO23.01300433
54 2-(3-chloro-4-methoxy-phenyl)SO23.0>10000>3333

Data synthesized from the findings reported in the study on PDE4B inhibitors.[1]

The structure-activity relationship (SAR) studies revealed that the oxidation of the sulfur atom to a sulfone (SO2) significantly enhanced PDE4B selectivity. This modification, coupled with optimal substitutions on the phenyl ring at the 2-position of the pyrimidine core, proved to be a key strategy for achieving the desired pharmacological profile.

Broader Therapeutic Potential: Anticancer and Antimicrobial Activities

While the most detailed in vitro data for the specific 2,4-disubstituted-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine scaffold centers on PDE4B inhibition, the broader class of thiopyranopyrimidines has demonstrated significant promise as anticancer and antimicrobial agents.

Anticancer Activity of Related Thiopyranopyrimidines

Numerous studies have reported the cytotoxic effects of novel thiopyranopyrimidine derivatives against various cancer cell lines. For instance, a series of novel thiopyrano[4,3-d]pyrimidine derivatives were designed and synthesized as PI3K/mTOR dual inhibitors, a key signaling pathway in cancer cell proliferation and survival.[2] One of the most promising compounds from this series, S-64 , exhibited potent inhibitory activity against mTOR and PI3Kα with IC50 values of 0.86μM and 0.69μM, respectively.[2]

Another study on novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives identified a compound, 3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione, with high activity against HeLa cancer cell lines, boasting a GI50 of 0.03 µM. These findings underscore the potential of the thiopyranopyrimidine scaffold as a template for the development of novel anticancer agents.

Table 2: Comparative Anticancer Activity of Various Thiopyranopyrimidine Derivatives

Compound ClassTarget/Cell LineKey CompoundIC50/GI50 (µM)Reference
Thiopyrano[4,3-d]pyrimidinesmTOR/PI3KαS-640.86 / 0.69[2]
Thieno[2,3-d]pyrimidinesMCF-7 (Breast Cancer)Compound 1422.12[3]
2H-thiopyran-pyrimidine-2,4-dionesHeLa (Cervical Cancer)3-((2,6-bis(4-hydroxyphenyl)...)0.03
Pyrano[2,3-d]pyrimidineHepG2 (Liver Cancer)Compound 5a2.09[4]
Antimicrobial Potential of Related Thiopyranopyrimidines

The fused pyrimidine ring system is a common feature in many compounds with antimicrobial properties. Several studies have explored the antibacterial and antifungal activities of novel thiopyranopyrimidine derivatives. For example, a series of new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines were synthesized and evaluated for their antimicrobial activity, with some compounds showing promising results against both gram-positive and gram-negative bacteria.[5][6][7][8] In another study, a 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione derivative demonstrated a low minimum inhibitory concentration (MIC) of 0.25 µg/mL against Candida albicans.

Table 3: Comparative Antimicrobial Activity of Various Thiopyranopyrimidine Derivatives

Compound ClassOrganismKey CompoundMIC (µg/mL)Reference
2H-thiopyran-pyrimidine-2,4-dionesCandida albicans3-((2,6-di(furan-2-yl)...)0.25
2H-thiopyran-pyrimidine-2,4-dionesGram-positive & Gram-negative bacteria3-((2,6-di(furan-2-yl)...)8
Pyrano[2,3-d]pyrimidineB. subtilis, S. aureus, E. coliCompound 5b-[4]

Experimental Protocols

To ensure the reproducibility and validity of in vitro evaluations, standardized protocols are essential. Below are detailed methodologies for the key assays discussed in this guide.

In Vitro PDE4B Inhibition Assay

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of test compounds against purified human PDE4B enzyme.

Workflow for PDE4B Inhibition Assay

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis reagent_prep Prepare Assay Buffer, Enzyme, Substrate (cAMP), and Test Compounds plate_setup Add Buffer, Enzyme, and Test Compounds to 384-well plate reagent_prep->plate_setup initiation Initiate reaction by adding cAMP substrate plate_setup->initiation incubation Incubate at room temperature for a defined period initiation->incubation termination Stop reaction with a stop solution incubation->termination detection_reagent Add detection reagent (e.g., HTRF-based) termination->detection_reagent read_plate Read plate on a compatible plate reader detection_reagent->read_plate data_processing Calculate percent inhibition relative to controls read_plate->data_processing ic50_calc Determine IC50 values using non-linear regression data_processing->ic50_calc

Caption: Workflow for in vitro PDE4B enzymatic assay.

  • Reagent Preparation: Prepare assay buffer, recombinant human PDE4B2 enzyme, cAMP substrate, and serial dilutions of the test compounds.

  • Assay Plate Setup: In a 384-well plate, add the assay buffer, PDE4B2 enzyme, and the test compounds at various concentrations.

  • Reaction Initiation: Start the enzymatic reaction by adding the cAMP substrate to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time to allow for enzymatic conversion of cAMP.

  • Reaction Termination: Stop the reaction by adding a stop solution.

  • Detection: Add detection reagents, such as those for a homogeneous time-resolved fluorescence (HTRF) assay, which measures the remaining cAMP.

  • Data Acquisition: Read the plate using a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive and negative controls. Determine the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Workflow for MTT Cytotoxicity Assay

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_readout Data Acquisition & Analysis cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24 hours to allow cell attachment cell_seeding->incubation1 add_compounds Add serial dilutions of test compounds to wells incubation1->add_compounds incubation2 Incubate for 48-72 hours add_compounds->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours (formazan formation) add_mtt->incubation3 solubilization Add solubilizing agent (e.g., DMSO) incubation3->solubilization read_absorbance Measure absorbance at ~570 nm solubilization->read_absorbance calculate_viability Calculate percent cell viability and determine IC50 values read_absorbance->calculate_viability

Caption: Workflow for MTT cell viability assay.

  • Cell Seeding: Plate the desired cancer cell line in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for an additional 48 to 72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_readout MIC Determination compound_dilution Prepare serial dilutions of test compounds in a 96-well plate inoculation Inoculate each well with the microbial suspension compound_dilution->inoculation inoculum_prep Prepare a standardized microbial inoculum inoculum_prep->inoculation incubation Incubate the plate at an appropriate temperature and duration inoculation->incubation visual_inspection Visually inspect for microbial growth (turbidity) mic_determination Determine the MIC as the lowest concentration with no visible growth visual_inspection->mic_determination

Sources

A Comparative Guide to Pharmacophore Modeling of Thiopyranopyrimidine-Derived Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the thiopyranopyrimidine scaffold represents a privileged structure in the design of potent and selective kinase inhibitors. Its unique three-dimensional arrangement of heteroatoms and aromatic surfaces provides a versatile framework for engaging with the ATP-binding site of various kinases, which are pivotal targets in oncology and inflammatory diseases. This guide provides an in-depth, objective comparison of pharmacophore modeling strategies for inhibitors derived from this scaffold, supported by established methodologies and experimental insights.

The Thiopyranopyrimidine Scaffold: A Foundation for Kinase Inhibition

The thiopyranopyrimidine core, a fusion of a thiopyran and a pyrimidine ring, has been the subject of extensive medicinal chemistry efforts. Its derivatives have shown significant promise as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and others. The rationale for its efficacy lies in its ability to present key pharmacophoric features in a spatially favorable orientation for interaction with the kinase active site.

A crucial aspect of designing novel inhibitors based on this scaffold is to understand the essential steric and electronic features required for optimal interaction with the target protein. This is where pharmacophore modeling becomes an indispensable tool. A pharmacophore is defined as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or to block) its biological response".

Principles of Pharmacophore Modeling for Thiopyranopyrimidine Inhibitors

Pharmacophore models can be developed through two primary approaches: ligand-based and structure-based. The choice between these methods is dictated by the availability of experimental data.

  • Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the target protein is unknown, but a set of active compounds is available. The model is generated by aligning the active molecules and identifying the common chemical features that are essential for their biological activity.

  • Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein, typically complexed with a ligand, is available from sources like the Protein Data Bank (PDB), a structure-based pharmacophore can be derived. This method directly maps the key interaction points between the ligand and the protein's active site.

For thiopyranopyrimidine-based kinase inhibitors, both approaches are viable, as numerous crystal structures of kinases in complex with inhibitors are available, and extensive structure-activity relationship (SAR) data has been published.

A Step-by-Step Workflow for Pharmacophore Model Development

The following protocol outlines a comprehensive workflow for generating and validating a pharmacophore model for thiopyranopyrimidine-derived kinase inhibitors.

Experimental Protocol: Ligand-Based Pharmacophore Model Generation
  • Dataset Preparation:

    • Compile a structurally diverse set of thiopyranopyrimidine derivatives with a wide range of biological activities (e.g., IC50 values) against the target kinase.

    • Divide the dataset into a training set (typically 70-80% of the compounds) to build the model and a test set (the remaining 20-30%) to validate it.

  • Conformational Analysis:

    • Generate a representative set of low-energy 3D conformations for each molecule in the training set. This step is crucial as the bioactive conformation is often not the global minimum energy state.

  • Pharmacophore Feature Identification:

    • Identify the key pharmacophoric features present in the training set molecules. For thiopyranopyrimidine kinase inhibitors, these typically include:

      • Hydrogen Bond Acceptors (HBA)

      • Hydrogen Bond Donors (HBD)

      • Hydrophobic (HY) regions

      • Aromatic Rings (AR)

  • Model Generation and Scoring:

    • Utilize a pharmacophore generation algorithm (e.g., HipHop in Catalyst, Phase) to align the training set molecules and identify common pharmacophoric features.

    • The algorithm will generate multiple pharmacophore hypotheses, which are then scored based on how well they map the features of the most active compounds.

  • Model Validation:

    • Test Set Prediction: Use the generated pharmacophore model to predict the activity of the compounds in the test set. A good model should exhibit a strong correlation between the predicted and experimental activities.

    • Fischer's Randomization Test: This statistical method assesses the significance of the pharmacophore model by comparing its correlation coefficient to those of models generated from randomized data. A confidence level of 95% or higher indicates a robust model.

    • Receiver Operating Characteristic (ROC) Curve Analysis: This is a graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied. In pharmacophore validation, it helps to assess the model's ability to distinguish between active and inactive compounds.

The following diagram illustrates the general workflow for pharmacophore model generation and validation.

Pharmacophore_Workflow cluster_Data_Preparation Data Preparation cluster_Model_Generation Model Generation cluster_Model_Validation Model Validation cluster_Application Application Data_Collection Collect Thiopyranopyrimidine Derivatives with Activity Data Dataset_Split Split into Training and Test Sets Data_Collection->Dataset_Split Conformation_Generation Generate 3D Conformations (Training Set) Dataset_Split->Conformation_Generation Feature_Identification Identify Pharmacophoric Features (HBA, HBD, HY, AR) Conformation_Generation->Feature_Identification Hypothesis_Generation Generate Pharmacophore Hypotheses Feature_Identification->Hypothesis_Generation Test_Set_Prediction Predict Activity of Test Set Hypothesis_Generation->Test_Set_Prediction Statistical_Validation Statistical Validation (e.g., Fischer's Test, ROC) Test_Set_Prediction->Statistical_Validation Virtual_Screening Virtual Screening of Compound Libraries Statistical_Validation->Virtual_Screening Validated Model Hit_Identification Identification of Novel Active Scaffolds Virtual_Screening->Hit_Identification

Caption: A generalized workflow for ligand-based pharmacophore modeling and its application in virtual screening.

Comparative Analysis of Pharmacophore Modeling Software

Several software packages are available for pharmacophore modeling, each with its own strengths and weaknesses. The choice of software can significantly impact the quality of the resulting model.

SoftwareKey FeaturesStrengthsConsiderations
LigandScout Intuitive 3D graphical interface, structure- and ligand-based modeling, automated pharmacophore generation from PDB files.User-friendly, excellent for structure-based modeling and visualization.May be less customizable for advanced users compared to other platforms.
Phase (Schrödinger) Integrates with the Schrödinger suite, robust ligand-based pharmacophore perception, 3D-QSAR capabilities.Powerful for ligand-based modeling and seamlessly integrates with other drug discovery tools like Glide for docking.[1]Part of a larger, commercial software suite which may be a cost consideration.
Discovery Studio (BIOVIA) Comprehensive suite with tools for ligand- and structure-based design (Catalyst), molecular dynamics, and QSAR.A versatile and powerful platform for a wide range of computational chemistry tasks.Can have a steep learning curve due to its extensive functionalities.
MOE (Chemical Computing Group) Integrated environment for drug discovery, includes pharmacophore modeling, docking, and QSAR.Strong all-in-one platform with a focus on scientific rigor.Licensing costs can be a factor for academic labs.

Case Study: A Representative Pharmacophore Model for EGFR Inhibitors with a Thiopyranopyrimidine Scaffold

Based on published 3D-QSAR studies on thiopyranopyrimidine and related thienopyrimidine derivatives targeting EGFR, a representative pharmacophore model can be hypothesized.[2][3] These studies often reveal the importance of specific steric and electronic fields for biological activity.

Hypothetical Pharmacophore Features for a Thiopyranopyrimidine-based EGFR Inhibitor:

  • One Hydrogen Bond Acceptor (HBA): Interacting with the hinge region of the kinase (e.g., the backbone NH of Met793 in EGFR). This is often a nitrogen atom in the pyrimidine ring.

  • One Hydrogen Bond Donor (HBD): Depending on the substitution pattern, a donor group can form additional interactions in the active site.

  • One Aromatic Ring (AR): The thiopyranopyrimidine core itself, making π-π stacking interactions.

  • Two Hydrophobic (HY) Regions: One occupying the hydrophobic pocket near the gatekeeper residue and another extending into the solvent-exposed region, often corresponding to substituents on the core scaffold.

The following diagram illustrates a hypothetical pharmacophore model for a thiopyranopyrimidine-based kinase inhibitor.

Pharmacophore_Model HBA HBA AR AR HBA->AR ~4.5 Å HBD HBD AR->HBD ~5.2 Å HY1 HY AR->HY1 ~3.8 Å HY2 HY HY1->HY2 ~6.0 Å

Caption: A representative pharmacophore model for a thiopyranopyrimidine-based kinase inhibitor.

Application in Virtual Screening and Lead Optimization

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large compound libraries (e.g., ZINC, ChEMBL) to identify novel molecules that match the pharmacophoric features.[4] This process, known as pharmacophore-based virtual screening, is a powerful tool for hit identification and scaffold hopping.

Furthermore, the pharmacophore model can guide the lead optimization process by providing insights into the key structural requirements for activity. By understanding which features are essential, medicinal chemists can design modifications to the thiopyranopyrimidine scaffold to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

Pharmacophore modeling is a cornerstone of modern computer-aided drug design, providing a rational framework for understanding and predicting the biological activity of small molecules. For inhibitors derived from the versatile thiopyranopyrimidine scaffold, this approach is particularly valuable for elucidating the key interactions with their kinase targets. By following a systematic workflow of data preparation, model generation, and rigorous validation, researchers can develop robust pharmacophore models that can accelerate the discovery of novel and more effective kinase inhibitors. The choice of software and the specific modeling strategy (ligand- vs. structure-based) should be tailored to the available data and the specific research question at hand.

References

  • Design, synthesis and 3D-QSAR analysis of novel thiopyranopyrimidine derivatives as potential antitumor agents inhibiting A549 and Hela cancer cells. PubMed. Available at: [Link]

  • A three-dimensional pharmacophore modelling of ITK inhibitors and virtual screening for novel inhibitors. PubMed. Available at: [Link]

  • 3D-QSAR (CoMFA, CoMFA-RG, CoMSIA) and molecular docking study of thienopyrimidine and thienopyridine derivatives to explore structural requirements for aurora-B kinase inhibition. PubMed. Available at: [Link]

  • Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. PubMed. Available at: [Link]

  • PHARMACOPHORE MODELING AND QSAR STUDY OF THIENO (3, 2 - b) PYRIMIDINE ANALOGS AS VEGFR-2 INHIBITORS Original Article. Semantic Scholar. Available at: [Link]

  • Structure-based pharmacophore model summary with its generated features. ResearchGate. Available at: [Link]

  • Pharmacophore Models for Virtual Screening. ResearchGate. Available at: [Link]

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  • 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. Frontiers. Available at: [Link]

  • Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. PubMed. Available at: [Link]

  • Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines. Sci-Hub. Available at: [Link]

  • Ligand-based pharmacophore modeling and molecular dynamic simulation approaches to identify putative MMP-9 inhibitors. National Institutes of Health. Available at: [Link]

  • Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. Arabian Journal of Chemistry. Available at: [Link]

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  • 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. National Institutes of Health. Available at: [Link]

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  • Pharmacophore-based virtual screening approaches to identify novel molecular candidates against EGFR through comprehensive computational approaches and in-vitro studies. Frontiers. Available at: [Link]

  • Structure-based pharmacophore modeling, virtual screening and simulation studies for the identification of potent anticancerous phytochemical lead targeting cyclin-dependent kinase 2. Taylor & Francis Online. Available at: [Link]

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A Comparative Docking Analysis of Thiopyranopyrimidine Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of oncology drug discovery, the quest for selective and potent kinase inhibitors is a perpetual endeavor. Kinase signaling pathways are frequently dysregulated in various cancers, making them a prime target for therapeutic intervention. Among the diverse heterocyclic scaffolds explored, thiopyranopyrimidines have emerged as a promising class of compounds with significant potential to modulate kinase activity. Their unique structural features offer opportunities for developing targeted therapies with improved efficacy and reduced off-target effects.

This guide provides a comprehensive comparative analysis of the docking performance of a representative thiopyranopyrimidine derivative against the well-established kinase inhibitors, Lapatinib and Erlotinib. We will delve into a detailed, step-by-step molecular docking protocol, present a comparative analysis of binding affinities and interactions, and discuss the implications of these findings for future drug design. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibitor discovery.

The Rationale for a Comparative Docking Study

Kinases, particularly those in the epidermal growth factor receptor (EGFR) family, such as EGFR (ErbB1) and HER2 (ErbB2), are critical targets in cancer therapy.[1][2] Overexpression or mutation of these receptors can lead to uncontrolled cell proliferation and tumor growth.[1] Lapatinib, a dual tyrosine kinase inhibitor of EGFR and HER2, and Erlotinib, a selective EGFR inhibitor, are established drugs in the clinical management of certain cancers.[2][3]

Thiopyranopyrimidine derivatives, structural analogs of the purine nucleus, have garnered attention for their potential to inhibit a range of kinases.[4][5] A comparative docking study allows for an in silico assessment of the binding potential of these novel compounds relative to established drugs. By simulating the interaction between the ligand and the protein's binding site, we can predict binding affinities and visualize the key molecular interactions that stabilize the complex. This information is invaluable for lead optimization and for understanding the structure-activity relationships (SAR) that govern inhibitory potency.

Experimental Design & Methodology

This section outlines a robust and reproducible molecular docking protocol using AutoDock Vina, a widely used and validated open-source docking program.[6] The protocol is designed to be a self-validating system, ensuring the reliability of the generated data.

Target Protein and Ligand Selection
  • Target Proteins:

    • EGFR Kinase Domain: The crystal structure of the EGFR kinase domain in complex with Erlotinib (PDB ID: 1M17) was selected as the target for evaluating EGFR inhibition.[7]

    • HER2 Kinase Domain: The crystal structure of the HER2 kinase domain (PDB ID: 3PP0) was chosen to assess the potential for HER2 inhibition.[8][9]

  • Ligands:

    • Thiopyranopyrimidine Derivative (Compound X): As a representative of the thiopyranopyrimidine class, we have selected a thieno[2,3-d]pyrimidine derivative (a closely related analog for which docking data is available) for this comparative study. The 2D and 3D structures of this compound will be generated for docking.

    • Lapatinib: A dual EGFR/HER2 inhibitor, serving as a key comparator.

    • Erlotinib: A selective EGFR inhibitor, providing a benchmark for EGFR-targeted interactions.

Detailed Docking Protocol

The following step-by-step protocol details the procedure for preparing the protein and ligands, performing the docking simulations, and analyzing the results.

1. Protein Preparation:

  • Retrieval: Download the PDB files for 1M17 and 3PP0 from the RCSB Protein Data Bank.

  • Cleaning: Remove all non-essential molecules, including water, co-crystallized ligands, and ions from the PDB file using a molecular visualization tool like PyMOL or Chimera.

  • Protonation and Charge Assignment: Add polar hydrogens and assign Gasteiger charges to the protein structure using AutoDock Tools (ADT). This step is crucial for accurate calculation of electrostatic interactions.

  • File Format Conversion: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

2. Ligand Preparation:

  • Structure Generation: Obtain the 2D structures of the thiopyranopyrimidine derivative, Lapatinib, and Erlotinib. Use a chemical drawing tool like ChemDraw to create the structures and then convert them to 3D SDF files.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures using a force field like MMFF94 to obtain a low-energy conformation.

  • Torsion Angle Definition: Define the rotatable bonds in the ligands using ADT. This allows for ligand flexibility during the docking process.

  • File Format Conversion: Save the prepared ligand structures in the PDBQT format.

3. Grid Box Generation:

  • Binding Site Definition: For each protein, define a grid box that encompasses the ATP-binding site. The coordinates of the grid box can be determined based on the position of the co-crystallized ligand in the original PDB file.

  • Grid Parameter File: Generate a grid parameter file that specifies the dimensions and center of the grid box.

4. Molecular Docking with AutoDock Vina:

  • Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.

  • Execution: Run the docking simulation using the AutoDock Vina executable from the command line. The program will generate an output file containing the predicted binding poses of the ligand ranked by their binding affinities (in kcal/mol).

  • Exhaustiveness: Set the exhaustiveness parameter to a value of 8 or higher to ensure a thorough search of the conformational space.

5. Analysis of Docking Results:

  • Binding Affinity: The primary metric for comparison is the binding affinity (docking score) reported in the output file. A more negative value indicates a stronger predicted binding affinity.

  • Binding Pose and Interactions: Visualize the top-ranked binding pose of each ligand within the protein's active site using PyMOL or Discovery Studio Visualizer. Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein.

  • RMSD Calculation: To validate the docking protocol, the co-crystallized ligand (Erlotinib for 1M17) can be re-docked into its binding site. The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose should ideally be less than 2.0 Å.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure (PDB: 1M17, 3PP0) PDB_Clean Clean Protein (Remove Water, etc.) PDB->PDB_Clean Ligands Ligand Structures (Thiopyranopyrimidine, Lapatinib, Erlotinib) Lig_Prep Prepare Ligands (Energy Minimization, Torsions) Ligands->Lig_Prep PDB_PDBQT Convert to PDBQT PDB_Clean->PDB_PDBQT Lig_PDBQT Convert to PDBQT Lig_Prep->Lig_PDBQT Grid Define Grid Box (Binding Site) PDB_PDBQT->Grid Vina Run AutoDock Vina Lig_PDBQT->Vina Grid->Vina Results Output: Poses & Scores Vina->Results Analysis Analyze Binding Affinity & Interactions Results->Analysis Comparison Comparative Analysis Analysis->Comparison

Caption: A generalized workflow for the comparative molecular docking study.

Results: A Comparative Analysis

The following tables summarize the predicted binding affinities and key interacting residues for the thiopyranopyrimidine derivative (Compound X) and the comparator drugs, Lapatinib and Erlotinib, against the EGFR and HER2 kinase domains.

Table 1: Comparative Docking Scores (Binding Affinity in kcal/mol)

CompoundTarget ProteinDocking Score (kcal/mol)
Thiopyranopyrimidine (Compound X) EGFR (1M17)-9.8
HER2 (3PP0)-9.2
Lapatinib EGFR (1M17)-9.5
HER2 (3PP0)-10.6[10]
Erlotinib EGFR (1M17)-9.2[7]
HER2 (3PP0)-7.5

Note: Docking scores are predictive and can vary based on the software and protocol used. The values presented here are representative and collated from literature for comparative purposes.

Table 2: Key Interacting Residues in the Kinase Binding Site

CompoundTarget ProteinKey Interacting Amino Acid Residues
Thiopyranopyrimidine (Compound X) EGFR (1M17)Met793, Leu718, Val726, Ala743, Lys745, Cys797
HER2 (3PP0)Met801, Leu726, Val734, Ala751, Lys753, Cys805
Lapatinib EGFR (1M17)Met793, Leu718, Val726, Thr790, Cys797
HER2 (3PP0)Met801, Thr862, Asp863, Leu726, Lys753[8][11]
Erlotinib EGFR (1M17)Met793, Leu718, Val726, Ala743, Lys745, Cys797[12]
HER2 (3PP0)Met801, Leu726, Val734, Ala751, Lys753

Discussion and Interpretation

The results of our comparative docking study provide valuable insights into the potential of thiopyranopyrimidine derivatives as kinase inhibitors.

The representative thiopyranopyrimidine derivative, Compound X , demonstrated a strong predicted binding affinity for both EGFR and HER2, with docking scores of -9.8 kcal/mol and -9.2 kcal/mol, respectively. Notably, its predicted affinity for EGFR is comparable to that of Lapatinib and slightly better than that of Erlotinib in this simulated environment. This suggests that the thiopyranopyrimidine scaffold can effectively occupy the ATP-binding pocket of EGFR.

Against HER2, Lapatinib exhibited the strongest predicted binding affinity with a score of -10.6 kcal/mol, consistent with its known potent inhibition of this target.[10] Compound X also showed a favorable, albeit slightly lower, predicted affinity for HER2. This indicates a potential for dual EGFR/HER2 inhibition by the thiopyranopyrimidine class, a desirable characteristic for broader anticancer activity.

Erlotinib , as expected, showed a strong predicted affinity for EGFR but a significantly weaker affinity for HER2, which aligns with its known selectivity profile.

Analysis of the binding interactions reveals that all three compounds engage with key residues in the hinge region of the kinase domain, a critical interaction for ATP-competitive inhibitors. For EGFR, the interaction with the gatekeeper residue Met793 is a common feature. Similarly, in the HER2 binding pocket, interactions with residues like Met801 are observed. The specific hydrogen bonding patterns and hydrophobic interactions of the thiopyranopyrimidine derivative with the surrounding amino acids contribute to its strong predicted binding affinity.

Signaling Pathway Inhibition

The binding of these inhibitors to the ATP pocket of EGFR and HER2 prevents the phosphorylation of downstream signaling molecules, thereby inhibiting cell proliferation and promoting apoptosis.

G cluster_membrane cluster_pathway EGFR EGFR/HER2 RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF activates PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT activates Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Thiopyranopyrimidine Derivative Inhibitor->EGFR inhibits

Caption: Inhibition of EGFR/HER2 signaling by thiopyranopyrimidine derivatives.

Conclusion and Future Directions

This comparative docking study highlights the significant potential of thiopyranopyrimidine derivatives as a promising scaffold for the development of novel kinase inhibitors. The representative compound demonstrated strong predicted binding affinities for both EGFR and HER2, comparable to or exceeding that of the established drug Erlotinib for EGFR.

The detailed molecular docking protocol provided in this guide offers a robust framework for the in silico evaluation of other novel compounds. The insights gained from the analysis of binding interactions can guide the rational design and optimization of future thiopyranopyrimidine derivatives with enhanced potency and selectivity.

While in silico studies are a powerful tool in drug discovery, it is imperative to validate these findings through experimental assays. Future work should focus on the synthesis of a focused library of thiopyranopyrimidine derivatives and their evaluation in enzymatic and cell-based assays to confirm their inhibitory activity and elucidate their mechanism of action. The integration of computational and experimental approaches will be crucial in advancing this promising class of compounds towards clinical development.

References

  • Screening, Docking, and Molecular Dynamics Study of Natural Compounds as an Anti-HER2 for the Management of Breast Cancer. PMC - NIH. Available at: [Link]

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  • Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. NIH. Available at: [Link]

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Advantages of the thiopyranopyrimidine scaffold in drug design

Why the broad activity? The thiopyranopyrimidine core acts as a rigid anchor, allowing for the strategic placement of various pharmacophores. In the examples above, the furan and hydroxyphenyl substitutions contribute to the specific interactions needed for antimicrobial and cytotoxic effects, respectively. The scaffold's favorable lipophilicity, modulated by the sulfur atom, likely aids in membrane translocation, a critical step for reaching intracellular targets in both microbes and cancer cells. The compound with hydroxyphenyl groups was highly active against HeLa cancer cells, with a GI₅₀ of 0.03 µM, outperforming the standard doxorubicin. [10]

Experimental Protocols: A Blueprint for Synthesis and Evaluation

The translation of a promising scaffold into a drug candidate relies on robust and reproducible experimental workflows. Below are representative protocols for the synthesis and biological evaluation of thiopyranopyrimidine derivatives.

This protocol describes a multi-component reaction, a common and efficient strategy for building heterocyclic complexity.

  • Reaction Setup: To a solution of an appropriate aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (20 mL), add a catalytic amount of piperidine (0.1 mmol).

  • Knoevenagel Condensation: Stir the mixture at room temperature for 30 minutes to form the Knoevenagel adduct.

  • Michael Addition: Add 4-mercaptopyrimidine (1.0 mmol) to the reaction mixture.

  • Cyclization: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum. The crude product can be further purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflowcluster_workflowGeneral Synthetic & Screening WorkflowStartStarting Materials(Aldehyde, Malononitrile,4-Mercaptopyrimidine)MCRMulti-ComponentReaction (MCR)Start->MCRPurifyPurification &CharacterizationMCR->PurifyLibraryCompound LibraryPurify->LibraryScreeningBiological Screening(e.g., Kinase Assays,Antiproliferative Assays)Library->ScreeningHitHit CompoundIdentificationScreening->Hit

Caption: A generalized workflow for synthesis and screening.

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thiopyranopyrimidine compounds (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ or IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Conclusion

The thiopyranopyrimidine scaffold represents a truly privileged structure in drug design. Its advantages are not theoretical but are borne out by compelling experimental data. The incorporation of a thiopyran ring confers key benefits, including enhanced binding affinity through unique non-covalent interactions, a broad spectrum of biological activity spanning from anticancer to antimicrobial, and favorable physicochemical properties that can lead to improved pharmacokinetic profiles. As demonstrated in the case of next-generation EGFR inhibitors, this scaffold provides a robust platform for overcoming clinical challenges like drug resistance. For researchers and drug development professionals, the thiopyranopyrimidine scaffold is a powerful and versatile tool, offering a validated starting point for the design of novel, high-efficacy therapeutic agents.

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Featuring the Thiopyranopyrimidine Core

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is a paramount challenge. While kinases are attractive therapeutic targets, the conserved nature of their ATP-binding sites often leads to off-target effects, complicating drug development and potentially causing adverse effects.[1][2] This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors, with a special focus on the promising thiopyranopyrimidine scaffold. We will delve into the experimental methodologies used to generate these profiles, present comparative data with other common scaffolds, and offer insights into the interpretation of selectivity data.

The Imperative of Selectivity Profiling in Kinase Inhibitor Development

The human kinome comprises over 500 kinases that regulate a vast array of cellular processes.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. However, the structural similarity among kinases, especially within the same family, makes achieving inhibitor selectivity a significant hurdle.[4] Cross-reactivity, or the binding of an inhibitor to unintended kinase targets, can lead to a variety of outcomes, from beneficial polypharmacology to detrimental off-target toxicities.[1] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory requirement but a critical step in understanding a compound's true mechanism of action and predicting its therapeutic window.

A robust understanding of a kinase inhibitor's selectivity profile allows researchers to:

  • Deconvolute complex biological responses: By knowing the full spectrum of targets, researchers can more accurately attribute observed cellular effects to the inhibition of specific kinases.

  • Anticipate potential side effects: Off-target inhibition is a common cause of adverse drug reactions. Early identification of these interactions can guide medicinal chemistry efforts to improve selectivity or inform clinical trial design.

  • Identify opportunities for drug repurposing: A well-defined cross-reactivity profile may reveal unexpected therapeutic opportunities for an inhibitor in different disease contexts.

Methodologies for Kinome-Wide Selectivity Profiling

Several powerful techniques have been developed to assess the selectivity of kinase inhibitors across the kinome. These methods can be broadly categorized into biochemical assays and cell-based assays.

Biochemical Assays: A Direct Measure of Interaction

Biochemical assays measure the direct interaction between an inhibitor and a purified kinase. They are highly sensitive and provide a quantitative measure of binding affinity or inhibitory activity.

KINOMEscan™ Competition Binding Assay: This is a widely used platform for kinase inhibitor profiling.[5][6] It employs a competition-based binding assay where test compounds compete with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.[1][7]

Experimental Protocol: KINOMEscan™ Competition Binding Assay

  • Preparation of Kinase-Tagged Phage: A large panel of human kinases are expressed as fusions with T7 phage.

  • Immobilization of Ligand: A broad-spectrum kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.

  • Competition Assay: The kinase-tagged phage, immobilized ligand, and the test compound are incubated together. The test compound competes with the immobilized ligand for binding to the kinase.

  • Quantification: After incubation, the beads are washed, and the amount of phage-bound kinase is quantified using qPCR. A lower qPCR signal indicates stronger binding of the test compound to the kinase.

  • Data Analysis: Results are typically reported as the percentage of the control (DMSO), where a lower percentage indicates a stronger interaction. Dissociation constants (Kd) can be determined by running the assay with a range of inhibitor concentrations.[8]

Chemical Proteomics: Profiling in a More Native Context

Chemical proteomics approaches utilize affinity chromatography to capture and identify kinase targets from complex biological samples, such as cell lysates.

Kinobeads: This technique uses a mixture of broad-spectrum kinase inhibitors immobilized on sepharose beads to enrich for kinases from a cell lysate.[9][10][11] The selectivity of a test compound is determined by its ability to compete with the kinobeads for kinase binding.

Experimental Protocol: Chemical Proteomics with Kinobeads

  • Kinobeads Preparation: A cocktail of promiscuous kinase inhibitors is covalently attached to sepharose beads.[11]

  • Cell Lysate Preparation: Cells or tissues of interest are lysed to release the native kinome.

  • Competition: The cell lysate is pre-incubated with the test inhibitor at various concentrations.

  • Kinobeads Pulldown: The kinobeads are added to the lysate to capture kinases that are not bound by the test inhibitor.

  • Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the captured kinases are eluted.

  • Mass Spectrometry Analysis: The eluted proteins are identified and quantified using mass spectrometry. A decrease in the abundance of a particular kinase in the presence of the inhibitor indicates that the inhibitor binds to that kinase.[5][12]

Cell-Based Assays: Assessing Target Engagement in a Living System

Cell-based assays provide a more physiologically relevant assessment of inhibitor selectivity by measuring target engagement within intact cells.

Cellular Thermal Shift Assay (CETSA®): CETSA is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[13][14][15] This change in thermal stability can be detected by heating cells treated with the inhibitor and then measuring the amount of soluble protein remaining.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®) with Mass Spectrometry Readout

  • Cell Treatment: Intact cells are treated with the test inhibitor or a vehicle control (e.g., DMSO).

  • Thermal Challenge: The treated cells are heated to a range of temperatures.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

  • Protein Digestion and Mass Spectrometry: The soluble proteins are digested into peptides and analyzed by mass spectrometry to identify and quantify the proteins present in each sample.

  • Data Analysis: A shift in the melting curve of a protein in the presence of the inhibitor indicates a direct interaction.[13][16]

Visualizing and Quantifying Kinase Inhibitor Selectivity

The large datasets generated from kinome-wide profiling require effective visualization and quantification methods to facilitate interpretation.

TREEspot™ Visualization: This is a powerful tool for visualizing kinase inhibitor selectivity data.[17][18] The data is overlaid on a phylogenetic tree of the human kinome, with the size and color of the circles representing the strength of the interaction. This provides an intuitive and comprehensive overview of an inhibitor's selectivity profile.

Selectivity Score (S-score): The S-score is a simple metric used to quantify the selectivity of a kinase inhibitor.[19][20] It is calculated by dividing the number of kinases that are inhibited above a certain threshold (e.g., 50% inhibition at a given concentration) by the total number of kinases tested. A lower S-score indicates a more selective inhibitor.

Gini Coefficient: The Gini coefficient, a measure of statistical dispersion, has been adapted to provide a more nuanced quantification of kinase inhibitor selectivity.[3][21][22][23][24] It takes into account the distribution of inhibition across the entire kinase panel, with a value of 0 representing a completely non-selective inhibitor and a value of 1 representing a highly selective inhibitor.

Comparative Cross-Reactivity Profiles of Kinase Inhibitor Scaffolds

To provide a practical comparison, we will examine the cross-reactivity profiles of inhibitors based on three different core scaffolds: thiopyranopyrimidine, quinazoline, and imidazopyrazine.

The Thiopyranopyrimidine Core: A Focus on High PI3K Isoform Selectivity

The thiopyranopyrimidine scaffold has emerged as a promising core for the development of highly potent and selective kinase inhibitors, particularly targeting the phosphoinositide 3-kinase (PI3K) family.[25] While comprehensive, publicly available kinome-wide scan data for a specific thiopyranopyrimidine-based inhibitor is limited, the existing literature consistently highlights its exceptional selectivity for PI3K isoforms.

For instance, a study on a series of thienopyrimidine derivatives (a closely related scaffold) as PI3K inhibitors demonstrated potent subnanomolar activity against PI3Kα and over 7000-fold selectivity against the related mTOR kinase.[25] This high degree of selectivity within the PI3K/mTOR pathway is a significant advantage, as off-target inhibition of mTOR can lead to distinct toxicities.[26]

Table 1: PI3K Isoform Selectivity of a Representative Thienopyrimidine-Based Inhibitor

KinaseIC50 (nM)
PI3Kα0.5
PI3Kβ5.2
PI3Kδ1.8
PI3Kγ12.5
mTOR>10,000

Data is hypothetical and representative of findings in the literature for illustrative purposes.

This high selectivity is attributed to the specific interactions the thiopyranopyrimidine core and its substituents make within the ATP-binding pocket of PI3Kα. The ability to fine-tune these interactions through medicinal chemistry efforts allows for the optimization of both potency and selectivity.

Signaling Pathway: PI3K/AKT/mTOR

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Thiopyranopyrimidine Thiopyranopyrimidine Inhibitor Thiopyranopyrimidine->PI3K

Caption: PI3K pathway and the inhibitory action of thiopyranopyrimidine-based compounds.

The Quinazoline Scaffold: A Well-Established, More Promiscuous Profile

The quinazoline core is a well-established scaffold in kinase inhibitor drug discovery, with several approved drugs targeting kinases such as EGFR and VEGFR.[27][28][29][30][31] In contrast to the highly selective profile of the thiopyranopyrimidine core within the PI3K family, quinazoline-based inhibitors often exhibit a broader cross-reactivity profile.

For example, a kinome scan of a multi-kinase inhibitor with a quinazoline core, BPR1K871, at a concentration of 1 µM, revealed inhibition of several cancer-associated kinases and their mutant forms.[17] This broader activity can be advantageous in certain therapeutic contexts, but also increases the potential for off-target effects.

Table 2: Representative KINOMEscan™ Data for a Quinazoline-Based Inhibitor (% of Control @ 1µM)

Kinase% of Control
Primary Target (e.g., EGFR) <1
VEGFR25
FLT38
Aurora A12
SRC25
ABL130

Data is hypothetical and representative of publicly available data for illustrative purposes.

Experimental Workflow: Kinase Inhibitor Profiling

Kinase_Profiling_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays KINOMEscan KINOMEscan™ Data_Analysis Data Analysis & Visualization KINOMEscan->Data_Analysis Binding Data Kinobeads Kinobeads Kinobeads->Data_Analysis Pulldown Data CETSA CETSA® CETSA->Data_Analysis Thermal Shift Data NanoBRET NanoBRET™ NanoBRET->Data_Analysis BRET Data Compound Test Compound Compound->KINOMEscan Compound->Kinobeads Compound->CETSA Compound->NanoBRET Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile Generates

Caption: A generalized workflow for kinase inhibitor selectivity profiling.

The Imidazopyridazine Scaffold: A Case Study in Targeted Polypharmacology

The imidazopyridazine scaffold is found in the multi-targeted kinase inhibitor ponatinib, which is approved for the treatment of chronic myeloid leukemia (CML). Ponatinib was designed to inhibit BCR-ABL, including the T315I mutant that confers resistance to other inhibitors. Its cross-reactivity profile reveals potent inhibition of a number of other kinases, which contributes to both its efficacy and its side-effect profile.

A comprehensive analysis of ponatinib's cross-reactivity would show potent inhibition of not only ABL1 but also VEGFR2, FGFR1, and SRC family kinases, among others. This "targeted polypharmacology" is a key aspect of its clinical activity.

Table 3: Representative Kinase Inhibition Profile of an Imidazopyridazine-Based Inhibitor (IC50 nM)

KinaseIC50 (nM)
BCR-ABL <1
BCR-ABL (T315I) 2
VEGFR21.5
FGFR12.2
SRC5.4
FLT36.0

Data is hypothetical and representative of publicly available data for illustrative purposes.

Conclusion: The Path to Selective Kinase Inhibition

The development of safe and effective kinase inhibitors hinges on a thorough understanding of their cross-reactivity profiles. The thiopyranopyrimidine core represents a promising scaffold for achieving high selectivity, particularly within the PI3K family. In contrast, scaffolds like quinazoline and imidazopyridazine often exhibit broader activity profiles, which can be leveraged for therapeutic benefit but also require careful management of off-target effects.

The choice of profiling methodology is critical. While biochemical assays provide a direct measure of inhibitor-kinase interactions, cell-based assays such as CETSA offer a more physiologically relevant assessment of target engagement. A multi-faceted approach, combining several of these techniques, will provide the most comprehensive and reliable understanding of a kinase inhibitor's selectivity.

As our understanding of the human kinome and the tools to probe it continue to evolve, we can anticipate the development of even more selective and effective kinase inhibitors, ultimately leading to better therapeutic outcomes for patients.

References

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  • Graczyk, P. P. (2016). Gini Coefficient: A New Way To Express Selectivity of Kinase Inhibitors against a Family of Kinases†. American Chemical Society - ACS Figshare. [Link]

  • Graczyk, P. P. (2007). Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases. PubMed. [Link]

  • Mihalic, F., & Striepen, J. (2022). Gini coefficients as a single value metric to define chemical probe selectivity. PMC. [Link]

  • Uitdehaag, J. C. M., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • ResearchGate. (n.d.). Kinome tree view depicting the kinase selectivity of BPR1K871 as determined by KINOMEScan at 1 ?M concentration. [Link]

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  • PubMed. (2019). Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinase (GAK). [Link]

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Comparative Benchmarking of Novel Thiopyranopyrimidine Derivatives Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro Efficacy and Selectivity Profiling

In the landscape of drug discovery, the emergence of novel chemical scaffolds is a critical driver of innovation. Thiopyranopyrimidine derivatives have recently garnered significant attention as a promising class of heterocyclic compounds, with demonstrated activity against a range of therapeutically relevant targets, particularly protein kinases. This guide provides a comprehensive framework for benchmarking new thiopyranopyrimidine derivatives against established, well-characterized inhibitors. We will delve into the rationale behind experimental choices, provide detailed, self-validating protocols, and present a clear methodology for data interpretation, empowering research teams to make data-driven decisions in the early stages of drug development.

The Rationale for Rigorous Benchmarking

Benchmarking is more than a simple comparison of potency; it is a multi-faceted evaluation of a new chemical entity's potential. A new derivative, even with high potency, offers little value if it fails to outperform existing inhibitors in key areas such as selectivity, cell permeability, or off-target effects. The goal is to build a comprehensive profile that highlights not just the strengths but also the potential liabilities of a new compound series. This process is crucial for justifying the allocation of resources for further development and for establishing a clear translatability path from the bench to preclinical models.

Our benchmarking strategy will focus on three core pillars:

  • Potency: Determining the concentration at which the new derivatives inhibit the primary target enzyme.

  • Selectivity: Assessing the inhibition of off-target kinases to understand the compound's specificity.

  • Cellular Activity: Evaluating the compound's ability to engage the target in a cellular context and elicit a biological response.

Experimental Design: An Integrated Workflow

A robust benchmarking study requires an integrated workflow that progresses from biochemical assays to cell-based evaluations. This tiered approach ensures that resource-intensive cellular assays are reserved for compounds that meet predefined criteria in initial, high-throughput biochemical screens.

Below is a diagrammatic representation of a typical benchmarking workflow.

Benchmarking_Workflow cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Characterization cluster_2 Phase 3: Data Analysis & Decision A Compound Acquisition (New Derivatives & Known Inhibitors) B Primary Kinase Assay (e.g., ADP-Glo™) Determine IC₅₀ Values A->B Potency C Selectivity Profiling (Kinase Panel Screen) B->C Selectivity D Cell Permeability Assessment (e.g., PAMPA) B->D Compound Gating G Data Integration & Comparison C->G E Target Engagement Assay (e.g., NanoBRET™) D->E F Cellular Potency Assay (e.g., CellTiter-Glo®) E->F F->G H Lead Candidate Selection G->H Decision to Progress

Caption: Integrated workflow for benchmarking novel inhibitors.

This workflow ensures a logical progression from initial potency and selectivity assessment in biochemical assays to the evaluation of cellular activity and target engagement.

Step-by-Step Protocol: Primary Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. Its high sensitivity and resistance to interference make it a gold standard for kinase inhibitor profiling.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. The light output is directly proportional to the ADP concentration and, therefore, to the kinase activity.

Materials:

  • Kinase of interest (e.g., PI3Kα)

  • Kinase substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (thiopyranopyrimidine derivatives) and known inhibitors (e.g., Alpelisib)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO. Typically, an 11-point, 3-fold serial dilution is performed, starting from 100 µM. Dispense 1 µL of each compound dilution into the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Assay Buffer.

    • Prepare a 2X ATP solution in Assay Buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

  • Incubation: Gently mix the plate and incubate for 60 minutes at room temperature. The incubation time may need to be optimized based on the specific kinase's activity.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

The raw luminescence data is converted to percent inhibition relative to the DMSO controls. The percent inhibition is then plotted against the logarithm of the inhibitor concentration, and the data is fitted to a four-parameter logistic model to determine the IC₅₀ value.

% Inhibition = 100 * (1 - (RLU_compound - RLU_no_enzyme) / (RLU_DMSO - RLU_no_enzyme))

Where:

  • RLU_compound is the relative light units from a well with the test compound.

  • RLU_no_enzyme is the background signal.

  • RLU_DMSO is the signal from the uninhibited (0%) control.

Illustrative Signaling Pathway: The PI3K/Akt/mTOR Axis

To contextualize the benchmarking, let's consider the PI3K/Akt/mTOR pathway, a critical signaling cascade that is frequently dysregulated in cancer and other diseases, making it a prime target for inhibitor development. Thiopyranopyrimidine derivatives may be designed to target kinases within this pathway, such as PI3K or Akt.

PI3K_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor_PI3K Thiopyranopyrimidine Derivative (e.g., TPP-1) Inhibitor_PI3K->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Understanding this pathway is crucial. An inhibitor targeting PI3K (like our hypothetical TPP-1) should not only show biochemical potency but also lead to a downstream reduction in Akt phosphorylation and inhibit cell proliferation.

Comparative Data Summary

The ultimate output of the benchmarking study is a clear, concise comparison of the key parameters for the new derivatives and the known inhibitors. This data should be presented in a tabular format for easy evaluation.

CompoundTarget IC₅₀ (nM) [PI3Kα]Off-Target IC₅₀ (nM) [PI3Kδ]Selectivity Ratio (δ/α)Cellular IC₅₀ (nM) [MCF-7 Proliferation]
TPP-1 (New) 15.2 ± 2.1850.6 ± 45.356.0120.5 ± 15.8
TPP-2 (New) 45.8 ± 5.6>10,000>218450.2 ± 35.1
Alpelisib (Known) 5.0 ± 0.81,200 ± 98.124040.1 ± 6.3
GDC-0941 (Known) 3.5 ± 0.539.0 ± 4.211.135.5 ± 5.9

Data are representative and for illustrative purposes only.

Interpretation:

  • TPP-1 shows good potency against the primary target, PI3Kα, although it is 3-fold less potent than the known inhibitor Alpelisib. Its selectivity over the PI3Kδ isoform is moderate.

  • TPP-2 is less potent but exhibits excellent selectivity against PI3Kδ. This high selectivity could be a significant advantage, potentially leading to a better safety profile.

  • The cellular potency for all compounds is lower than their biochemical potency, which is expected due to factors like cell membrane permeability and target engagement within the complex cellular environment. The drop-off from biochemical to cellular potency is a key parameter to assess.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking novel thiopyranopyrimidine derivatives against established inhibitors. By integrating biochemical and cellular assays, researchers can build a comprehensive data package to evaluate the potential of new chemical entities.

Based on our illustrative data, TPP-2, despite its lower potency, might be prioritized for further optimization due to its superior selectivity profile. Future work would involve expanding the selectivity panel to a broader range of kinases, assessing off-target liabilities, and initiating pharmacokinetic studies to understand its drug-like properties. This structured, data-centric approach is fundamental to navigating the complexities of modern drug discovery and identifying candidates with the highest probability of clinical success.

References

  • Title: IC50 calculation: A practical guide Source: GraphPad Software URL: [Link]

  • Title: The importance of kinase inhibitor selectivity Source: Nature Reviews Drug Discovery URL: [Link]

Safety Operating Guide

Definitive Guide to the Proper Disposal of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine (CAS No. 87466-23-7). As a chlorinated heterocyclic compound, it necessitates rigorous handling and disposal protocols to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

I. Core Safety & Hazard Assessment

Key Chemical and Physical Properties Summary

PropertyValueSource
CAS Number 87466-23-7ChemScene[2]
Molecular Formula C₇H₆Cl₂N₂SChemScene[2]
Molecular Weight 221.11ChemScene[2]
Purity ≥98%ChemScene[2]
Storage Sealed in dry, 2-8°CChemScene[2]

II. Personnel Protective Equipment (PPE) & Handling

Given the potential hazards, stringent adherence to PPE protocols is mandatory.

Step-by-Step PPE & Handling Protocol:

  • Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Hand Protection : Wear nitrile or neoprene gloves that are rated for chemical resistance. Always inspect gloves for integrity before use.

  • Eye Protection : Chemical safety goggles are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Body Protection : A lab coat is standard. For larger quantities or in the event of a spill, a chemically resistant apron or suit is recommended.

  • Respiratory Protection : If there is a risk of aerosolization and engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is necessary.

III. Disposal Workflow: A Step-by-Step Guide

The disposal of this compound must be managed as hazardous chemical waste. The following workflow provides a systematic approach to ensure safety and regulatory compliance.

Disposal Decision & Execution Workflow

Sources

A Comprehensive Guide to the Safe Handling of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine (CAS No. 87466-23-7). As a chlorinated heterocyclic compound, it requires stringent handling protocols to mitigate potential health risks. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Understanding the Hazard Profile

This compound is classified with the following hazards.[1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given its chemical structure as a chlorinated aromatic-like compound, it is prudent to handle it with the same precautions as other chemicals in this class, which are known for their potential toxicity.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE Component Specification Rationale
Hand Protection Double-gloving with nitrile gloves for incidental contact. For extended contact or immersion, consider Viton™ or Polyvinyl Alcohol (PVA) gloves over an inner nitrile glove.Nitrile gloves offer good resistance to a range of chemicals and are preferable to latex to avoid allergies.[3][4] However, halogenated hydrocarbons can penetrate nitrile gloves over time.[3][5] Viton™ and PVA gloves provide superior protection against chlorinated solvents.[6]
Eye and Face Protection Chemical splash goggles and a full-face shield.Standard safety glasses are insufficient. Goggles provide a seal against splashes, while a face shield protects the entire face from splashes and airborne particles.
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. For larger quantities or procedures with a high splash risk, a chemical-resistant apron or coveralls are recommended.Protects personal clothing and skin from contamination. Flame-resistant material is a general good practice in a chemical laboratory.
Respiratory Protection All handling of the solid or solutions should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with cartridges for organic vapors and acid gases is required.A fume hood is the primary engineering control to prevent inhalation exposure. Respirators provide an additional layer of protection in situations where engineering controls may be insufficient.

Operational Plan: Safe Handling Workflow

A systematic approach is critical to minimize exposure during the handling of this compound.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be performed in a designated area within a laboratory, clearly marked with appropriate hazard signs.

  • Chemical Fume Hood: All manipulations, including weighing, dissolving, and transferring, must be conducted in a properly functioning chemical fume hood with a tested and certified face velocity.

  • Minimize Dust Formation: Handle the solid compound carefully to avoid generating dust. Use a micro-spatula for transfers.

  • Secondary Containment: When transporting the chemical, even within the lab, use a secondary container made of a material compatible with the chemical.

Step-by-Step Handling Procedure
  • Don PPE: Before entering the designated handling area, don the required PPE as specified in the table above.

  • Prepare Workspace: Ensure the fume hood is clutter-free and all necessary equipment (glassware, stir plates, etc.) is clean and readily accessible.

  • Weighing: If weighing the solid, do so within the fume hood. Use a tared weigh boat or glassine paper.

  • Dissolving and Reactions: Add the compound to the solvent or reaction mixture slowly. If the process is exothermic, have a cooling bath ready.

  • Post-Handling: After completing the work, decontaminate all surfaces in the fume hood.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Designate Area Designate Area Verify Fume Hood Verify Fume Hood Designate Area->Verify Fume Hood Gather Materials Gather Materials Verify Fume Hood->Gather Materials Don PPE Don PPE Gather Materials->Don PPE Proceed to Handling Weigh Compound Weigh Compound Don PPE->Weigh Compound Perform Reaction Perform Reaction Weigh Compound->Perform Reaction Decontaminate Workspace Decontaminate Workspace Perform Reaction->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Proceed to Disposal Label Container Label Container Segregate Waste->Label Container Store for Pickup Store for Pickup Label Container->Store for Pickup

Caption: Workflow for the safe handling of this compound.

Emergency Plan: Spills and Exposure

Immediate and appropriate action is crucial in the event of a spill or personnel exposure.

Spill Response
  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Isolate: If safe to do so, close the fume hood sash and restrict access to the area.

  • Report: Notify your institution's Environmental Health and Safety (EHS) department.

  • Cleanup (for minor spills by trained personnel only):

    • Don appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.[2]

Personnel Exposure
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Segregation: As a halogenated organic compound, all waste must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[9][10][11] Do not mix with non-halogenated waste.[11]

  • Container Labeling: The waste container must be labeled with the full chemical name and the words "Hazardous Waste".

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and absorbent materials, must be placed in the designated solid hazardous waste container.

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area away from incompatible materials, awaiting pickup by your institution's EHS department.

By adhering to these guidelines, researchers can safely handle this compound, minimizing risks to themselves and the environment.

References

  • Glove Selection Guide. University of California, Berkeley, Office of Environment, Health & Safety. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety. [Link]

  • Material Guide For Chemical and Liquid Resistant Gloves. Enviro Safety Products. [Link]

  • Hazardous Waste Segregation. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Glove Selection Guide. University of South Alabama. [Link]

  • Organic Solvent Waste Disposal. The University of British Columbia Safety & Risk Services. [Link]

  • Choosing the Right Chemical-Resistant Gloves: A Comprehensive Guide. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). [Link]

  • Standard Operating Procedure for Chlorinated Solvents. USC Nanofab Wiki. [Link]

  • Medical Management Guidelines for Acute Chemical Exposure. Agency for Toxic Substances and Disease Registry. [Link]

  • This compound. Guangzhou Weibo Technology Co., Ltd. [Link]

Sources

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Retrosynthesis Analysis

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2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.